molecular formula C27H43N5O8 B8114159 BCN-PEG1-Val-Cit-OH

BCN-PEG1-Val-Cit-OH

カタログ番号: B8114159
分子量: 565.7 g/mol
InChIキー: ZMNHKMPWSOWDHJ-KITTYXGWSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BCN-PEG1-Val-Cit-OH is a useful research compound. Its molecular formula is C27H43N5O8 and its molecular weight is 565.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(2S)-2-[[(2R)-2-[3-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H43N5O8/c1-17(2)23(24(34)31-21(25(35)36)10-7-12-29-26(28)37)32-22(33)11-14-39-15-13-30-27(38)40-16-20-18-8-5-3-4-6-9-19(18)20/h17-21,23H,5-16H2,1-2H3,(H,30,38)(H,31,34)(H,32,33)(H,35,36)(H3,28,29,37)/t18?,19?,20?,21-,23+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNHKMPWSOWDHJ-KITTYXGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCOCCNC(=O)OCC1C2C1CCC#CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)NC(=O)CCOCCNC(=O)OCC1C2C1CCC#CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43N5O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to BCN-PEG1-Val-Cit-OH: A Cleavable Linker for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BCN-PEG1-Val-Cit-OH is a sophisticated chemical entity at the forefront of antibody-drug conjugate (ADC) technology. It serves as a cleavable linker, a critical component that bridges a monoclonal antibody to a potent cytotoxic payload. This strategic design ensures that the therapeutic agent remains inert and stable in systemic circulation, minimizing off-target toxicity. Upon internalization into target cancer cells, the linker is designed to undergo specific enzymatic cleavage, releasing the cytotoxic drug in its active form to induce cell death.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its application in ADC development.

Core Components and Mechanism of Action

The functionality of this compound is derived from its three key components:

  • Bicyclononyne (BCN): This strained alkyne moiety is a reactive handle for bioorthogonal chemistry, specifically for copper-free "click" chemistry. It readily participates in a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction with an azide-modified antibody, forming a stable triazole linkage. This method of conjugation is highly efficient and proceeds under mild, physiological conditions, preserving the integrity of the antibody.

  • Polyethylene (B3416737) Glycol (PEG1): A single polyethylene glycol unit is incorporated as a spacer. This hydrophilic spacer enhances the solubility and flexibility of the linker and the resulting ADC, which can help to reduce aggregation, particularly with hydrophobic payloads.

  • Valine-Citrulline (Val-Cit): This dipeptide sequence is the lynchpin of the linker's cleavable design. It is specifically recognized and cleaved by Cathepsin B, a lysosomal protease that is often upregulated in the tumor microenvironment.[1] This enzymatic cleavage is the trigger for the release of the cytotoxic payload within the target cell.

The mechanism of drug release is a finely tuned process. Following the binding of the ADC to its target antigen on the cancer cell surface, the complex is internalized via endocytosis. As the endosome matures into a lysosome, the acidic environment and the presence of proteases, such as Cathepsin B, facilitate the cleavage of the Val-Cit dipeptide. This cleavage event initiates a self-immolative cascade, often through a p-aminobenzyl carbamate (B1207046) (PABC) spacer that is typically included in the full linker-drug construct, leading to the release of the unmodified, active cytotoxic drug.[2]

Data Presentation

Quantitative data for ADC linkers is crucial for predicting their in vivo performance. While specific data for this compound is not extensively published, the following tables summarize key parameters based on studies of closely related Val-Cit linkers and the individual components of this compound.

Table 1: Physicochemical Properties
PropertyValueSource
Molecular Formula C27H43N5O7Vendor Data
Molecular Weight 549.66 g/mol Vendor Data
Solubility Soluble in DMSO[3]
Storage Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months.[4]

Note: Solubility and storage information is based on a closely related compound, BCN-PEG1-Val-Cit-PABC-OH. Researchers should determine the solubility of this compound in their specific application buffers.

Table 2: In Vitro Stability and Cleavage
ParameterConditionResultSource
Plasma Stability (Human) Incubation in human plasma at 37°CVal-Cit linkers are generally stable.[5]
Plasma Stability (Mouse) Incubation in mouse plasma at 37°CVal-Cit linkers are unstable due to cleavage by carboxylesterase 1C.[5]
Enzymatic Cleavage Incubation with Cathepsin BEfficient cleavage of the Val-Cit dipeptide.[1]
Comparative Cleavage Rate Cathepsin B cleavage of Val-Ala vs. Val-CitVal-Ala is cleaved at approximately half the rate of Val-Cit.General Knowledge

Note: The stability and cleavage data are for the general class of Val-Cit linkers and may vary depending on the specific ADC construct.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in the development of ADCs.

Antibody Conjugation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol outlines the conjugation of an azide-modified antibody with this compound.

Materials:

  • Azide-modified monoclonal antibody (mAb-N3) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction tubes

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Conjugation Reaction:

    • To the azide-modified antibody solution, add a 5-10 molar excess of the this compound stock solution. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to prevent antibody denaturation.

    • Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours with gentle mixing.

  • Purification of the ADC:

    • Remove the excess, unreacted this compound linker by Size-Exclusion Chromatography (SEC).

    • Use a column appropriate for antibody purification with PBS (pH 7.4) as the mobile phase.

    • Monitor the elution profile by UV absorbance at 280 nm and collect the fractions corresponding to the conjugated antibody.

  • Characterization:

    • Determine the protein concentration of the purified ADC using a standard protein assay (e.g., BCA).

    • Confirm successful conjugation and determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the dose-dependent cytotoxic effect of an ADC on cancer cell lines.

Materials:

  • Target antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

  • Complete cell culture medium

  • ADC construct

  • Unconjugated antibody (control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed Ag+ and Ag- cells into separate 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and the unconjugated antibody control in complete culture medium.

    • Remove the existing medium from the wells and add 100 µL of the various ADC concentrations. Include untreated cells as a negative control.

  • Incubation:

    • Incubate the plates for a period that allows for ADC internalization, linker cleavage, and payload-induced cell death (typically 72-120 hours).

  • MTT Addition and Solubilization:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the IC50 value.

Cathepsin B Cleavage Assay

This assay confirms the specific enzymatic cleavage of the Val-Cit linker.

Materials:

  • ADC construct with this compound linker

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system

Procedure:

  • Reaction Setup:

    • In a reaction tube, combine the ADC construct (at a final concentration of ~1 µM) with the assay buffer.

    • Initiate the reaction by adding a pre-determined amount of active Cathepsin B (e.g., 100 nM).

    • Incubate the reaction mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to the quenching solution.

  • Sample Analysis:

    • Analyze the quenched samples by LC-MS/MS to quantify the amount of released payload over time.

    • Monitor the disappearance of the intact ADC and the appearance of the cleaved payload.

  • Data Analysis:

    • Plot the concentration of the released payload as a function of time to determine the cleavage kinetics.

Mandatory Visualizations

Diagram 1: ADC Synthesis Workflow

ADC_Synthesis_Workflow mAb Azide-Modified Antibody (mAb-N3) reagents SPAAC Reaction (Physiological Conditions) mAb->reagents linker BCN-PEG1-Val-Cit-Drug linker->reagents adc Antibody-Drug Conjugate (ADC) reagents->adc Stable Triazole Linkage purification Purification (SEC) adc->purification analysis Characterization (HIC, MS) purification->analysis

Caption: Workflow for the synthesis of an ADC using SPAAC chemistry.

Diagram 2: Mechanism of Intracellular Drug Release

Drug_Release_Mechanism cluster_cell Target Cancer Cell adc_binding 1. ADC binds to cell surface antigen endocytosis 2. Internalization via endocytosis adc_binding->endocytosis lysosome 3. Trafficking to lysosome endocytosis->lysosome cleavage 4. Cathepsin B cleaves Val-Cit linker lysosome->cleavage release 5. Self-immolation and payload release cleavage->release cytotoxicity 6. Payload induces cytotoxicity release->cytotoxicity

Caption: Stepwise mechanism of ADC-mediated targeted drug delivery.

Conclusion

This compound represents a key enabling technology in the field of antibody-drug conjugates. Its design, which combines the precision of bioorthogonal click chemistry with the specificity of enzymatic cleavage, allows for the creation of highly targeted and potent anti-cancer therapeutics. The information and protocols provided in this guide are intended to support researchers in the successful application of this innovative linker in their drug development programs. As with any advanced chemical tool, careful optimization of reaction conditions and thorough characterization of the resulting conjugates are paramount to achieving desired therapeutic outcomes.

References

An In-depth Technical Guide to BCN-PEG1-Val-Cit-OH: Structure, Properties, and Applications in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the BCN-PEG1-Val-Cit-OH linker, a critical component in the development of advanced antibody-drug conjugates (ADCs). This document details its chemical structure, physicochemical properties, and its role in the targeted delivery of cytotoxic payloads to cancer cells. Detailed experimental protocols for its application in ADC development and characterization are also provided.

Introduction: The Role of Cleavable Linkers in ADCs

Antibody-drug conjugates are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. The linker connecting the antibody and the payload is a pivotal element in ADC design, influencing its stability, pharmacokinetics, and mechanism of drug release. This compound is a state-of-the-art cleavable linker designed for precise payload release within the tumor cell microenvironment.

This linker incorporates three key functional components:

  • Bicyclononyne (BCN): A strained alkyne that enables copper-free click chemistry, specifically strain-promoted alkyne-azide cycloaddition (SPAAC), for highly efficient and bioorthogonal conjugation to azide-modified antibodies.

  • Monoethylene Glycol (PEG1): A short polyethylene (B3416737) glycol spacer that enhances the solubility and hydrophilicity of the linker and the resulting ADC, which can improve its pharmacokinetic properties and reduce aggregation.

  • Valine-Citrulline (Val-Cit): A dipeptide motif that is specifically recognized and cleaved by cathepsin B, a lysosomal protease that is often overexpressed in cancer cells. This enzymatic cleavage ensures that the cytotoxic payload is released intracellularly, maximizing its therapeutic effect while minimizing off-target toxicity.[1][2]

Structure and Physicochemical Properties

The chemical structure of this compound is presented below, followed by a summary of its key physicochemical properties.

Chemical Structure:

G BCN BCN PEG1 PEG1 BCN->PEG1 - Val Val PEG1->Val - Cit Cit Val->Cit - OH OH Cit->OH -

Caption: Schematic representation of the this compound linker components.

A more detailed chemical drawing would show the intricate ring structure of BCN and the specific amide and ether linkages between the components.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C27H43N5O8[3]
Molecular Weight 565.67 g/mol [3]
Appearance White to off-white solid[4]
Purity ≥95%[3]
Solubility Soluble in DMSO. A related compound, BCN-PEG1-Val-Cit-PABC-OH, is soluble in DMSO at 125 mg/mL.[5] Solubility in aqueous buffers like PBS is generally low and requires careful formulation.
Storage Store at -20°C in a dry, dark place. Handle in an inert atmosphere to ensure stability.[6] For solutions in DMSO, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended for a related compound.[4]
Stability The BCN group can exhibit instability under acidic conditions.[] The Val-Cit dipeptide is stable in systemic circulation but is cleaved by lysosomal proteases.

Mechanism of Action: From Systemic Circulation to Intracellular Payload Release

The therapeutic efficacy of an ADC constructed with the this compound linker is dependent on a sequence of well-orchestrated events, ensuring the targeted delivery and release of the cytotoxic payload.

ADC_Mechanism cluster_extracellular Systemic Circulation cluster_cell_surface Tumor Cell Surface cluster_intracellular Intracellular Compartments ADC_circ 1. ADC Circulates (Stable Linker) Binding 2. ADC Binds to Tumor Antigen ADC_circ->Binding Internalization 3. Internalization (Endocytosis) Binding->Internalization Lysosome 4. Trafficking to Lysosome Internalization->Lysosome Cleavage 5. Cathepsin B Cleavage of Val-Cit Lysosome->Cleavage Release 6. Payload Release Cleavage->Release Action 7. Payload Induces Apoptosis Release->Action

Caption: The intracellular trafficking and payload release mechanism of an ADC with a this compound linker.

  • Systemic Circulation and Tumor Targeting: The ADC circulates in the bloodstream where the Val-Cit linker remains stable, preventing premature release of the cytotoxic payload. The antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of cancer cells.

  • Internalization and Lysosomal Trafficking: Upon binding, the ADC-antigen complex is internalized by the cancer cell through endocytosis. The resulting endosome traffics through the cell and fuses with a lysosome.

  • Enzymatic Cleavage: The acidic environment of the lysosome and the presence of proteases, particularly cathepsin B, facilitate the cleavage of the amide bond between the valine and citrulline residues of the linker.[8]

  • Payload Release and Cytotoxicity: This cleavage event liberates the cytotoxic payload from the antibody. The released drug can then exert its pharmacological effect, such as disrupting microtubule dynamics or inducing DNA damage, leading to apoptosis of the cancer cell.[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments involving the use of this compound in the development and characterization of ADCs.

Antibody-Drug Conjugation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the conjugation of this compound to an azide-modified monoclonal antibody.

Materials:

  • Azide-modified monoclonal antibody (e.g., 5 mg/mL in PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting columns (e.g., Sephadex G-25)[10]

  • Amicon Ultra centrifugal filter units (or equivalent)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Conjugation Reaction:

    • To the azide-modified antibody solution, add a 5- to 10-fold molar excess of the this compound stock solution.

    • Gently mix the reaction. The final concentration of DMSO should not exceed 10% (v/v) to prevent antibody denaturation.

    • Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours with gentle end-over-end mixing.

  • Purification of the ADC:

    • Remove the excess, unreacted this compound linker using a desalting column pre-equilibrated with PBS, pH 7.4.[10]

    • Alternatively, perform buffer exchange and concentration using an Amicon Ultra centrifugal filter unit with an appropriate molecular weight cutoff (e.g., 30 kDa). Wash the ADC with PBS multiple times according to the manufacturer's protocol.

  • Characterization and Storage:

    • Determine the protein concentration of the purified ADC using a BCA assay or by measuring the absorbance at 280 nm.

    • Characterize the ADC for drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or LC-MS (see protocols below).

    • Store the purified ADC at 2-8°C for short-term use or at -80°C for long-term storage.

Conjugation_Workflow Start Start: Azide-Modified Antibody & This compound Prepare_Linker Prepare 10 mM Linker Stock in DMSO Start->Prepare_Linker Mix Mix Antibody and Linker (5-10x molar excess of linker) Start->Mix Prepare_Linker->Mix Incubate Incubate at RT for 2-4 hours Mix->Incubate Purify Purify ADC (Desalting Column or Centrifugal Filter) Incubate->Purify Characterize Characterize ADC (Concentration, DAR) Purify->Characterize Store Store ADC (2-8°C or -80°C) Characterize->Store

References

An In-Depth Technical Guide to the BCN-PEG1-Val-Cit-OH Linker: Mechanism of Action and Validation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the BCN-PEG1-Val-Cit-OH linker, a sophisticated chemical entity integral to the design of modern Antibody-Drug Conjugates (ADCs). We will dissect its mechanism of action, from antibody conjugation to targeted payload release, and provide detailed experimental protocols and quantitative data for its validation.

Introduction to the this compound Linker

The this compound linker is a multi-component system designed for the precise delivery of cytotoxic payloads to target cells. Each component serves a distinct and critical function in the overall mechanism of the resulting ADC.

  • Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that serves as the conjugation handle. It reacts with azide-modified antibodies via a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2] This method offers high efficiency and biocompatibility, as it avoids the use of cytotoxic copper catalysts.[]

  • Polyethylene Glycol (PEG1): A single PEG unit acts as a short, hydrophilic spacer. The inclusion of PEG linkers can improve the solubility and stability of the ADC, reduce aggregation, and prolong its circulation half-life by creating a "hydration shell".[][5][6] This enhances the overall pharmacokinetic properties of the conjugate.[7]

  • Valine-Citrulline (Val-Cit): A dipeptide sequence that functions as the trigger for payload release.[8][] This specific linker is engineered to be stable in the bloodstream but is efficiently cleaved by Cathepsin B, a lysosomal protease that is often significantly upregulated in tumor cells.[][][11]

  • Hydroxyl (-OH) on a Self-Immolative Spacer: The terminal hydroxyl group is the attachment point for a cytotoxic drug. Crucially, this is typically part of a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer.[12][13] Following Val-Cit cleavage, the PABC spacer undergoes a rapid, spontaneous 1,6-elimination reaction to release the payload in its active, unmodified form.[13][14]

The synergistic action of these components enables the creation of an ADC that remains stable and inert in circulation, only to become activated upon internalization into the target cancer cell.[]

Core Mechanism of Action

The therapeutic effect of an ADC utilizing the BCN-PEG1-Val-Cit linker is achieved through a multi-step, highly orchestrated process.

  • ADC Synthesis via SPAAC: An azide-functionalized monoclonal antibody (mAb) is covalently conjugated to the BCN moiety of the linker-drug complex.

  • Systemic Circulation & Targeting: The ADC circulates systemically, where the Val-Cit linker remains stable at physiological pH, preventing premature drug release.[16] The mAb component guides the ADC to bind specifically to a target antigen on the surface of a cancer cell.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[17]

  • Lysosomal Trafficking: The internalized vesicle (endosome) traffics through the cell and fuses with a lysosome.[18]

  • Enzymatic Cleavage: Within the acidic (pH ~5.0) and enzyme-rich environment of the lysosome, Cathepsin B recognizes and cleaves the peptide bond between the Valine and Citrulline residues.[][19][20] While Cathepsin B is the primary enzyme, other cathepsins like L, S, and F may also contribute to this cleavage.[13][21]

  • Payload Release: This cleavage event triggers the electronic cascade and subsequent decomposition of the PABC self-immolative spacer, liberating the active cytotoxic drug inside the target cell.[13][14]

  • Induction of Apoptosis: The released payload exerts its cytotoxic effect (e.g., inhibiting tubulin polymerization or causing DNA damage), leading to cell cycle arrest and apoptosis.[18]

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH ~7.4) cluster_cell Target Cancer Cell cluster_effect Cellular Effect ADC 1. ADC Circulates Binding 2. Binds to Target Antigen ADC->Binding Internalization 3. Internalization (Endocytosis) Binding->Internalization Lysosome 4. Lysosomal Trafficking Internalization->Lysosome Cleavage 5. Val-Cit Cleavage by Cathepsin B Lysosome->Cleavage Low pH, Enzymes Release 6. Payload Release Cleavage->Release Apoptosis 7. Apoptosis Release->Apoptosis

Caption: Overall mechanism of action for a BCN-Val-Cit based ADC.

The chemical cleavage mechanism within the lysosome is a critical step for drug release.

Chemical_Cleavage_Mechanism cluster_lysosome Inside the Lysosome ADC_Linker ADC-Linker-Payload (BCN-PEG-Val-Cit-PABC-Drug) Cleaved_Linker Cleaved Intermediate ADC_Linker->Cleaved_Linker Cleaves Val-Cit bond CathepsinB Cathepsin B CathepsinB->Cleaved_Linker Elimination 1,6-Elimination (Self-Immolation) Cleaved_Linker->Elimination Released_Payload Active Payload Elimination->Released_Payload Linker_Remnant Linker Remnant Elimination->Linker_Remnant

Caption: Lysosomal cleavage and self-immolation cascade for payload release.

Quantitative Performance Data

The efficacy of cleavable linkers is determined by their stability in plasma and their susceptibility to cleavage by target enzymes. The Val-Cit dipeptide is considered a benchmark for efficient and specific cleavage.[19]

Table 1: Relative Cleavage Rates of Dipeptide Linkers by Cathepsin B

Dipeptide Linker Relative Cleavage Rate/Half-life Key Enzyme(s) Notes
Val-Cit Baseline (t½ ≈ 240 min in one study) Cathepsin B Considered the benchmark for efficient cleavage and stability.[19]
Val-Ala ~50% of Val-Cit rate Cathepsin B Also effectively cleaved; may offer lower hydrophobicity.[19][22]

| Phe-Lys | ~30-fold faster than Val-Cit (isolated enzyme) | Cathepsin B | Very rapid cleavage by isolated Cathepsin B, but similar rates to Val-Cit in lysosomal extracts.[19] |

The ultimate measure of an ADC's effectiveness is its in vitro cytotoxicity against target cancer cells, typically reported as an IC50 value (the concentration required to inhibit 50% of cell growth).

Table 2: Example In Vitro Potency (IC50) of Val-Cit Linker-Based ADCs

Payload Cell Line Target Antigen Example IC50 (ng/mL) Reference
MMAE BT-474 (Breast Cancer) HER2 ~10 - 20 [23]
MMAE SK-BR-3 (Breast Cancer) HER2 ~15 - 30 [23]
MMAE NCI-N87 (Gastric Cancer) HER2 ~20 - 40 [23]
Tubulysin C Various Various 0.1 - 10 [18]

Note: These values are illustrative. The potency of an ADC is highly dependent on the specific antibody, drug-to-antibody ratio (DAR), and the antigen expression level on the target cells.[11]

Experimental Validation Protocols & Workflow

Validating the mechanism of action of a BCN-PEG1-Val-Cit ADC requires a series of specific assays to confirm each step of the process.

Experimental_Workflow cluster_validation ADC Validation Workflow Conjugation ADC Synthesis & Characterization (DAR) Stability Plasma Stability Assay Conjugation->Stability Is the ADC stable? Internalization Internalization Assay Conjugation->Internalization Does it enter the cell? InVivo In Vivo Efficacy (Xenograft Model) Stability->InVivo Cleavage Cathepsin B Cleavage Assay Internalization->Cleavage Is the linker cleaved? Cytotoxicity In Vitro Cytotoxicity Assay (IC50) Cleavage->Cytotoxicity Does it kill the cell? Cytotoxicity->InVivo

Caption: Logical workflow for the experimental validation of an ADC.
Protocol 1: In Vitro Cytotoxicity Assay (MTT-Based)

This colorimetric assay measures cell metabolic activity to determine the ADC's potency (IC50).[18][24]

  • Objective: To quantify the dose-dependent cytotoxic effect of the ADC on antigen-positive and antigen-negative cell lines.

  • Materials:

    • Target cell lines (e.g., HER2-positive SK-BR-3, HER2-negative MCF-7).

    • Complete cell culture medium.

    • ADC constructs and control antibody.

    • 96-well cell culture plates.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL).[25]

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).[25]

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.[18] Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[24]

    • ADC Treatment: Prepare serial dilutions of the ADC and control antibody (e.g., from 0.01 to 1000 ng/mL).[18] Remove the old medium and add 100 µL of the diluted ADC solutions to the respective wells. Include untreated cells as a negative control.

    • Incubation: Incubate the plate for 72-120 hours at 37°C, 5% CO2.

    • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[24]

    • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the crystals.[25] Incubate overnight in the dark.

    • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[25]

    • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression (four-parameter logistic model).[18]

Protocol 2: In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

This assay directly measures the rate of payload release from the ADC in the presence of purified Cathepsin B.[19]

  • Objective: To quantify the specific enzymatic cleavage of the Val-Cit linker.

  • Materials:

    • ADC with Val-Cit linker (e.g., 1 µM final concentration).

    • Recombinant Human Cathepsin B (e.g., 20 nM final concentration).[19]

    • Assay Buffer (e.g., 25 mM Sodium Acetate, pH 5.0).[19]

    • Activation Solution (e.g., 40 mM Dithiothreitol, DTT).[19]

    • Quenching Solution (e.g., 2% Formic Acid).

    • HPLC system with a reverse-phase column (e.g., C18).

  • Procedure:

    • Enzyme Activation: Incubate Cathepsin B with an activation buffer containing DTT for 15-30 minutes at 37°C. DTT is essential to maintain the active-site cysteine in its reduced state.[19]

    • Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

    • Initiate Reaction: Start the reaction by adding the activated Cathepsin B solution to the ADC mixture. Incubate at 37°C.[19]

    • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[19]

    • Quench Reaction: Immediately stop the reaction by adding the quenching solution.

    • Analysis: Analyze the samples by reverse-phase HPLC. Quantify the amount of released payload by integrating the peak area and comparing it to a standard curve of the free drug.

    • Data Interpretation: Plot the percentage of released payload versus time to determine the cleavage kinetics.

Protocol 3: Antibody Internalization Assay (pH-Sensitive Dye)

This assay confirms that the ADC is internalized into the acidic compartments of the cell, a prerequisite for lysosomal cleavage.[26]

  • Objective: To visualize and quantify the internalization of the antibody into endosomes/lysosomes.

  • Materials:

    • Target cells expressing the antigen of interest.

    • Primary antibody or ADC.

    • pH-sensitive fluorescent dye-labeled secondary antibody (e.g., Zenon pHrodo Deep Red).[26] These dyes are non-fluorescent at neutral pH but fluoresce brightly in acidic environments.[27]

    • Live-cell imaging system or high-content imager.

  • Procedure:

    • Cell Seeding: Plate cells in a suitable format for imaging (e.g., 96-well glass-bottom plate) and allow them to adhere overnight.

    • Antibody Labeling: Label the primary antibody or ADC with the pH-sensitive dye reagent according to the manufacturer's protocol.

    • Treatment: Treat the cells with the labeled antibody complex.

    • Incubation: Incubate the cells at 37°C for a time course (e.g., 0, 2, 8, 16 hours) to allow for internalization.[26]

    • Imaging: Acquire fluorescent images at each time point. The appearance of bright fluorescent puncta inside the cells indicates internalization into acidic vesicles.

    • Quantification: Use image analysis software to quantify the total fluorescence intensity per cell or the number of fluorescent puncta per cell. An increase in fluorescence over time confirms progressive internalization.

Protocol 4: Plasma Stability Assay (LC-MS Based)

This assay assesses the stability of the ADC in plasma to ensure that the payload is not prematurely released into circulation.[28][29]

  • Objective: To measure the rate of drug deconjugation from the ADC in plasma over time.

  • Materials:

    • ADC construct.

    • Human, mouse, or rat plasma.[30]

    • Incubator at 37°C.

    • Affinity capture reagents (e.g., Protein A magnetic beads).[31]

    • LC-MS system.

  • Procedure:

    • Incubation: Incubate the ADC in plasma at 37°C.[16]

    • Time Points: At various time points (e.g., 0, 24, 48, 96, 144 hours), draw aliquots of the plasma sample.[30]

    • ADC Capture: Use an immunoaffinity capture method (e.g., Protein A beads) to isolate the ADC and any deconjugated antibody from the plasma matrix.[31]

    • Analysis:

      • Quantify Free Drug: Analyze the plasma supernatant using LC-MS/MS to quantify the amount of free payload that has been released.[16]

      • Analyze Intact ADC: Elute the captured antibody species and analyze by LC-MS to determine the average drug-to-antibody ratio (DAR) remaining at each time point.[29]

    • Data Interpretation: A stable ADC will show minimal decrease in average DAR and a very low concentration of free payload in the plasma over the time course of the experiment.

Conclusion

The this compound linker system represents a highly refined and effective strategy for developing targeted cancer therapeutics. Its modular design incorporates a bioorthogonal conjugation handle (BCN), a pharmacokinetic-enhancing spacer (PEG1), and a highly specific, protease-cleavable trigger (Val-Cit). This combination ensures ADC stability in systemic circulation and facilitates potent, localized release of the cytotoxic payload within target tumor cells.[11] The robust validation of this mechanism through the standardized experimental protocols outlined in this guide is an essential step in the successful preclinical and clinical development of next-generation ADCs.

References

The Central Role of Bicyclononyne (BCN) in Advanced Bioconjugation Linkers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The compound BCN-PEG1-Val-Cit-OH represents a sophisticated, modular linker system designed for the precise construction of bioconjugates, most notably antibody-drug conjugates (ADCs). Each component of this linker—Bicyclononyne (BCN), a single polyethylene (B3416737) glycol unit (PEG1), a dipeptide of valine and citrulline (Val-Cit), and a terminal hydroxyl group (-OH)—plays a crucial, synergistic role. This guide focuses on the core function of the BCN group as the linchpin for attaching this advanced linker to biomolecules through a highly efficient and bioorthogonal chemical reaction.

The BCN Group: Enabling Precision Conjugation via Copper-Free Click Chemistry

The Bicyclononyne (BCN) moiety is a strained cyclooctyne (B158145) that serves as the reactive handle for the entire linker.[1][2] Its primary role is to participate in a specific type of bioorthogonal chemistry known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3][]

Core Principles of SPAAC:

The driving force behind SPAAC is the significant ring strain inherent in the eight-membered cyclooctyne ring of BCN.[3] This strain dramatically lowers the activation energy required for a [3+2] cycloaddition reaction with an azide (B81097) group.[3][5] This allows the reaction to proceed rapidly and efficiently under mild, physiological conditions (aqueous buffers, neutral pH, and ambient temperature) without the need for a cytotoxic copper catalyst.[1][6][7]

The reaction is highly specific and bioorthogonal, meaning the BCN and azide groups are essentially inert to the vast array of other functional groups present in complex biological systems, preventing unwanted side reactions.[1][3] This selective reactivity enables the precise, covalent attachment of the BCN-containing linker to a biomolecule, such as an antibody, that has been pre-functionalized with an azide group.[1] The result of this reaction is a stable, covalent triazole linkage.[1][]

Advantages of the BCN Moiety:

  • High Reactivity: BCN exhibits excellent reaction kinetics for a copper-free click reaction.[8]

  • Biocompatibility: The reaction avoids the use of toxic copper catalysts, making it ideal for applications involving live cells or in vivo systems.[][7]

  • High Stability: Both the BCN group itself and the resulting triazole linkage are stable under physiological conditions.[7]

  • Hydrophilicity: Compared to other cyclooctynes like DBCO, BCN is more hydrophilic, which can be advantageous in aqueous bioconjugation reactions.[2][8]

Synergistic Roles of the Linker Components

While the BCN group initiates the conjugation, the other components of this compound are essential for the linker's overall function, particularly in the context of an ADC.

  • PEG1 Spacer: The short, monodisperse polyethylene glycol (PEG) unit acts as a hydrophilic spacer.[9][10] Its primary functions are to improve the solubility of the entire ADC construct and to provide spatial separation between the antibody and the cytotoxic payload, which can help minimize steric hindrance.[11][12]

  • Val-Cit Dipeptide: The valine-citrulline (Val-Cit) sequence is a well-established, enzymatically cleavable linker.[][14] It is specifically designed to be a substrate for Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[] This ensures that the linker remains stable in systemic circulation but is cleaved efficiently once the ADC is internalized into a target cancer cell, releasing the payload where it is most effective.[][14]

  • C-terminal Hydroxyl (-OH): The terminal hydroxyl group on the citrulline residue serves as the attachment point for the cytotoxic drug (payload). This attachment is typically achieved through a self-immolative spacer, such as p-aminobenzylcarbamate (PABC), which ensures the complete and traceless release of the unmodified, active drug following Val-Cit cleavage.

Quantitative Data: SPAAC Reaction Kinetics

The efficiency of the SPAAC reaction is critical for successful bioconjugation. The reaction follows second-order kinetics, and the rate is dependent on the specific structures of the cyclooctyne and the azide. BCN is known for its favorable reaction rates.

CyclooctyneReactantSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Conditions
endo-BCN Benzyl Azide0.29CD₃CN/D₂O (1:2)
exo-BCN Benzyl Azide0.19CD₃CN/D₂O (1:2)
endo-BCN Benzyl Azide0.14Not Specified

Data compiled from multiple sources.[16][17] Note that reaction rates can vary based on solvent, temperature, and the electronic properties of the azide partner.

Experimental Protocols

Protocol 1: General Procedure for Antibody Conjugation via SPAAC

This protocol describes a general method for conjugating a BCN-linker-payload construct to an antibody that has been pre-functionalized with azide groups.

Materials:

  • Azide-functionalized antibody in a suitable buffer (e.g., PBS, pH 7.4).

  • BCN-PEG1-Val-Cit-Payload construct dissolved in a compatible solvent (e.g., DMSO).

  • Reaction buffer (e.g., PBS, pH 7.4).

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).

Procedure:

  • Preparation: Bring the azide-functionalized antibody and the BCN-linker-payload solutions to room temperature.

  • Reaction Setup: In a microcentrifuge tube, add the azide-functionalized antibody to the reaction buffer.

  • Addition of Linker: Add a 2 to 4-fold molar excess of the BCN-linker-payload solution to the antibody solution.[18] The final concentration of the organic solvent (e.g., DMSO) should be kept low (ideally <20%) to prevent antibody precipitation.[18]

  • Incubation: Incubate the reaction mixture for 4 to 12 hours at room temperature or overnight at 4°C with gentle mixing.[18][19] For sensitive antibodies, incubation at 4°C is recommended.[18]

  • Purification: After incubation, purify the resulting antibody-drug conjugate to remove unreacted linker-payload and any byproducts. This is typically achieved using size-exclusion chromatography (SEC) to separate the larger ADC from the smaller, unreacted components.[20]

  • Characterization: Analyze the final ADC to determine the drug-to-antibody ratio (DAR) and confirm conjugate integrity using techniques such as Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS), and SDS-PAGE.[21]

Protocol 2: General Cathepsin B Cleavage Assay

This protocol outlines a method to verify the enzymatic cleavage of the Val-Cit linker and the subsequent release of the payload.

Materials:

  • Purified ADC with BCN-PEG1-Val-Cit-Payload linker.

  • Recombinant human Cathepsin B.[22]

  • Assay Buffer (e.g., 10 mM MES buffer, pH 6.0).[23]

  • Reducing Agent (e.g., Dithiothreitol, DTT).

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard).

  • Analytical system (e.g., LC-MS).

Procedure:

  • Enzyme Activation: Pre-activate the Cathepsin B according to the manufacturer's instructions, which typically involves incubation in a buffer containing a reducing agent like DTT.

  • Reaction Setup: In a microcentrifuge tube, dilute the ADC to a final concentration of approximately 1 µM in the assay buffer.[23]

  • Initiate Cleavage: Add the activated Cathepsin B to the ADC solution to a final concentration of ~20 nM.[23]

  • Incubation: Incubate the reaction mixture at 37°C for a defined time course (e.g., 0, 1, 2, 4, 8 hours).[24]

  • Quenching: At each time point, stop the reaction by adding a quenching solution, such as cold acetonitrile, to precipitate the enzyme and stop the cleavage.

  • Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant by LC-MS to quantify the amount of free payload released over time.[23]

Visualizations

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) mechanism.

ADC_Mechanism A 1. ADC binds to Antigen on Tumor Cell B 2. Internalization (Endocytosis) A->B C 3. Trafficking to Lysosome B->C D 4. Cathepsin B Cleavage of Val-Cit Linker C->D E 5. Payload Release & Self-Immolation D->E F 6. Active Drug Induces Cell Apoptosis E->F

Caption: Mechanism of action for a Val-Cit linked antibody-drug conjugate.

Conclusion

The BCN group is the critical initiating component in the this compound linker, enabling its covalent attachment to biomolecules with high precision and efficiency. Its ability to undergo catalyst-free, strain-promoted click chemistry under biocompatible conditions makes it an invaluable tool for constructing advanced bioconjugates. When combined with the strategic functions of the PEG spacer and the enzymatically cleavable Val-Cit dipeptide, the BCN group facilitates the creation of highly sophisticated and targeted therapeutic agents like ADCs, where controlled conjugation and specific payload release are paramount to efficacy and safety.

References

Technical Guide on the Solubility and Stability of BCN-PEG1-Val-Cit-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability characteristics of the BCN-PEG1-Val-Cit-OH linker, a critical component in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This document synthesizes available data on its constituent parts, offers guidance on its handling, and presents standardized protocols for its experimental evaluation.

Introduction to this compound

This compound is a heterobifunctional linker designed for advanced bioconjugation applications. It incorporates three key functional domains:

  • Bicyclononyne (BCN): A strained alkyne that enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) for covalent ligation to azide-modified biomolecules.

  • PEG1: A single polyethylene (B3416737) glycol unit that acts as a short, hydrophilic spacer to enhance aqueous solubility and potentially reduce steric hindrance.[1][2]

  • Valine-Citrulline (Val-Cit): A dipeptide sequence specifically designed to be cleaved by the lysosomal protease Cathepsin B, which is often upregulated in tumor cells.[][4] This enzymatic susceptibility allows for controlled, intracellular release of a conjugated payload.

  • Carboxylic Acid (-OH): A terminal carboxyl group that provides a handle for conjugation to amine-containing payloads, typically via amide bond formation.

The strategic combination of these elements allows for the stable linkage of a payload to a targeting moiety (e.g., an antibody) in systemic circulation, followed by specific release within the target cell's lysosome.

Solubility Profile

Key Influencing Factors:

  • Solvent: Solubility is expected to be high in polar aprotic organic solvents. Aqueous solubility is influenced by the hydrophilic PEG and peptide components.

  • pH: The terminal carboxylic acid has a pKa (typically ~4.5). At pH values above its pKa, the carboxylate form (-COO⁻) will predominate, increasing its solubility in aqueous buffers. Conversely, at pH values below the pKa, the neutral (-COOH) form is less soluble.

  • Temperature: Solubility may increase with temperature, although this should be balanced against potential degradation.

Quantitative Solubility Data

The following table summarizes the available solubility data for a closely related analog and provides expected solubility based on the properties of the functional moieties.

Solvent/Buffer SystemExpected SolubilityData Source / Rationale
Organic Solvents
Dimethyl Sulfoxide (DMSO)High (~125 mg/mL)Based on data for the analogous compound BCN-PEG1-Val-Cit-PABC-OH.[5] Ultrasonic assistance may be required.[5]
Dimethylformamide (DMF)HighBCN derivatives and peptides often show good solubility in DMF.[6]
Acetonitrile (B52724), MethanolModerate to HighCommon solvents for hydrophobic and polar organic molecules.
Aqueous Systems
Water / PBS (pH 7.4)ModerateThe PEG spacer and charged carboxylate enhance aqueous solubility.[5][] However, the hydrophobic BCN can limit it.
Acidic Buffer (pH < 4)LowThe terminal carboxylic acid will be protonated, reducing aqueous solubility.

Note: The provided DMSO value is for BCN-PEG1-Val-Cit-PABC-OH and should be considered an estimate for this compound.

Stability Profile

The stability of this compound is a critical parameter determining its shelf-life and in-vivo performance. Stability must be considered from both a chemical (storage) and biological (in-vivo) perspective.

Chemical Stability

Chemical stability relates to the integrity of the molecule during storage and handling.

ConditionStability ConcernRecommendation
Storage (Powder) Potential degradation over time.Store at -20°C in a dry, dark place.[]
Storage (In Solution) Hydrolysis of the peptide bond or degradation of the BCN moiety.For stock solutions in organic solvents (e.g., DMSO), store at -80°C for up to 6 months or -20°C for up to 1 month.[8][9] Avoid repeated freeze-thaw cycles.
pH The BCN group may be unstable under strong acidic conditions.[10][11] The Val-Cit peptide bond is generally stable at physiological pH.[12]Avoid prolonged exposure to strong acids. Use buffers in the physiological range (pH 6.0-8.0) for most applications.
Biological Stability (Enzymatic)

Biological stability is paramount for ADCs, where the linker must remain intact in circulation but be cleaved at the target site.

Biological MatrixKey Enzyme(s)Stability OutcomeSource
Human Plasma Various proteasesHigh Stability. The Val-Cit linker is reported to be highly stable in human plasma, preventing premature payload release.[12][13]
Rodent Plasma (Mouse, Rat) Carboxylesterase 1CLow Stability. The Val-Cit linker is susceptible to cleavage by this extracellular enzyme, leading to premature payload release. This is a critical consideration for pre-clinical studies.[13]
Lysosomal Environment Cathepsin BLabile (Intended Cleavage). The linker is efficiently cleaved by Cathepsin B, which is highly active in the acidic (pH 4.5-5.5) environment of the lysosome, leading to payload release.[][4]

Experimental Protocols

Detailed methodologies are required to empirically determine the solubility and stability of this compound for specific applications.

Protocol: Aqueous Solubility Determination (Thermodynamic)

This protocol determines the equilibrium solubility of the compound in a given aqueous buffer.

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis A Add excess solid This compound to buffer (e.g., PBS pH 7.4) B Create slurry by vortexing A->B C Incubate at controlled temperature (e.g., 25°C) with constant agitation for 24-48 hours B->C D Centrifuge to pellet undissolved solid (e.g., 10,000 x g, 15 min) C->D E Carefully collect supernatant D->E F Prepare serial dilutions of supernatant E->F G Quantify concentration via LC-MS or HPLC-UV against a standard curve F->G

Caption: Workflow for thermodynamic solubility assessment.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a microcentrifuge tube. Vortex thoroughly to create a slurry.

  • Equilibration: Incubate the slurry at a controlled temperature (e.g., 25°C or 37°C) with constant agitation for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant. Prepare serial dilutions and quantify the concentration of the dissolved compound using a validated analytical method such as LC-MS or HPLC-UV with a calibration curve.

Protocol: In-Vitro Plasma Stability Assay

This protocol assesses the stability of the linker in plasma, simulating its journey in the circulatory system.[14]

G A Prepare stock solution of test compound in DMSO B Spike into plasma (Human, Mouse, etc.) at 37°C A->B C Incubate at 37°C B->C D Withdraw aliquots at time points (0, 1, 4, 8, 24h) C->D E Quench reaction with cold Acetonitrile containing internal standard D->E F Centrifuge to precipitate proteins E->F G Analyze supernatant by LC-MS/MS F->G H Plot % remaining parent compound vs. time to determine half-life (t½) G->H

Caption: Workflow for assessing linker stability in plasma.

Methodology:

  • Preparation: Prepare a stock solution of the test compound (e.g., the linker conjugated to a payload or a fluorescent tag) in DMSO.

  • Incubation: Warm the plasma (e.g., human, mouse) to 37°C. Spike the stock solution into the plasma to a final concentration (e.g., 1-5 µM), ensuring the final DMSO concentration is low (<1%).

  • Sampling: Incubate the mixture at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the plasma mixture.

  • Quenching: Immediately quench the enzymatic activity by adding 3-4 volumes of ice-cold acetonitrile containing a suitable internal standard.

  • Processing: Vortex and centrifuge the samples to precipitate plasma proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Calculation: Plot the percentage of the parent compound remaining against time and calculate the degradation half-life (t½).

Protocol: Cathepsin B Cleavage Assay

This protocol evaluates the intended enzymatic cleavage of the Val-Cit linker.[12]

G cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_analysis Analysis A Prepare reaction buffer (e.g., 50 mM Sodium Citrate, 5 mM DTT, pH 5.0) B Add test compound to buffer A->B C Pre-warm to 37°C B->C D Initiate reaction by adding recombinant human Cathepsin B C->D E Incubate at 37°C D->E F Stop reaction at time points with quench solution E->F G Analyze samples by LC-MS or RP-HPLC F->G H Quantify cleavage product and remaining parent compound G->H

Caption: Protocol for evaluating Cathepsin B-mediated cleavage.

Methodology:

  • Setup: Prepare a reaction buffer optimized for Cathepsin B activity (e.g., 50 mM sodium citrate, 5 mM DTT, pH 5.0). Add the test compound to the buffer.

  • Reaction: Pre-warm the mixture to 37°C. Initiate the reaction by adding a known amount of active, recombinant human Cathepsin B.

  • Time Course: Incubate at 37°C. At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding a quench solution (e.g., acetonitrile or a specific protease inhibitor).

  • Analysis: Analyze the samples by LC-MS or RP-HPLC to monitor the disappearance of the parent compound and the appearance of the cleavage product over time.

Conclusion

This compound is a sophisticated linker with a stability profile tailored for intracellular drug delivery. While it exhibits good chemical stability under recommended storage conditions and high stability in human plasma, its solubility in aqueous media must be empirically determined for specific formulations. Its known instability in rodent plasma is a critical factor for the design and interpretation of preclinical animal studies. The provided protocols offer a framework for researchers to generate the specific, quantitative data required to effectively incorporate this linker into novel therapeutic conjugates.

References

An In-Depth Technical Guide to BCN-PEG1-Val-Cit-OH: A Cleavable Linker for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the BCN-PEG1-Val-Cit-OH linker, a critical component in the development of next-generation antibody-drug conjugates (ADCs). This document details its physicochemical properties, its role in ADC construction, and the underlying mechanisms of its application, including detailed experimental protocols and pathway visualizations.

Introduction to this compound

This compound is a heterobifunctional linker designed for the targeted delivery of cytotoxic payloads to cancer cells. It incorporates three key functional domains:

  • Bicyclononyne (BCN): A strained alkyne that enables copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), for covalent conjugation to azide-modified antibodies. This bioorthogonal reaction is highly efficient and proceeds under mild, aqueous conditions, preserving the integrity of the antibody.

  • Polyethylene Glycol (PEG1): A single ethylene (B1197577) glycol unit that acts as a hydrophilic spacer. The PEG spacer enhances the solubility and stability of the linker and the resulting ADC, while also minimizing steric hindrance during the conjugation process.

  • Valine-Citrulline (Val-Cit): A dipeptide motif that serves as a protease-cleavable site. This specific sequence is recognized and cleaved by cathepsin B, an enzyme that is highly expressed in the lysosomal compartments of tumor cells. This enzymatic cleavage ensures the targeted release of the cytotoxic payload within the cancer cell, minimizing off-target toxicity.

The terminal hydroxyl group (-OH) allows for the attachment of a variety of cytotoxic payloads, making it a versatile tool in ADC development.

Physicochemical Properties

A clear understanding of the molecular characteristics of this compound is essential for its effective application.

PropertyValueReferences
Molecular Formula C27H43N5O8[1][]
Molecular Weight 565.67 g/mol [1][]

Mechanism of Action in Antibody-Drug Conjugates

The therapeutic action of an ADC utilizing the this compound linker is a multi-step process designed for maximal efficacy and minimal systemic toxicity.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_cancer_cell Cancer Cell ADC ADC in Circulation (Stable) Targeting 1. Targeting & Binding ADC->Targeting Internalization 2. Receptor-Mediated Endocytosis Targeting->Internalization Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Cleavage 4. Cathepsin B Cleavage Lysosome->Cleavage Release 5. Payload Release Cleavage->Release Action 6. Cytotoxic Action Release->Action

Figure 1: General workflow of an ADC from circulation to cytotoxic action.
  • Targeting and Binding: The monoclonal antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of a cancer cell.[3]

  • Internalization: Upon binding, the ADC-antigen complex is internalized into the cell via receptor-mediated endocytosis.[3]

  • Lysosomal Trafficking: The endosome containing the ADC traffics to and fuses with a lysosome.[1]

  • Enzymatic Cleavage: The acidic environment and high concentration of proteases, particularly cathepsin B, within the lysosome lead to the cleavage of the Val-Cit dipeptide linker.[1][4]

  • Payload Release: Cleavage of the linker releases the cytotoxic payload into the cytoplasm of the cancer cell.

  • Cytotoxic Action: The released payload exerts its cytotoxic effect, leading to cell death.

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involving the this compound linker.

Preparation of an Antibody-Drug Conjugate

This protocol outlines the steps for conjugating an azide-modified antibody with a cytotoxic drug using the this compound linker. For this example, Monomethyl Auristatin E (MMAE) is used as the cytotoxic payload.

Materials:

  • Azide-modified monoclonal antibody (mAb-N3) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • MMAE

  • N,N'-Dicyclohexylcarbodiimide (DCC) or a similar carbodiimide (B86325) coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Size-exclusion chromatography (SEC) column (e.g., PD-10)

  • Reaction buffers and solvents

Procedure:

  • Activation of this compound with MMAE:

    • Dissolve this compound, MMAE, DCC, and NHS in anhydrous DMF. The molar ratio should be approximately 1:1.1:1.2:1.2, respectively.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, the resulting product is BCN-PEG1-Val-Cit-PAB-MMAE. This activated linker-drug conjugate can be purified by chromatography if necessary.

  • Conjugation of Activated Linker-Drug to Antibody:

    • Prepare the azide-modified antibody (mAb-N3) at a concentration of 5-10 mg/mL in PBS.

    • Add a 5-10 fold molar excess of the BCN-PEG1-Val-Cit-PAB-MMAE solution to the antibody solution. The final concentration of the organic solvent (e.g., DMF or DMSO) should not exceed 10% (v/v) to maintain antibody stability.

    • Incubate the reaction mixture at room temperature for 12-24 hours with gentle agitation.

  • Purification of the ADC:

    • Remove the unreacted linker-drug conjugate and other small molecules by size-exclusion chromatography (e.g., using a PD-10 desalting column) equilibrated with PBS.

    • Collect the fractions containing the purified ADC.

  • Characterization of the ADC:

    • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).[5][6]

    • Assess the purity and aggregation of the ADC by size-exclusion chromatography (SEC-HPLC).

    • Confirm the identity and integrity of the ADC by mass spectrometry (e.g., ESI-MS).[7]

In Vitro Cathepsin B Cleavage Assay

This assay verifies the specific cleavage of the Val-Cit linker by cathepsin B and the subsequent release of the payload.

Materials:

  • Purified ADC

  • Recombinant human cathepsin B

  • Cathepsin B assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • Quenching solution (e.g., acetonitrile (B52724) with 0.1% formic acid)

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing the ADC (e.g., 10 µM) in cathepsin B assay buffer.

  • Initiate the reaction by adding a pre-determined concentration of active cathepsin B (e.g., 1 µM).

  • Incubate the reaction at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the reaction mixture and quench the reaction by adding an equal volume of quenching solution.

  • Analyze the samples by LC-MS/MS to quantify the amount of released payload (e.g., MMAE) and the remaining intact ADC.[8][9]

Signaling Pathway of a Common Payload: MMAE

Monomethyl auristatin E (MMAE) is a potent antimitotic agent frequently used with cleavable linkers like this compound.[10][11] Its mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[12]

MMAE_Apoptosis_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Cell Cycle & Apoptosis MMAE Released MMAE Tubulin α/β-Tubulin Dimers MMAE->Tubulin Inhibits Polymerization Microtubule_Disruption Microtubule Disruption G2M_Arrest G2/M Phase Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase_Activation Caspase-3 Activation Apoptosis->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage

References

The Nexus of Bioorthogonal Chemistry: An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strain-promoted alkyne-azide cycloaddition (SPAAC) has revolutionized the field of chemical biology, providing a robust and bioorthogonal tool for covalently linking molecules in complex biological systems. This metal-free click chemistry reaction has become indispensable for a wide array of applications, from live-cell imaging and proteomic analysis to the development of targeted therapeutics like antibody-drug conjugates (ADCs). This technical guide offers a deep dive into the core principles of SPAAC, presenting quantitative kinetic data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.

Core Principles and Mechanism

At its heart, SPAAC is a type of Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a cyclic alkyne.[1] The reaction's driving force is the significant ring strain of cyclooctynes, the smallest stable cyclic alkynes.[1] This inherent strain—exceeding 18 kcal/mol—dramatically lowers the activation energy of the cycloaddition, enabling the reaction to proceed rapidly at physiological temperatures and pH without the need for cytotoxic copper catalysts that are required for the canonical Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1]

The key to SPAAC's utility is its bioorthogonality. The azide and strained alkyne functional groups are abiotic; they are essentially inert to the vast array of functional groups present in biological systems, such as amines and thiols, thus preventing off-target side reactions.[2] This exquisite selectivity allows for the precise and efficient formation of a stable triazole linkage between a biomolecule of interest and a probe molecule in the native environment of living cells, tissues, or even whole organisms.[3][4]

The mechanism is a concerted [3+2] cycloaddition, where the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form the triazole product.[1]

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Cyclooctyne (B158145) Strained Cyclooctyne (e.g., DBCO) TransitionState [3+2] Cycloaddition Transition State Cyclooctyne->TransitionState Strain Release Azide Azide-modified Molecule (e.g., Azido-Protein) Azide->TransitionState Triazole Stable Triazole Linkage (Bioconjugate) TransitionState->Triazole Covalent Bond Formation

Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Quantitative Analysis of SPAAC Kinetics

The efficacy of a SPAAC reaction is critically dependent on its rate, which is typically described by a second-order rate constant (k₂). The structure of the cyclooctyne is the most significant factor influencing this rate. The continuous development of novel cyclooctyne reagents has led to a dramatic increase in reaction speeds, enabling rapid labeling at low, micromolar concentrations suitable for in vivo studies. Below is a comparative summary of second-order rate constants for commonly used cyclooctynes reacting with benzyl (B1604629) azide, a standard reference azide.

Cyclooctyne ReagentAbbreviationSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Features
Bicyclo[6.1.0]nonyneBCN~0.06 - 0.1Small, hydrophilic, but slower kinetics.[5]
DibenzocyclooctyneDBCO / ADIBO~0.6 - 1.0High reactivity, widely used, moderate stability.[5][6]
Dibenzoannulated cyclooctyneDIBO~0.3 - 0.7Fused aromatic rings enhance strain and reactivity.[5]
BiarylazacyclooctynoneBARAC~0.9High reactivity due to amide incorporation.[6]
DihydrodibenzocyclooctyneDIBACVaries (e.g., ~0.3 with alkyl azide)Electron-deficient, reactivity depends on azide partner.[7]

Note: Reaction rates are approximate and can vary based on the specific azide, solvent, and temperature.[5][7] The data clearly indicates that cyclooctynes like DBCO and BARAC offer the fastest kinetics, making them ideal for applications where reaction time is a limiting factor.[5][6]

Applications in Research and Drug Development

SPAAC's versatility has led to its adoption in numerous high-impact applications:

  • Live-Cell Imaging and Tracking: Labeling of proteins, glycans, lipids, or nucleic acids with fluorescent probes to visualize cellular processes in real-time.[4]

  • Proteomics: Enrichment and identification of specific protein populations, such as newly synthesized proteins or post-translationally modified proteins.[8]

  • Antibody-Drug Conjugates (ADCs): Site-specific conjugation of potent cytotoxic drugs to antibodies, creating homogenous and highly effective targeted cancer therapies.[4][9]

  • Drug Delivery: Assembly of targeted drug delivery systems and nanoparticles.[4]

Workflow Example: Probing Cell-Surface Glycosylation

One powerful application of SPAAC is in metabolic glycan engineering to study glycosylation pathways, which are often altered in diseases like cancer.[10] The workflow involves metabolically incorporating an azide-modified sugar into the glycans of cell-surface proteins, followed by SPAAC ligation with a reporter molecule (e.g., biotin (B1667282) for enrichment or a fluorophore for imaging).

Glycan_Labeling_Workflow cluster_metabolic Step 1: Metabolic Incorporation cluster_ligation Step 2: SPAAC Ligation cluster_analysis Step 3: Downstream Analysis A Incubate cells with azide-modified sugar (e.g., Ac₄ManNAz) B Cellular enzymes process the sugar analog A->B C Azido-sugar is incorporated into cell-surface glycans B->C D Add cyclooctyne-probe (e.g., DBCO-Fluorophore) C->D Bioorthogonal Handle E SPAAC reaction occurs on the cell surface D->E 'Click' F Fluorescence Microscopy (Imaging) E->F G Lysis & Affinity Purification (Proteomics) E->G H Flow Cytometry (Quantification) E->H

Caption: Workflow for studying cell-surface glycosylation using SPAAC.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for common SPAAC applications.

Protocol 1: Site-Specific Labeling of a Cell-Surface Protein

This protocol describes the labeling of a specific cell-surface protein on live mammalian cells by first genetically encoding a non-canonical amino acid (ncAA) bearing an azide, followed by SPAAC with a cyclooctyne-dye.[3][11]

Materials:

  • Mammalian cells (e.g., HEK293T)

  • Plasmid encoding the protein of interest (POI) with an in-frame amber stop codon (TAG) at the desired labeling site.

  • Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair for the ncAA.

  • Azide-bearing ncAA (e.g., p-Azido-L-phenylalanine, AzF).

  • Transfection reagent (e.g., Lipofectamine).

  • Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics.

  • Cyclooctyne-fluorophore conjugate (e.g., DBCO-Cy5).

  • Phosphate-Buffered Saline (PBS).

  • Imaging system (e.g., fluorescence microscope or flow cytometer).

Methodology:

  • Cell Culture and Transfection:

    • Seed mammalian cells in a suitable format (e.g., 24-well plate with glass coverslips for microscopy) to reach 70-90% confluency on the day of transfection.

    • Co-transfect the cells with the POI-TAG plasmid and the orthogonal synthetase/tRNA plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Immediately after transfection, supplement the growth medium with the azide-ncAA (typically 1 mM final concentration).

  • Protein Expression:

    • Incubate the cells for 24-48 hours post-transfection to allow for expression of the azide-modified protein of interest.

  • SPAAC Labeling Reaction:

    • Prepare a stock solution of the DBCO-fluorophore in DMSO (e.g., 1-10 mM).

    • Gently wash the cells twice with warm PBS or serum-free medium to remove residual ncAA and serum proteins.

    • Dilute the DBCO-fluorophore stock solution into fresh, serum-free cell culture medium to a final concentration of 10-50 µM.

    • Incubate the cells with the labeling medium for 30-60 minutes at 37°C, protected from light.

  • Washing and Analysis:

    • Remove the labeling medium and wash the cells three to four times with warm PBS to remove unreacted DBCO-fluorophore.

    • Add fresh medium or PBS to the cells.

    • Analyze the labeled cells using the appropriate downstream method (e.g., live-cell fluorescence microscopy or flow cytometry).

Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC)

This protocol outlines the steps for conjugating an azide-functionalized drug-linker to an antibody that has been functionalized with a DBCO moiety.[9]

Materials:

  • DBCO-functionalized antibody (e.g., via a DBCO-NHS ester reaction with lysine (B10760008) residues or site-specific incorporation).

  • Azide-functionalized drug-linker payload.

  • Reaction buffer (e.g., PBS, pH 7.4).

  • Anhydrous, amine-free DMSO or DMF for dissolving the payload.

  • Purification system (e.g., size exclusion chromatography (SEC) or protein A chromatography).

  • Analytical system (e.g., HIC-HPLC, RP-HPLC, or mass spectrometry) to determine the drug-to-antibody ratio (DAR).

Methodology:

  • Reagent Preparation:

    • Ensure the DBCO-functionalized antibody is in an appropriate, amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 2-10 mg/mL.

    • Prepare a concentrated stock solution (e.g., 10-20 mM) of the azide-payload in anhydrous DMSO.

  • SPAAC Conjugation Reaction:

    • To the antibody solution, add the azide-payload stock solution to achieve a final molar excess of 2-5 fold of payload per DBCO site on the antibody. The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v).

    • Incubate the reaction mixture for 4-12 hours at room temperature or 4°C with gentle mixing. Longer incubation times (up to 48 hours) may be required for less reactive cyclooctynes or sensitive payloads.

  • Purification of the ADC:

    • Following incubation, purify the resulting ADC from unreacted payload and solvent using a suitable method. Size exclusion chromatography is commonly used to separate the higher molecular weight ADC from the small molecule payload.

  • Characterization of the ADC:

    • Analyze the purified ADC to determine the average DAR and the homogeneity of the product. Hydrophobic Interaction Chromatography (HIC) is a standard method for assessing DAR distribution. Mass spectrometry can confirm the precise mass of the conjugated antibody.

  • Storage:

    • Store the final, purified ADC in a suitable buffer at 2-8°C or frozen at -80°C, depending on the stability of the antibody and payload.

ADC_Workflow cluster_prep Step 1: Preparation cluster_react Step 2: SPAAC Reaction cluster_purify Step 3: Purification & Analysis A DBCO-functionalized Antibody C Mix Antibody and Drug-Linker (2-5 fold excess of drug) A->C B Azide-functionalized Drug-Linker B->C D Incubate 4-12h at RT or 4°C C->D E Purify ADC via SEC D->E Crude ADC F Characterize DAR (HIC-HPLC, MS) E->F G Final ADC Product F->G Homogenous ADC

Caption: General experimental workflow for creating an Antibody-Drug Conjugate (ADC) via SPAAC.

References

BCN-PEG1-Val-Cit-OH: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and core technical aspects of BCN-PEG1-Val-Cit-OH, a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). The information is intended to support researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a key component in the construction of ADCs, serving as a bridge between an antibody and a cytotoxic payload.[1][2][3] Its design incorporates a Bicyclononyne (BCN) group for copper-free click chemistry, a single polyethylene (B3416737) glycol (PEG1) spacer to enhance solubility, and a dipeptide (Val-Cit) that is selectively cleaved by the lysosomal enzyme Cathepsin B.[4][5][][7] This enzymatic cleavage mechanism is crucial for the targeted release of the cytotoxic drug within cancer cells, where Cathepsin B is often overexpressed, thereby minimizing systemic toxicity.[]

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. This information is critical for accurate experimental design and execution.

PropertyValueSource
Molecular Formula C₃₄H₅₀N₆O₈[1]
Molecular Weight 670.80 g/mol [1]
Purity >95.0%[2]
Appearance Powder[1]

Solubility

Proper dissolution is paramount for the successful application of this compound in experimental settings. The following table outlines its solubility in a common laboratory solvent.

SolventConcentrationNotesSource
DMSO 125 mg/mL (186.34 mM)Ultrasonic assistance may be required.[1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general laboratory safety precautions for handling chemical compounds of this nature should be strictly followed. The product is intended for research use only.[1]

Storage and Stability

Proper storage is essential to maintain the integrity and stability of the compound.

ConditionFormDurationSource
-20°C Powder3 years[1]
-80°C In solvent6 months[1][2]
-20°C In solvent1 month[1][2]

For optimal stability, it is recommended to store the compound in a dry, dark place and handle it under an inert atmosphere.[4]

General Handling Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound.

  • Ventilation: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, rinse the affected area thoroughly with water.

  • Ingestion and Inhalation: Avoid ingestion and inhalation of the powder or its solutions.

Biological Activity and Mechanism of Action

This compound is a cleavable ADC linker.[1][2][3][5] Its biological function is predicated on a two-step process: conjugation and cleavage.

  • Conjugation: The BCN group facilitates copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with an azide-modified antibody.[1][2][3] The carboxylic acid end can be activated to react with an amine-containing cytotoxic payload.

  • Cleavage and Payload Release: The Val-Cit dipeptide linker is designed to be stable in the bloodstream.[] Upon internalization of the ADC into a target cell and trafficking to the lysosome, Cathepsin B specifically cleaves the peptide bond between valine and citrulline.[5][] This cleavage initiates a cascade that ultimately releases the active cytotoxic drug inside the cell.

The following diagram illustrates the proposed mechanism of payload release.

cluster_0 Systemic Circulation (Stable) cluster_1 Target Cell cluster_2 Payload Release ADC Antibody-Drug Conjugate (BCN-PEG1-Val-Cit-Payload) Internalization Internalization via Receptor-Mediated Endocytosis ADC->Internalization Binding to Target Receptor Lysosome Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage of Val-Cit Linker Lysosome->Cleavage Payload Active Cytotoxic Payload Cleavage->Payload Drug Release

Mechanism of Action of a Val-Cit Linker-based ADC.

Experimental Protocols

General Workflow for ADC Synthesis

The following diagram outlines a conceptual workflow for the synthesis of an ADC using this compound.

start Start payload_conjugation 1. Payload Conjugation Activate -OH of this compound and react with amine-containing payload. start->payload_conjugation click_chemistry 3. Click Chemistry (SPAAC) React payload-linker conjugate with azide-modified antibody. payload_conjugation->click_chemistry antibody_modification 2. Antibody Modification Introduce azide (B81097) groups onto the antibody. antibody_modification->click_chemistry purification 4. Purification of ADC (e.g., SEC, HIC) click_chemistry->purification characterization 5. Characterization of ADC (e.g., DAR, purity, binding affinity) purification->characterization end End characterization->end

Conceptual Workflow for ADC Synthesis.

Safe Handling Workflow

A logical workflow for the safe handling of this compound is presented below. This should be adapted to specific institutional and laboratory safety protocols.

start Start: Receive Compound assess_hazards 1. Assess Hazards (Review available data, assume high potency) start->assess_hazards ppe 2. Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) assess_hazards->ppe fume_hood 3. Work in Fume Hood ppe->fume_hood weighing 4. Weighing (Use contained balance or weigh in hood) fume_hood->weighing dissolution 5. Dissolution (Add solvent to powder) weighing->dissolution storage 6. Storage (Aliquot and store at recommended temperature) dissolution->storage decontamination 7. Decontamination (Clean work surfaces and equipment) storage->decontamination waste 8. Waste Disposal (Follow institutional chemical waste protocols) decontamination->waste end End of Procedure waste->end

Safe Handling Workflow for this compound.

Potential Toxicities Associated with Val-Cit Linker-Based ADCs

It is important to note that while the linker itself is not the primary cytotoxic component, the stability and cleavage of the Val-Cit linker can influence the toxicity profile of the final ADC. Premature cleavage of the linker in circulation could lead to off-target toxicity.[8] Studies on ADCs utilizing Val-Cit linkers with payloads like Monomethyl auristatin E (MMAE) have reported toxicities such as neutropenia, which may be due to linker instability in plasma or clearance of the ADC.[9] The toxicities are generally considered to be related to the payload being released systemically.[9][10] Researchers should be aware of these potential liabilities during the development and evaluation of ADCs employing this linker technology.

References

BCN-PEG1-Val-Cit-OH: A Technical Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the BCN-PEG1-Val-Cit-OH linker, a critical component in the development of targeted therapeutics such as antibody-drug conjugates (ADCs). We will explore its chemical structure, mechanism of action, and applications, supplemented with quantitative data, detailed experimental protocols, and process visualizations.

Introduction to this compound

This compound is a hetero-bifunctional linker designed for advanced bioconjugation applications. It incorporates three key chemical motifs that enable a highly controlled and specific approach to drug delivery:

  • Bicyclononyne (BCN): A strained alkyne that serves as a "handle" for bioorthogonal chemistry. It reacts with azide-modified biomolecules through a mechanism known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry" that proceeds efficiently in biological conditions without the need for a toxic copper catalyst.

  • PEG1: A single polyethylene (B3416737) glycol unit that acts as a short, hydrophilic spacer. This spacer can improve the solubility and pharmacokinetic properties of the resulting conjugate.

  • Valine-Citrulline (Val-Cit): A dipeptide specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment. This enzymatic susceptibility allows for the targeted release of a conjugated payload within cancer cells, minimizing systemic toxicity.

  • Hydroxyl (-OH) group: This terminal group, part of the citrulline residue, serves as the primary attachment point for a therapeutic payload, typically through an ester or, more commonly, via a self-immolative spacer like p-aminobenzyl alcohol (PABC).

The combination of these features makes this compound an exemplary tool for constructing sophisticated ADCs, where a cytotoxic drug is precisely attached to a tumor-targeting antibody.

Mechanism of Action and Key Processes

The utility of the this compound linker is defined by two critical processes: the initial bioconjugation reaction and the subsequent payload release mechanism inside the target cell.

Bioconjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The conjugation process leverages the high reactivity between the strained alkyne (BCN) and an azide (B81097) group, which is typically introduced onto the biomolecule of interest (e.g., an antibody). This reaction is highly specific and biocompatible.

SPAAC_Reaction Antibody Azide-Modified Antibody (Ab-N3) Antibody->mid_point LinkerPayload BCN-PEG1-Val-Cit-Payload LinkerPayload->mid_point ADC Antibody-Drug Conjugate (ADC) mid_point->ADC  SPAAC  (Click Chemistry) Cleavage_Pathway ADC Internalized ADC (in Lysosome) Cleavage Cathepsin B Cleavage ADC->Cleavage Intermediate Payload-PABC-Cit-Val-Linker-Ab Cleavage->Intermediate  Cleaves Val-Cit  amide bond SelfImmolation 1,6-Elimination (Self-Immolation) Intermediate->SelfImmolation Payload Active Cytotoxic Payload SelfImmolation->Payload  Releases Drug Remnant Linker-Antibody Remnant SelfImmolation->Remnant

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Lysosomal Release of Payload from Valine-Citrulline (Val-Cit) Linkers

The Valine-Citrulline (Val-Cit) dipeptide linker has become a cornerstone in the design of antibody-drug conjugates (ADCs), offering a sophisticated mechanism for the targeted release of cytotoxic payloads within cancer cells.[1] Its utility stems from its specific susceptibility to cleavage by lysosomal proteases, particularly Cathepsin B, which is often upregulated in the tumor microenvironment.[1][2] This guide provides a comprehensive overview of the core mechanism, quantitative data, and detailed experimental protocols relevant to the enzymatic cleavage of the Val-Cit linker.

The Mechanism of Action: Intracellular Drug Release

The efficacy of the Val-Cit linker is rooted in a multi-stage process that ensures the cytotoxic payload remains tethered to the antibody in systemic circulation, minimizing off-target toxicity, and is efficiently released only within the lysosomal compartment of the target cell.[1]

The process unfolds as follows:

  • Internalization: An ADC binds to a specific antigen on the surface of a cancer cell and is internalized through receptor-mediated endocytosis.[1][3]

  • Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome, an organelle containing a host of hydrolytic enzymes, including Cathepsin B.[1][3] The acidic environment of the lysosome (pH 4.5-5.0) is optimal for the activity of these proteases.[4][5]

  • Enzymatic Cleavage: Within the lysosome, Cathepsin B, a cysteine protease, recognizes and cleaves the amide bond between the citrulline residue of the linker and a p-aminobenzyloxycarbonyl (PABC) self-immolative spacer.[6][7][8] While Cathepsin B is the primary enzyme, other cathepsins such as S, L, and F have also been shown to be involved in the cleavage mechanism.[1][6][9]

  • Self-Immolation: This cleavage event triggers a spontaneous 1,6-elimination reaction through the PABC spacer.[1][6] This self-immolative cascade results in the traceless release of the unmodified, active cytotoxic payload.[1]

  • Payload Action: The released drug can then diffuse out of the lysosome and exert its cytotoxic effect, for instance, by disrupting microtubule polymerization or causing DNA damage.[1][3]

Lysosomal_Cleavage_of_Val_Cit_Linker Mechanism of Lysosomal Payload Release from Val-Cit Linkers cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Target Cancer Cell ADC_Circulating ADC with Val-Cit Linker (Stable in Circulation) Antigen_Binding 1. ADC Binds to Surface Antigen ADC_Circulating->Antigen_Binding Targeting Endocytosis 2. Receptor-Mediated Endocytosis Antigen_Binding->Endocytosis Endosome Early Endosome Endocytosis->Endosome Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Trafficking Cleavage 3. Cathepsin B Cleavage of Val-Cit Linker Lysosome->Cleavage Self_Immolation 4. PABC Self-Immolation Cleavage->Self_Immolation Payload_Release 5. Payload Release Self_Immolation->Payload_Release Payload_Action 6. Cytotoxic Action (e.g., Microtubule Disruption) Payload_Release->Payload_Action Diffusion

Caption: Intracellular trafficking and enzymatic release of a payload from a Val-Cit linked ADC.

Quantitative Data on Linker Cleavage and Stability

The rate and efficiency of linker cleavage, as well as its stability in circulation, are critical parameters that influence the overall therapeutic index of an ADC.

Table 1: Comparative Stability of Dipeptide Linkers

Linker TypeRelative Cleavage Rate (Isolated Cathepsin B)Stability in Human PlasmaStability in Mouse PlasmaKey Considerations
Val-Cit BaselineHigh (Half-life up to 230 days)[1][4]Low (Cleaved by Ces1c)[6][10][11]Standard for many ADCs, but preclinical mouse studies can be challenging.[11]
Val-Ala ~50% of Val-Cit[12]HighSusceptible to cleavage, but may be more stable than Val-CitLower hydrophobicity can reduce aggregation with high drug-to-antibody ratios (DARs).[10][12]
Glu-Val-Cit Not specifiedEnhanced stabilityMore resistant to Ces1c cleavage than Val-CitAddition of glutamic acid improves pharmacokinetics in mice.[10]
Asn-Asn Cleaved by LegumainHighComparable to Val-Cit (~50% loss over 8 days)[13]Resistant to cleavage by neutrophil elastase.[13]
Sulfatase-cleavable N/A (Cleaved by Sulfatase)HighHigh (Stable for >7 days)[14]Offers an alternative cleavage mechanism with improved stability in mouse models.[14]

Table 2: Factors Influencing Val-Cit Linker Stability and Cleavage

FactorEffect on Stability/CleavageNotes
pH Optimal Cathepsin B activity at acidic pH (4.5-5.0).[5][]The linker is stable at physiological pH (7.4) in the bloodstream.[4]
Enzyme Source Cleaved by Cathepsins B, S, L, and F in lysosomes.[1][6][9]Susceptible to premature cleavage by human neutrophil elastase and mouse carboxylesterase 1c (Ces1c).[6][10][11]
PABC Spacer Essential for efficient payload release.[6][]Mitigates steric hindrance from bulky payloads, allowing for effective enzyme binding.[]
Conjugation Site More solvent-exposed conjugation sites can lead to lower stability.[12]Site-specific conjugation can improve ADC homogeneity and stability.
Drug-to-Antibody Ratio (DAR) High DAR can increase hydrophobicity, leading to aggregation and faster clearance.[10]A lower, more homogeneous DAR is often desirable.[10]

Experimental Protocols

Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.

Protocol 1: In Vitro Plasma Stability Assay

This protocol assesses the stability of the ADC in plasma, identifying potential for premature payload release.

  • Preparation: Prepare human and mouse plasma. The ADC is incubated in the plasma at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • ADC Capture: The ADC is captured from the plasma sample using Protein A or Protein G affinity chromatography to separate it from plasma proteins.[17]

  • Analysis: The amount of intact ADC and released payload is quantified. The drug-to-antibody ratio (DAR) can be determined using techniques like LC-MS to assess linker stability.[17] The released payload in the supernatant can be quantified by LC-MS/MS.[18][19]

  • Data Interpretation: A significant decrease in DAR or an increase in free payload over time indicates linker instability. A much shorter half-life in mouse plasma compared to human plasma suggests cleavage by Ces1c.[10]

Plasma_Stability_Assay_Workflow Workflow for In Vitro Plasma Stability Assay Start Start: ADC Sample Incubation 1. Incubate ADC in Human and Mouse Plasma at 37°C Start->Incubation Sampling 2. Collect Aliquots at Multiple Time Points Incubation->Sampling Capture 3. Isolate ADC using Protein A/G Affinity Chromatography Sampling->Capture Analysis_ADC 4a. Analyze Intact ADC (e.g., LC-MS for DAR) Capture->Analysis_ADC Analysis_Payload 4b. Analyze Supernatant for Released Payload (e.g., LC-MS/MS) Capture->Analysis_Payload Data 5. Determine Half-life and Rate of Payload Release Analysis_ADC->Data Analysis_Payload->Data End End: Stability Profile Data->End

Caption: A generalized workflow for assessing the in vitro plasma stability of an ADC.

Protocol 2: Cathepsin B Cleavage Assay

This protocol evaluates the specific cleavage of a protease-sensitive linker by Cathepsin B.[17]

  • Reaction Setup: The ADC is incubated with purified Cathepsin B in a buffer that mimics the acidic environment of the lysosome (e.g., pH 5.0).[]

  • Incubation: The reaction is incubated at 37°C.

  • Time Points: Aliquots are taken at various time points and the reaction is quenched (e.g., by adding a protease inhibitor or changing the pH).

  • Quantification: The samples are analyzed by LC-MS/MS to quantify the amount of released payload.[17][19]

  • Data Analysis: The concentration of the released payload is plotted over time to determine the cleavage rate.[17]

Protocol 3: Intracellular Payload Release and Cytotoxicity Assay

This protocol assesses the ability of the ADC to deliver and release its payload within target cells, leading to cell death.

  • Cell Culture: Target cancer cells are seeded in multi-well plates and allowed to adhere.

  • ADC Treatment: Cells are treated with serial dilutions of the ADC, a control antibody, and a vehicle control.[17]

  • Incubation: The cells are incubated for a period sufficient for internalization, processing, and induction of cytotoxicity (e.g., 72-96 hours).

  • Intracellular Payload Quantification (Optional): At various time points, cells can be lysed and the intracellular concentration of the released payload can be quantified by LC-MS.[20]

  • Cytotoxicity Measurement: Cell viability is assessed using a standard method such as MTT, XTT, or a fluorescence-based assay.

  • Data Analysis: The results are used to generate dose-response curves and calculate the EC50 (half-maximal effective concentration) for the ADC.

Signaling Pathways and Logical Relationships

The interplay of various factors determines the ultimate success of a Val-Cit linked ADC. The following diagram illustrates the logical relationships between linker properties, biological environment, and therapeutic outcome.

Factors_Influencing_ADC_Efficacy Key Factors Influencing the Therapeutic Index of Val-Cit ADCs Linker_Properties Linker Properties ValCit Val-Cit Sequence Linker_Properties->ValCit PABC PABC Spacer Linker_Properties->PABC Conjugation Conjugation Site Linker_Properties->Conjugation Plasma Systemic Circulation (Plasma) ValCit->Plasma Instability (mouse Ces1c, human neutrophil elastase) Lysosome Tumor Cell Lysosome ValCit->Lysosome Cleavage (Cathepsins) PABC->Lysosome Enables Self-Immolation Conjugation->Plasma Affects Stability Biological_Environment Biological Environment Toxicity Off-Target Toxicity Plasma->Toxicity Premature Release Efficacy On-Target Efficacy Lysosome->Efficacy Payload Release Therapeutic_Outcome Therapeutic Outcome Efficacy->Therapeutic_Outcome Toxicity->Therapeutic_Outcome

Caption: Logical relationships between Val-Cit linker properties and therapeutic outcomes.

Conclusion

The Val-Cit linker represents a highly successful strategy for achieving tumor-specific payload release in ADC design. Its sensitivity to lysosomal proteases like Cathepsin B, combined with its relative stability in human circulation, provides a robust mechanism for targeted cancer therapy. A thorough understanding of its cleavage mechanism, stability profile, and the experimental methods for its characterization is paramount for the development of safe and effective ADCs. Future innovations in linker design, such as modifications to enhance stability in preclinical models and reduce susceptibility to off-target cleavage, will continue to refine and improve upon this powerful technology.

References

Methodological & Application

Synthesis Protocol for BCN-PEG1-Val-Cit-OH: A Key Linker for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The BCN-PEG1-Val-Cit-OH linker is a critical component in the construction of modern Antibody-Drug Conjugates (ADCs). This heterobifunctional linker combines three key elements: a bicyclo[6.1.0]nonyne (BCN) group, a single polyethylene (B3416737) glycol (PEG) spacer, and a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide.

The BCN moiety allows for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal click chemistry reaction. This enables the specific and efficient conjugation of the linker to an azide-modified antibody under mild, physiological conditions, minimizing potential damage to the antibody's structure and function.

The short PEG1 spacer enhances the solubility and reduces aggregation of the linker and the resulting ADC, while providing sufficient steric separation between the antibody and the payload.

The Val-Cit dipeptide is designed to be selectively cleaved by cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment. This targeted cleavage mechanism ensures that the cytotoxic payload is released preferentially within the target cancer cells, thereby increasing the therapeutic window and reducing off-target toxicity. The terminal carboxylic acid (-OH) on the citrulline residue provides a handle for the attachment of a payload, typically through an amide bond formation with an amine-containing drug molecule.

This document provides a detailed protocol for the chemical synthesis of this compound, offering a reproducible methodology for researchers engaged in the development of novel ADCs.

Data Presentation

StepIntermediate/ProductStarting MaterialsReagents and SolventsTypical Yield (%)Purity (%)Analytical Method
1Fmoc-Val-Cit-OHFmoc-Val-OSu, L-CitrullineSodium Bicarbonate, THF, Water85-95>95LC-MS, NMR
2H-Val-Cit-OHFmoc-Val-Cit-OHPiperidine (B6355638), DMF90-98>95LC-MS
3This compoundH-Val-Cit-OH, endo-BCN-PEG1-NHS esterDIPEA, DMF70-85>95LC-MS, NMR, HPLC

Experimental Protocols

Step 1: Synthesis of Fmoc-Val-Cit-OH

This protocol details the synthesis of the N-terminally protected dipeptide, Fmoc-Val-Cit-OH.

Materials:

  • Fmoc-L-Valine N-hydroxysuccinimide ester (Fmoc-Val-OSu)

  • L-Citrulline

  • Sodium Bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M

Procedure:

  • In a round-bottom flask, dissolve L-Citrulline (1.1 equivalents) and sodium bicarbonate (2.2 equivalents) in a 1:1 mixture of THF and water.

  • Stir the solution at room temperature until all solids have dissolved.

  • In a separate container, dissolve Fmoc-Val-OSu (1.0 equivalent) in THF.

  • Slowly add the Fmoc-Val-OSu solution to the L-Citrulline solution dropwise over 30 minutes.

  • Allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Acidify the remaining aqueous solution to pH 2-3 with 1M HCl. A white precipitate should form.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to yield a white solid.

  • The crude product can be further purified by flash chromatography on silica (B1680970) gel if necessary. The expected yield is 85-95%.

Characterization:

  • Confirm the molecular weight of the product using LC-MS.

  • Confirm the structure using ¹H and ¹³C NMR.

Step 2: Fmoc Deprotection to Yield H-Val-Cit-OH

This step involves the removal of the Fmoc protecting group to expose the N-terminal amine of the valine residue.

Materials:

  • Fmoc-Val-Cit-OH

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

Procedure:

  • Dissolve Fmoc-Val-Cit-OH (1.0 equivalent) in DMF to a concentration of 0.2 M in a round-bottom flask.

  • Add piperidine to the solution to a final concentration of 20% (v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, concentrate the solution under reduced pressure to remove the DMF and excess piperidine.

  • Add cold diethyl ether to the residue to precipitate the product as a white solid.

  • Collect the solid by filtration, wash thoroughly with cold diethyl ether, and dry under vacuum. The expected yield is 90-98%.

Characterization:

  • Confirm the complete removal of the Fmoc group and the molecular weight of the product by LC-MS.

Step 3: Coupling of BCN-PEG1 to H-Val-Cit-OH

This final step couples the BCN-PEG1 moiety to the deprotected dipeptide.

Materials:

  • H-Val-Cit-OH

  • endo-BCN-PEG1-NHS ester

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve H-Val-Cit-OH (1.0 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DIPEA (2.0 equivalents) to the solution and stir for 5-10 minutes.

  • In a separate vial, dissolve endo-BCN-PEG1-NHS ester (1.1 equivalents) in anhydrous DMF.

  • Add the endo-BCN-PEG1-NHS ester solution to the H-Val-Cit-OH solution.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and purify the product by preparative reverse-phase HPLC.

  • Lyophilize the collected fractions containing the pure product to obtain this compound as a white solid. The expected yield is 70-85%.

Characterization:

  • Confirm the final product's molecular weight by high-resolution mass spectrometry.

  • Confirm the structure and purity using ¹H NMR and analytical HPLC.

Mandatory Visualization

Synthesis_Workflow FmocValOSu Fmoc-Val-OSu FmocValCitOH Fmoc-Val-Cit-OH FmocValOSu->FmocValCitOH Step 1: Coupling (NaHCO3, THF/H2O) LCitrulline L-Citrulline LCitrulline->FmocValCitOH HValCitOH H-Val-Cit-OH FmocValCitOH->HValCitOH Step 2: Fmoc Deprotection (20% Piperidine in DMF) FinalProduct This compound HValCitOH->FinalProduct Step 3: Coupling (DIPEA, DMF) BCNPEG1NHS endo-BCN-PEG1-NHS ester BCNPEG1NHS->FinalProduct

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with BCN-PEG1-Val-Cit-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the step-by-step implementation of a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction using the BCN-PEG1-Val-Cit-OH linker. This linker is a valuable tool in the development of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs), due to its bioorthogonal reactivity and enzymatically cleavable design.

The this compound linker is comprised of three key components:

  • Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that enables rapid and specific copper-free click chemistry with azide-modified molecules.[1][2]

  • Polyethylene Glycol (PEG1): A short PEG spacer that can enhance solubility and reduce steric hindrance during conjugation.[3]

  • Valine-Citrulline (Val-Cit): A dipeptide sequence that is specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[4][][6]

This targeted cleavage mechanism allows for the controlled release of a conjugated payload within cancer cells, minimizing systemic toxicity.[7]

Mechanism of Action: Targeted Drug Delivery with Val-Cit Linker

The therapeutic efficacy of an ADC constructed with a Val-Cit linker relies on a multi-step intracellular process:

  • Binding and Internalization: The ADC binds to a specific antigen on the surface of a target cancer cell and is subsequently internalized via receptor-mediated endocytosis.[7][8]

  • Lysosomal Trafficking: The ADC-antigen complex is transported to the lysosome, an acidic organelle rich in hydrolytic enzymes.[7][8]

  • Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the peptide bond between the valine and citrulline residues of the linker.[4][][9]

  • Payload Release: This cleavage initiates the release of the cytotoxic payload, which can then exert its therapeutic effect, such as inducing apoptosis by damaging DNA or inhibiting microtubule polymerization.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for SPAAC reactions involving BCN linkers and the enzymatic cleavage of Val-Cit linkers.

ParameterValueReference
SPAAC Reaction Kinetics with BCN
Second-order rate constant (k₂) with benzyl (B1604629) azide~0.06 - 0.26 M⁻¹s⁻¹[10]
Reaction Time for High Conversion1 - 4 hours[3][11]
Typical Yield>90%[12]
Val-Cit Linker Cleavage
Primary Cleaving EnzymeCathepsin B[4][]
Optimal pH for Cleavage4.5 - 5.5 (Lysosomal pH)[7]
Relative Cleavage EfficiencyHigh[]

Table 1: Summary of quantitative data for SPAAC reactions with BCN and Val-Cit linker cleavage.

Experimental Protocols

Protocol 1: Conjugation of an Azide-Modified Payload to this compound

This protocol describes the initial step of conjugating an azide-containing molecule (e.g., a cytotoxic drug, fluorescent dye) to the this compound linker.

Materials:

  • This compound

  • Azide-modified payload

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Purification system: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Size-Exclusion Chromatography (SEC)[13]

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in DMF or DMSO to a final concentration of 10 mM.

    • Dissolve the azide-modified payload in DMF or DMSO to a final concentration of 10 mM.

  • SPAAC Reaction:

    • In a clean reaction vessel, add the desired volume of the this compound solution.

    • Add 1.1 to 1.5 molar equivalents of the azide-modified payload solution to the reaction vessel.

    • Gently mix the reaction mixture and incubate at room temperature (20-25°C) for 1-4 hours. The reaction can be monitored by LC-MS to determine completion.

  • Purification of the Conjugate:

    • Upon reaction completion, purify the BCN-PEG1-Val-Cit-Payload conjugate from unreacted starting materials.

    • For small molecule payloads, RP-HPLC is often the preferred method.[13]

    • For larger payloads, SEC may be appropriate.[13]

    • Collect the fractions containing the desired product and confirm its identity and purity by LC-MS analysis.

  • Storage:

    • Lyophilize the purified conjugate and store it at -20°C or -80°C for long-term stability.

Protocol 2: Conjugation of the BCN-PEG1-Val-Cit-Payload to an Antibody

This protocol outlines the subsequent conjugation of the purified BCN-PEG1-Val-Cit-Payload to an azide-modified antibody.

Materials:

  • Azide-modified antibody (prepared using established methods, e.g., enzymatic or chemical modification)

  • Purified BCN-PEG1-Val-Cit-Payload

  • PBS, pH 7.4

  • Anhydrous, high-quality DMSO

  • Size-Exclusion Chromatography (SEC) column for antibody purification

  • Centrifugal filter devices (e.g., 30 kDa MWCO)

Procedure:

  • Antibody Preparation:

    • Ensure the azide-modified antibody is in a suitable buffer for conjugation, such as PBS at pH 7.4. The antibody concentration should typically be between 1-10 mg/mL.

  • Conjugation Reaction:

    • Dissolve the purified BCN-PEG1-Val-Cit-Payload in a minimal amount of DMSO to prepare a concentrated stock solution (e.g., 10-20 mM).

    • Slowly add a 5-10 molar excess of the payload-linker stock solution to the antibody solution while gently vortexing. The final concentration of DMSO in the reaction mixture should ideally be below 10% (v/v) to prevent antibody denaturation.[3]

    • Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours, or overnight at 4°C, with gentle end-over-end mixing.[3][12]

  • Purification of the Antibody-Drug Conjugate (ADC):

    • Remove the excess, unreacted payload-linker conjugate using an SEC column equilibrated with PBS, pH 7.4.[3]

    • Monitor the elution profile by UV absorbance at 280 nm and collect the fractions corresponding to the purified ADC.

    • Concentrate the purified ADC using a centrifugal filter device.

  • Characterization of the ADC:

    • Protein Concentration: Determine the final protein concentration using a BCA assay or by measuring the absorbance at 280 nm.

    • Drug-to-Antibody Ratio (DAR): The DAR can be determined using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).[3]

    • Purity and Aggregation: Assess the purity and presence of aggregates using Size-Exclusion Chromatography (SEC-HPLC).

    • Confirmation of Conjugation: Confirm the successful conjugation and determine the molecular weight of the light and heavy chains of the ADC by SDS-PAGE and MS analysis.

  • Storage:

    • Store the purified ADC at 4°C for short-term use or at -80°C for long-term storage.

Visualizations

Signaling Pathway of ADC Action

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Antigen Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (Low pH) Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Cleavage & Payload Release DNA_Damage DNA Damage Payload->DNA_Damage 5. Therapeutic Effect Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of action of an Antibody-Drug Conjugate with a cleavable linker.

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization Start Start Materials: This compound Azide-Payload SPAAC1 Protocol 1: SPAAC Reaction Start->SPAAC1 Purify1 Purification 1 (RP-HPLC/SEC) SPAAC1->Purify1 Linker_Payload BCN-Linker-Payload Purify1->Linker_Payload SPAAC2 Protocol 2: Antibody Conjugation Linker_Payload->SPAAC2 Azide_Ab Azide-Modified Antibody Azide_Ab->SPAAC2 Purify2 Purification 2 (SEC) SPAAC2->Purify2 ADC Purified ADC Purify2->ADC DAR DAR Determination (HIC/MS) ADC->DAR Purity Purity/Aggregation (SEC-HPLC) ADC->Purity Confirmation Conjugation Confirmation (SDS-PAGE/MS) ADC->Confirmation

Caption: Experimental workflow for the synthesis and characterization of an ADC.

References

Application Notes and Protocols for Cathepsin B Cleavage Assay of Valine-Citrulline (Val-Cit) Linker

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The valine-citrulline (Val-Cit) dipeptide linker is a critical component in the design of antibody-drug conjugates (ADCs), enabling the targeted release of cytotoxic payloads within cancer cells.[1] This linker's efficacy stems from its specific susceptibility to cleavage by lysosomal proteases, particularly cathepsin B, which is often upregulated in the tumor microenvironment.[1][2] This document provides detailed protocols for conducting an in vitro cleavage assay to evaluate the susceptibility of Val-Cit linkers to cathepsin B-mediated hydrolysis. The assay is essential for characterizing the linker's stability and release kinetics, which are critical parameters for the efficacy and safety of an ADC.[3]

Mechanism of Action: Intracellular Drug Release

The cleavage of the Val-Cit linker is a multi-step process that occurs after an ADC is internalized by a target cancer cell. This ensures that the cytotoxic payload remains attached to the antibody in systemic circulation, minimizing off-target toxicity.[1]

  • Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized via receptor-mediated endocytosis.[1]

  • Lysosomal Trafficking: The ADC-antigen complex is transported to the lysosome, an organelle containing various hydrolytic enzymes, including cathepsin B.[1][]

  • Enzymatic Cleavage: Within the acidic environment of the lysosome, cathepsin B recognizes and cleaves the amide bond at the C-terminus of the citrulline residue in the Val-Cit linker.[3]

  • Self-Immolation and Payload Release: This initial cleavage event often triggers a self-immolative cascade, commonly through a p-aminobenzyl carbamate (B1207046) (PABC) spacer, leading to the rapid and efficient release of the active drug payload.[3][][5]

Experimental Protocols

Two primary methods are commonly employed to assess the in vitro cleavage of Val-Cit linkers by cathepsin B: a fluorogenic substrate cleavage assay and an HPLC-based assay for ADCs.

Protocol 1: Fluorogenic Substrate Cleavage Assay

This high-throughput method is ideal for screening linker sequences and confirming the enzymatic activity of cathepsin B using a synthetic fluorogenic substrate.[1][6]

Objective: To quantify the activity of purified cathepsin B and assess the cleavage of a model Val-Cit substrate.

Principle: Cathepsin B cleaves a specific substrate, such as Z-Arg-Arg-7-amido-4-methylcoumarin (Z-Arg-Arg-AMC), releasing the fluorescent group AMC. The increase in fluorescence intensity over time is directly proportional to the enzyme's activity.[1]

Materials and Reagents:

  • Recombinant Human Cathepsin B[3][6]

  • Fluorogenic Cathepsin B Substrate (e.g., Z-Arg-Arg-AMC or a Val-Cit-fluorophore conjugate)[1]

  • Assay Buffer (e.g., 50 mM Sodium Acetate, 5 mM DTT, pH 5.5)[3]

  • Activating Agent (e.g., L-Cysteine or DTT)[1]

  • Quenching Solution (e.g., Acetonitrile (B52724) with 0.1% TFA)[3]

  • 96-well black microplate[1]

  • Fluorescence microplate reader[1]

  • Incubator at 37°C[1]

Procedure:

  • Reagent Preparation:

    • Prepare the Assay Buffer and bring it to 37°C.[3]

    • Prepare a stock solution of the fluorogenic substrate in DMSO (e.g., 10 mM).[3]

    • Reconstitute lyophilized Recombinant Human Cathepsin B in the recommended buffer to a stock concentration (e.g., 1 mg/mL) and store in aliquots at -80°C to avoid repeated freeze-thaw cycles.[3]

  • Enzyme Activation:

    • Thaw the cathepsin B stock solution on ice.[3]

    • Dilute the enzyme stock solution to the desired final concentration (e.g., 1 µM) in the pre-warmed Assay Buffer containing the activating agent (e.g., 5 mM DTT).[3]

    • Pre-incubate the diluted enzyme solution at 37°C for 15 minutes to allow for activation.[3]

  • Assay Setup:

    • In a 96-well microplate, add 45 µL of pre-warmed Assay Buffer to each well.[3]

    • Add 5 µL of the substrate stock solution to each well to achieve the desired final concentration.[3]

    • Prepare control wells:

      • No-Enzyme Control: Assay Buffer + Substrate[3]

      • No-Substrate Control: Activated Cathepsin B + DMSO[3]

    • Pre-incubate the plate at 37°C for 5 minutes.[3]

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding 50 µL of the activated cathepsin B working solution to the substrate-containing wells. The final reaction volume will be 100 µL.[3]

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.[6]

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 348/440 nm for AMC) at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 60 minutes).[1]

  • Data Analysis:

    • Subtract the background fluorescence (from the no-substrate control) from all readings.

    • Plot the fluorescence intensity versus time. The rate of cleavage is determined from the initial linear slope of this plot.[6]

    • Enzyme activity can be calculated using a standard curve of the free fluorophore.

Protocol 2: HPLC-Based ADC Cleavage Assay

This method directly measures the release of the payload from an ADC in the presence of purified cathepsin B, providing a quantitative measure of linker cleavage.[6]

Objective: To quantify the rate of drug release from a Val-Cit linker-containing ADC upon incubation with recombinant human cathepsin B.[6]

Materials and Reagents:

  • ADC with Val-Cit linker (e.g., 1 mg/mL stock)[6]

  • Recombinant Human Cathepsin B[6]

  • Assay Buffer (e.g., 50 mM Sodium Acetate, 5 mM DTT, pH 5.5)[3]

  • Quenching Solution (e.g., Acetonitrile with 0.1% TFA)[3]

  • Microcentrifuge tubes[6]

  • Incubator at 37°C[6]

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)[]

Procedure:

  • Reagent Preparation:

    • Prepare the Assay Buffer and pre-warm to 37°C.[3]

    • Prepare the activated cathepsin B solution as described in Protocol 1.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the ADC solution with the pre-warmed Assay Buffer.[6]

    • Initiate the reaction by adding the activated cathepsin B solution. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM), and the ADC concentration is in the micromolar range (e.g., 1 µM).[6]

    • Incubate the reaction mixture at 37°C.[6]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[6]

    • Immediately stop the reaction by adding the aliquot to a tube containing the Quenching Solution (e.g., 4 volumes of cold acetonitrile with 0.1% TFA).[3]

    • Vortex and centrifuge the samples to precipitate the protein.

    • Collect the supernatant for HPLC analysis.

  • HPLC Analysis:

    • Inject the supernatant onto the HPLC system.

    • Separate the intact ADC, cleaved payload, and other components using a suitable gradient elution method.

    • Monitor the elution profile using a UV or MS detector.

    • Quantify the amount of released payload by integrating the peak area and comparing it to a standard curve of the free drug.

  • Data Analysis:

    • Calculate the percentage of drug release at each time point.

    • Plot the percentage of released drug versus time to determine the cleavage kinetics.

Data Presentation

Quantitative data from cathepsin B cleavage assays should be summarized in clear and structured tables for easy comparison.

Table 1: Representative Reagent Concentrations for Cathepsin B Cleavage Assay

ComponentStock ConcentrationFinal ConcentrationReference
Cathepsin B1 mg/mL20 nM - 1 µM[3][6]
Val-Cit Substrate/ADC1-10 mM1 µM - 1 mM[3][6]
DTT (in Assay Buffer)-5 mM[3]
Assay Buffer pH-5.5[3]

Table 2: Example Time Points for HPLC-Based ADC Cleavage Assay

Time PointPurpose
0 hoursBaseline (no cleavage)
1 hourInitial cleavage rate
4 hoursIntermediate cleavage
8 hoursSubstantial cleavage
24 hoursNear-complete or complete cleavage

Note: Optimal time points may vary depending on the specific ADC and linker.[6]

Visualizations

Signaling Pathway of ADC Internalization and Cleavage

ADC_Cleavage_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Val-Cit Cleavage & Payload Release Target Cellular Target (e.g., DNA, Tubulin) Payload->Target 5. Cytotoxicity

Caption: ADC internalization and payload release pathway.

Experimental Workflow for HPLC-Based Cleavage Assay

HPLC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Assay Buffer, ADC, and Cathepsin B activate_enzyme Activate Cathepsin B (37°C, 15 min) prep_reagents->activate_enzyme initiate_reaction Initiate Reaction: Combine ADC and Activated Cathepsin B activate_enzyme->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate time_points Withdraw Aliquots at Specific Time Points incubate->time_points quench Quench Reaction (e.g., Acetonitrile) time_points->quench centrifuge Centrifuge and Collect Supernatant quench->centrifuge hplc Analyze by HPLC centrifuge->hplc data_analysis Quantify Released Payload and Determine Kinetics hplc->data_analysis

Caption: Workflow for HPLC-based cathepsin B cleavage assay.

References

Application Notes and Protocols for BCN-PEG1-Val-Cit-OH Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for assessing the cytotoxicity of antibody-drug conjugates (ADCs) and other targeted therapies utilizing the BCN-PEG1-Val-Cit-OH linker. This cleavable linker system is designed for precise delivery of cytotoxic payloads to target cells. The bicyclononyne (BCN) group facilitates covalent attachment to an azide-modified targeting moiety (e.g., a monoclonal antibody) via strain-promoted alkyne-azide cycloaddition (SPAAC). The hydrophilic PEG1 spacer enhances solubility and pharmacokinetic properties. The dipeptide Valine-Citrulline (Val-Cit) sequence is specifically designed to be cleaved by Cathepsin B, an endosomal protease often upregulated in tumor cells, ensuring intracellular release of the hydroxyl-payload (-OH). This targeted release mechanism aims to maximize therapeutic efficacy while minimizing off-target toxicity.

Mechanism of Action

The cytotoxic effect of a this compound-payload conjugate is initiated by the binding of the targeting antibody to its specific antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized, typically via endocytosis, and trafficked to the lysosome. The acidic environment and the presence of proteases, particularly Cathepsin B, within the lysosome lead to the cleavage of the Val-Cit linker. This cleavage releases the cytotoxic payload, which can then exert its pharmacological effect, such as inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.

Signaling Pathway of a Released MMAE Payload

A common cytotoxic payload conjugated via Val-Cit linkers is Monomethyl Auristatin E (MMAE). The following diagram illustrates the intracellular signaling pathway initiated by the release of MMAE.

MMAE_Signaling_Pathway Signaling Pathway of MMAE-Induced Cytotoxicity cluster_cell Target Cancer Cell ADC ADC Internalization Lysosome Lysosomal Trafficking & Cathepsin B Cleavage ADC->Lysosome Endocytosis MMAE_release MMAE Release Lysosome->MMAE_release Linker Cleavage Tubulin Tubulin Polymerization MMAE_release->Tubulin Inhibition Microtubule_disruption Microtubule Disruption Tubulin->Microtubule_disruption G2M_arrest G2/M Phase Cell Cycle Arrest Microtubule_disruption->G2M_arrest Apoptosis Apoptosis G2M_arrest->Apoptosis

Caption: Signaling Pathway of MMAE-Induced Cytotoxicity.

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines the general workflow for assessing the in vitro cytotoxicity of an ADC constructed with the this compound linker.

Cytotoxicity_Workflow Experimental Workflow for ADC Cytotoxicity Assay cluster_workflow Cytotoxicity Assessment Workflow start Start cell_seeding Seed Target and Control Cell Lines start->cell_seeding cell_adhesion Allow Cell Adhesion (24 hours) cell_seeding->cell_adhesion adc_treatment Treat Cells with Serially Diluted ADC cell_adhesion->adc_treatment incubation Incubate (72-96 hours) adc_treatment->incubation cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT or LDH) incubation->cytotoxicity_assay data_analysis Data Analysis (IC50 Calculation) cytotoxicity_assay->data_analysis end End data_analysis->end

Caption: Experimental Workflow for ADC Cytotoxicity Assay.

Data Presentation

The following table presents representative in vitro cytotoxicity data for ADCs utilizing a Val-Cit-MMAE linker system against HER2-positive and HER2-negative breast cancer cell lines. While the specific BCN-PEG1 linker may subtly influence delivery and efficacy, these values provide a relevant benchmark for expected potency.

Cell LineHER2 ExpressionADC ConstructIC50 (nM)Reference
SK-BR-3HighTrastuzumab-VcMMAE-SMCC-DM10.29[1]
SK-BR-3HighAnti-HER2 Affibody-Fc-MMAE0.13[2]
MDA-MB-453ModerateAnti-HER2 Affibody-Fc-MMAE1.87[2]
MDA-MB-231NegativeAnti-HER2 Affibody-Fc-MMAE98.22[2]

Experimental Protocols

Cell Culture
  • Cell Lines:

    • HER2-Positive: SK-BR-3, BT-474, or NCI-N87 human breast carcinoma cell lines.

    • HER2-Negative (Control): MDA-MB-231 or MCF-7 human breast carcinoma cell lines.

  • Culture Medium: Recommended medium for the specific cell line (e.g., McCoy's 5A for SK-BR-3, RPMI-1640 for others) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Passage cells upon reaching 80-90% confluency.

MTT Cytotoxicity Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well flat-bottom plates

  • ADC construct and unconjugated antibody (as control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of culture medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the ADC construct and control antibody in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells as a negative control and wells with medium only as a blank.

  • Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the ADC concentration and determine the IC50 value using non-linear regression analysis.

LDH Cytotoxicity Assay Protocol

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture supernatant.

Materials:

  • 96-well flat-bottom plates

  • ADC construct and unconjugated antibody

  • LDH cytotoxicity assay kit (commercially available)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Include the following controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells treated with lysis buffer 45 minutes before the end of the incubation period.

    • Background Control: Medium only.

  • Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit's manual, which typically involves subtracting background and spontaneous release from the experimental values and normalizing to the maximum release. Plot the percentage of cytotoxicity against the logarithm of the ADC concentration to determine the IC50 value.

References

Application Notes and Protocols for BCN-PEG1-Val-Cit-OH in Site-Specific Antibody Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific antibody-drug conjugates (ADCs) are at the forefront of targeted cancer therapy, offering the potential for enhanced efficacy and reduced off-target toxicity compared to traditional chemotherapy.[1][2] The homogeneity of these conjugates, characterized by a uniform drug-to-antibody ratio (DAR), is crucial for predictable pharmacokinetics and consistent therapeutic outcomes.[3][4] The BCN-PEG1-Val-Cit-OH linker is a sophisticated tool designed for the precise construction of ADCs. It combines three key functionalities:

  • Bicyclononyne (BCN) Group: A strained alkyne that enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC).[5][] This bioorthogonal click chemistry reaction is highly efficient and occurs under physiological conditions, making it ideal for modifying sensitive biomolecules like antibodies.[][7][8]

  • PEG1 Moiety: A single polyethylene (B3416737) glycol unit that can improve the hydrophilicity of the linker-payload complex.

  • Valine-Citrulline (Val-Cit) Dipeptide: A protease-cleavable linker specifically designed to be hydrolyzed by cathepsin B, an enzyme that is often overexpressed in the lysosomes of tumor cells.[9][10][] This ensures that the cytotoxic payload is released preferentially within the target cancer cells, minimizing systemic exposure.[1][]

This document provides detailed application notes and protocols for the use of this compound in the site-specific modification of antibodies.

Principle of Site-Specific Conjugation

The overall strategy involves a two-step process. First, an azide-bearing handle is introduced into a specific site on the antibody. This is typically achieved through protein engineering, such as the incorporation of an unnatural amino acid containing an azide (B81097) group.[7][8] Subsequently, the BCN-PEG1-Val-Cit-linker, pre-conjugated to a cytotoxic drug, is attached to the azido-antibody via the SPAAC reaction.

The final step involves the internalization of the ADC by the target cancer cell, trafficking to the lysosome, and enzymatic cleavage of the Val-Cit linker by cathepsin B to release the active drug.[1][13]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the development of ADCs using similar linker technologies. These values can serve as a benchmark for experiments with this compound.

Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)

Parameter Typical Range Method of Determination References
Conjugation Efficiency 75-90% HIC-HPLC, SEC-HPLC [14]
Average DAR 1.8 - 2.5 HIC-HPLC, Mass Spectrometry [4][14]

| Homogeneity | High (predominantly one DAR species) | HIC-HPLC, Mass Spectrometry |[3] |

Table 2: In Vitro Cytotoxicity Data for a Representative ADC

Cell Line Target Expression IC50 (nM) Notes References
SK-BR-3 HER2 high 0.07 - 0.5 Target-dependent cell killing [15][16]
JIMT-1 HER2 medium ~1-10 Moderate cell killing [15]

| MDA-MB-468 | HER2 low | >100 | No significant cytotoxicity |[15] |

Experimental Protocols

Protocol 1: Site-Specific Introduction of an Azide Handle into the Antibody

This protocol describes a general method for introducing an azide-containing unnatural amino acid into a specific site of an antibody using genetic engineering.

Materials:

  • Expression vector containing the antibody gene of interest

  • Site-directed mutagenesis kit

  • Host cells for protein expression (e.g., HEK293 or CHO cells)

  • Cell culture media and supplements

  • Azide-containing unnatural amino acid (e.g., p-azido-L-phenylalanine)

  • Engineered aminoacyl-tRNA synthetase/tRNA pair for the unnatural amino acid

  • Protein A or Protein G affinity chromatography resin

  • Standard buffers (PBS, elution buffer, etc.)

Methodology:

  • Site-Directed Mutagenesis: Introduce a unique codon (e.g., an amber stop codon, TAG) at the desired site of modification in the antibody gene within the expression vector.

  • Cell Transfection: Co-transfect the host cells with the modified antibody expression vector and the plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair.

  • Cell Culture: Culture the transfected cells in media supplemented with the azide-containing unnatural amino acid.

  • Antibody Expression and Purification: Allow the cells to express the modified antibody. Harvest the cell culture supernatant and purify the azido-antibody using Protein A or Protein G affinity chromatography.

  • Characterization: Confirm the incorporation of the azide group and the integrity of the antibody using mass spectrometry and SDS-PAGE.

Protocol 2: Conjugation of BCN-PEG1-Val-Cit-Drug to the Azido-Antibody via SPAAC

This protocol details the copper-free click chemistry reaction to conjugate the BCN-linker-drug to the modified antibody.

Materials:

  • Purified azido-antibody

  • This compound linker pre-conjugated to the desired cytotoxic payload

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reaction vessels (e.g., microcentrifuge tubes)

  • Size-exclusion chromatography (SEC) column for purification

  • Hydrophobic interaction chromatography (HIC) column for DAR analysis

Methodology:

  • Reactant Preparation: Dissolve the BCN-linker-drug in a compatible solvent (e.g., DMSO) at a known concentration. The azido-antibody should be in PBS at a concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • In a reaction vessel, add the azido-antibody.

    • Add a 5-10 fold molar excess of the BCN-linker-drug to the antibody solution. The final DMSO concentration should be kept below 10% (v/v) to avoid antibody denaturation.

    • Gently mix the solution and incubate at room temperature or 37°C for 4-16 hours.[7] The reaction can be monitored by LC-MS.

  • Purification: Remove the excess unconjugated linker-drug and any reaction byproducts by purifying the ADC using a size-exclusion chromatography (SEC) column equilibrated with PBS.

  • Characterization:

    • Determine the average DAR and the distribution of drug-loaded species using HIC-HPLC.

    • Confirm the molecular weight of the final ADC using mass spectrometry.

    • Assess the purity and for the presence of aggregates using SEC-HPLC.

Visualizations

Signaling Pathway and Mechanism of Action

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Surface Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage Lysosome->Cleavage Drug Released Cytotoxic Drug Cleavage->Drug Apoptosis Cell Death (Apoptosis) Drug->Apoptosis

Caption: Mechanism of action for an ADC utilizing a cleavable linker.

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_antibody_prep Step 1: Antibody Preparation cluster_linker_prep Step 2: Linker-Drug Preparation cluster_conjugation Step 3: Conjugation cluster_analysis Step 4: Purification & Analysis Mutagenesis Site-Directed Mutagenesis (Introduce Azide Handle) Expression Antibody Expression in Host Cells Mutagenesis->Expression Purification_Ab Purification of Azido-Antibody Expression->Purification_Ab SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Purification_Ab->SPAAC Linker_Drug BCN-PEG1-Val-Cit-Drug Linker_Drug->SPAAC Purification_ADC Purification of ADC (SEC) SPAAC->Purification_ADC Analysis Characterization (HIC, MS, SEC) Purification_ADC->Analysis

Caption: Workflow for the synthesis and characterization of a site-specific ADC.

Conclusion

The this compound linker provides a powerful and versatile platform for the development of next-generation, site-specific ADCs. By enabling precise control over the conjugation site and incorporating a tumor-selective cleavage mechanism, this technology facilitates the creation of homogeneous and highly potent targeted therapeutics. The protocols and data presented herein serve as a comprehensive guide for researchers aiming to leverage this advanced linker in their ADC development programs.

References

Application Note: Analytical Techniques for BCN-PEG1-Val-Cit-OH Conjugate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The BCN-PEG1-Val-Cit-OH is a vital cleavable linker used in the development of Antibody-Drug Conjugates (ADCs).[1] This linker system combines several key functionalities: a Bicyclononyne (BCN) group for strain-promoted azide-alkyne cycloaddition (SPAAC), a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to improve solubility, and a cathepsin B-cleavable Valine-Citrulline (Val-Cit) dipeptide.[1][] The Val-Cit linker is designed to be stable in circulation and release the cytotoxic payload specifically within the lysosomal compartment of target cancer cells, where cathepsin B is active.[]

Accurate and comprehensive analytical characterization of the this compound linker is critical to ensure its identity, purity, and stability before its conjugation to a payload or an antibody. This application note details the primary analytical techniques and protocols for the robust analysis of this ADC linker. The primary methods discussed are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Key Analytical Techniques

A multi-faceted analytical approach is necessary for the comprehensive characterization of the this compound conjugate.[3]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Used to determine the purity of the conjugate and to separate it from precursors, isomers, and degradation products.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The definitive technique for confirming the molecular weight of the conjugate, providing unequivocal confirmation of its identity.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural elucidation, confirming the integrity and connectivity of the BCN, PEG, and Val-Cit components.[7]

Experimental Protocols

Purity Determination by RP-HPLC

Principle: RP-HPLC separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), and a gradient of increasing organic solvent in the mobile phase elutes the components. More hydrophobic molecules have longer retention times.[8]

Detailed Protocol:

  • System Preparation: Use a standard HPLC or UPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 220 nm and 254 nm.

  • Sample Preparation: Dissolve the this compound conjugate in a suitable solvent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas from the chromatogram to calculate the percentage purity of the main product.

Representative Data Presentation:

ParameterValue
Retention Time (RT) ~15.8 min (Typical)
Purity at 220 nm >95%
Purity at 254 nm >95%
Identity Confirmation by LC-MS

Principle: LC-MS couples the separation power of HPLC with the mass analysis capability of mass spectrometry.[6] It is the gold standard for confirming the molecular weight of a compound.[9] Electrospray ionization (ESI) is a common technique for ionizing molecules like this linker for MS analysis.

Detailed Protocol:

  • System: An HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF) with an ESI source.[10]

  • LC Method: Use a similar RP-HPLC protocol as described above, but replace TFA with 0.1% Formic Acid in both mobile phases, as it is more compatible with MS.

  • MS Settings:

    • Ionization Mode: Positive ESI.

    • Mass Range: 100 - 1500 m/z.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

  • Data Analysis: Extract the mass spectrum from the main chromatographic peak. Identify the protonated parent molecule [M+H]⁺ and other common adducts like [M+Na]⁺.

Expected Mass Spectrometry Data:

IonCalculated m/zObserved m/z (Typical)Description
[M+H]⁺ 616.33616.34Protonated parent molecule
[M+Na]⁺ 638.31638.32Sodium adduct of parent molecule
Structural Verification by NMR Spectroscopy

Principle: NMR spectroscopy provides detailed information about the chemical structure by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon).[7] It is used to confirm that all parts of the molecule are correctly assembled.

Detailed Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound conjugate in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrument: A 400 MHz or higher NMR spectrometer.

  • Experiments:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a standard ¹³C NMR spectrum.

  • Data Analysis:

    • ¹H NMR: Analyze the chemical shifts (ppm), integration (relative number of protons), and splitting patterns (coupling) to assign protons to their respective positions in the BCN, PEG, Val, and Cit moieties.

    • ¹³C NMR: Analyze the chemical shifts to confirm the presence of all expected carbon environments.

Expected ¹H NMR Chemical Shift Regions (in DMSO-d₆):

MoietyProton TypeExpected Chemical Shift (ppm)
BCN Alkyne & Bridgehead Protons1.5 - 2.5
PEG Methylene Protons (-CH₂CH₂O-)3.4 - 3.6
Valine α-H, β-H, γ-CH₃0.8 (CH₃), 2.0 (β-H), 4.2 (α-H)
Citrulline α-H, β-H, δ-H, Amide NH1.4-1.7 (β,γ-H), 2.9 (δ-H), 4.1 (α-H), 5.3-8.5 (NH)
-OH Carboxylic Acid Proton12.0 - 12.5 (broad)

Visualization of Analytical Workflows

G

Caption: Overall analytical workflow for conjugate characterization.

G

Caption: Logical decision flow for quality control (QC) testing.

References

Application Note: Determination of Drug-to-Antibody Ratio (DAR) for ADCs Utilizing a BCN-PEG1-Val-Cit-OH Linker

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for calculating the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs) that utilize the cleavable BCN-PEG1-Val-Cit-OH linker. The DAR is a critical quality attribute (CQA) that significantly influences the efficacy and safety of an ADC.[1][2][3] We present two common and robust methods for DAR determination: UV-Vis spectroscopy and Hydrophobic Interaction Chromatography (HIC). This document is intended for researchers, scientists, and drug development professionals working on the characterization of ADCs.

Introduction to this compound ADC Linker

The this compound is a versatile linker used in the construction of ADCs. It comprises several key components:

  • BCN (Bicyclononyne): A strained alkyne that enables covalent conjugation to an azide-modified antibody via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of click chemistry. This allows for site-specific conjugation under mild conditions.[4][5]

  • PEG1: A single polyethylene (B3416737) glycol unit that can enhance the solubility and pharmacokinetic properties of the ADC.

  • Val-Cit (Valine-Citrulline): A dipeptide motif that is specifically designed to be cleaved by Cathepsin B, a protease that is highly active within the lysosomal compartment of cells.[6][][8] This enzymatic cleavability ensures that the cytotoxic payload is released preferentially inside the target cancer cells, minimizing off-target toxicity.[][9]

The overall structure facilitates a stable linkage in circulation and a triggered release of the payload upon internalization into the target cell.

Principle of DAR Calculation

The drug-to-antibody ratio (DAR) represents the average number of drug molecules conjugated to a single antibody molecule.[1][3] Monitoring DAR is crucial, as a low DAR may result in reduced potency, while a high DAR can negatively affect pharmacokinetics and increase toxicity.[2][9] The methods described below provide an average DAR for the entire ADC population.

UV-Vis Spectroscopy

This method is a straightforward and rapid technique for determining the average DAR.[][11] It relies on the Beer-Lambert law and requires that the antibody and the conjugated drug have distinct absorbance maxima at different wavelengths.[2][11] By measuring the absorbance of the ADC at two wavelengths (typically 280 nm for the antibody and a specific wavelength for the drug), the concentrations of both the antibody and the drug can be determined, and the DAR can be calculated.[][11]

Hydrophobic Interaction Chromatography (HIC)

HIC is a chromatographic technique that separates molecules based on their hydrophobicity.[12][13] The conjugation of hydrophobic drug-linker payloads to an antibody increases its overall hydrophobicity. HIC can separate the unconjugated antibody (DAR=0) from antibodies conjugated with one, two, three, or more drug molecules.[14][15] The species with a higher DAR will be more hydrophobic and thus have a longer retention time on the HIC column.[2][13] The weighted average DAR is then calculated from the relative peak area of each species.[]

Data Presentation

The following tables summarize the necessary quantitative data for DAR calculations. These values are representative and should be empirically determined for each specific antibody, drug, and ADC.

Table 1: Molar Extinction Coefficients (ε) and Molecular Weights (MW)

ComponentMolar Extinction Coefficient (ε) at 280 nm (M⁻¹cm⁻¹)Molar Extinction Coefficient (ε) at λmax(Drug) (M⁻¹cm⁻¹)Molecular Weight (Da)
Antibody (e.g., IgG1)210,0005,000~150,000
Drug-Linker12,50035,000~1,500
Note: λmax(Drug) is assumed to be 350 nm in this example.

Table 2: Representative HIC Data for DAR Calculation

Peak NumberDAR SpeciesRetention Time (min)Peak Area (%)
1DAR 08.510.2
2DAR 212.135.5
3DAR 415.345.8
4DAR 617.98.0
5DAR 819.80.5
Total 100.0

Experimental Protocols

Protocol 1: DAR Calculation by UV-Vis Spectroscopy

1. Materials and Reagents:

  • Purified ADC sample with this compound linker
  • Formulation buffer (e.g., PBS, pH 7.4)
  • UV-Vis Spectrophotometer
  • Quartz cuvettes (1 cm path length)

2. Procedure:

  • Determine the molar extinction coefficients for the naked antibody and the drug-linker conjugate at two wavelengths: 280 nm (protein absorbance) and the wavelength of maximum absorbance for the drug (λmax(Drug)).
  • Set the spectrophotometer to zero using the formulation buffer as a blank.
  • Measure the absorbance of the purified ADC solution at 280 nm (A280) and λmax(Drug) (Aλmax). Ensure the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0). Dilute the sample with formulation buffer if necessary.
  • Calculate the concentration of the antibody (CAb) and the drug (CDrug) using the following equations, which correct for the contribution of the drug's absorbance at 280 nm and the antibody's absorbance at λmax(Drug):

3. DAR Calculation:

  • DAR = CDrug / CAb

Protocol 2: DAR Calculation by Hydrophobic Interaction Chromatography (HIC)

1. Materials and Reagents:

  • Purified ADC sample
  • HPLC or UPLC system with a UV detector
  • HIC column (e.g., TSKgel Butyl-NPR)
  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0

2. Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.
  • Inject an appropriate amount of the ADC sample (e.g., 10-20 µg).
  • Run a linear gradient to decrease the salt concentration, for example:
  • 0-5 min: 100% A
  • 5-25 min: 0-100% B (linear gradient)
  • 25-30 min: 100% B
  • Monitor the elution profile at 280 nm.
  • Integrate the peak areas for all ADC species (DAR 0, DAR 2, DAR 4, etc.).

3. DAR Calculation:

  • Calculate the weighted average DAR using the following formula, where Ai is the peak area for the species with i drugs attached:

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis DAR Analysis cluster_result Result Ab Azide-Modified Antibody Conjugation SPAAC Conjugation (Click Chemistry) Ab->Conjugation DrugLinker BCN-PEG1-Val-Cit-Payload DrugLinker->Conjugation Purification Purification of ADC (e.g., SEC) Conjugation->Purification UVSpec Method 1: UV-Vis Spectroscopy Purification->UVSpec HIC Method 2: HIC-HPLC Purification->HIC UVSpec_Calc Calculate C(Ab) & C(Drug) UVSpec->UVSpec_Calc HIC_Calc Integrate Peak Areas HIC->HIC_Calc DAR_Final Average DAR Calculation UVSpec_Calc->DAR_Final HIC_Calc->DAR_Final

Caption: Experimental workflow for ADC conjugation and DAR determination.

signaling_pathway cluster_ecm Extracellular Matrix cluster_cell Target Cancer Cell ADC ADC (Antibody-Drug Conjugate) Receptor Target Antigen (e.g., HER2) ADC->Receptor 1. Binding Endosome Early Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Cleavage of Val-Cit Linker CathepsinB Cathepsin B Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Caption: ADC mechanism: binding, internalization, and lysosomal drug release.

References

Application Notes and Protocols for BCN-PEG1-Val-Cit-OH Linker in MMAE Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the BCN-PEG1-Val-Cit-OH linker in the development of antibody-drug conjugates (ADCs) with the potent cytotoxic agent, monomethyl auristatin E (MMAE).

Introduction to this compound MMAE ADCs

Antibody-drug conjugates are a transformative class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker molecule connecting the antibody and the payload is a critical component that dictates the stability, release mechanism, and overall efficacy of the ADC.

The this compound linker is a sophisticated, cleavable linker designed for advanced ADC development. It features several key components:

  • Bicyclononyne (BCN): A strained alkyne that enables copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), for highly efficient and site-specific conjugation to an azide-modified antibody.[1][2]

  • Polyethylene Glycol (PEG1): A single PEG unit that enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting ADC.

  • Valine-Citrulline (Val-Cit): A dipeptide motif that is specifically designed to be cleaved by cathepsin B, a protease that is highly active within the lysosomal compartment of cells.[] This enzymatic cleavage ensures that the cytotoxic payload is released preferentially inside the target cancer cells, minimizing off-target toxicity.

  • Self-immolative Spacer (PABC): The p-aminobenzyl carbamate (B1207046) (PABC) group, which is part of the broader Val-Cit-PABC construct, undergoes spontaneous 1,6-elimination upon cleavage of the Val-Cit dipeptide, leading to the release of the unmodified MMAE payload.

  • Monomethyl Auristatin E (MMAE): A highly potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[4] Its high toxicity makes it an ideal payload for targeted delivery via an ADC.

Principle of the Technology

The this compound linker facilitates a multi-step process for targeted drug delivery. First, an antibody is functionalized with an azide (B81097) group. The BCN group on the linker then reacts with the azide-modified antibody via SPAAC to form a stable triazole linkage. The resulting ADC circulates in the bloodstream and binds to its target antigen on the surface of cancer cells. Upon binding, the ADC-antigen complex is internalized and trafficked to the lysosomes. Inside the acidic and enzyme-rich environment of the lysosome, cathepsin B cleaves the Val-Cit dipeptide, triggering the self-immolation of the PABC spacer and the release of active MMAE. The released MMAE can then exert its cytotoxic effect on the cancer cell.

Applications

The this compound linker is primarily used for the development of ADCs for cancer therapy. This technology is applicable to a wide range of antibodies targeting various tumor-associated antigens. The site-specific nature of the SPAAC conjugation allows for the production of more homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which can lead to improved therapeutic windows and more predictable pharmacokinetic profiles.

Quantitative Data Summary

The following table summarizes representative quantitative data for an anti-HER2 ADC, Trastuzumab-vc-MMAE, which utilizes a similar Val-Cit-MMAE payload. While the conjugation chemistry may differ, this data provides a relevant benchmark for the expected performance of an ADC constructed with the this compound linker.

ParameterValueCell LineReference
Average Drug-to-Antibody Ratio (DAR) ~4.5N/A[5]
IC50 ~3 µg/mLSK-BR-3[6]
IC50 ~3 µg/mLBT-474[6]
IC50 0.5 µg/mLNCI-N87[6]

Experimental Protocols

Protocol for Antibody Modification with Azide Groups

This protocol describes a general method for introducing azide functionalities into an antibody for subsequent conjugation with a BCN-containing linker.

Materials:

  • Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Azido-NHS ester (e.g., Azido-PEG4-NHS ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Reaction buffer (e.g., PBS, pH 8.0-8.5)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer.

  • Azido-NHS Ester Stock Solution: Dissolve the Azido-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.

  • Reaction Setup: Add a 10-20 fold molar excess of the Azido-NHS ester stock solution to the antibody solution. The final concentration of DMSO should be kept below 10% (v/v).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove the excess, unreacted Azido-NHS ester using a desalting column equilibrated with PBS, pH 7.4.

  • Characterization: Determine the concentration of the azide-modified antibody by measuring the absorbance at 280 nm.

Protocol for ADC Conjugation using BCN-PEG1-Val-Cit-MMAE

This protocol outlines the conjugation of the BCN-PEG1-Val-Cit-MMAE linker-payload to the azide-modified antibody via SPAAC.

Materials:

  • Azide-modified antibody in PBS, pH 7.4

  • BCN-PEG1-Val-Cit-PABC-MMAE

  • Anhydrous DMSO

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Linker-Payload Stock Solution: Dissolve the BCN-PEG1-Val-Cit-PABC-MMAE in anhydrous DMSO to a concentration of 5-10 mM.

  • Reaction Setup: Add a 3-5 fold molar excess of the linker-payload stock solution to the azide-modified antibody solution.

  • Incubation: Incubate the reaction mixture for 4-16 hours at room temperature or 37°C with gentle mixing. The reaction progress can be monitored by LC-MS.

  • Purification: Purify the resulting ADC from unreacted linker-payload and other impurities using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

Protocol for ADC Characterization

5.3.1. Determination of Drug-to-Antibody Ratio (DAR)

The average number of drug molecules conjugated to each antibody can be determined using UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).

  • UV-Vis Spectroscopy: Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for MMAE (if applicable and distinct from the antibody's absorbance). The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drug molecules. The relative peak areas of the different species can be used to calculate the average DAR.

5.3.2. Analysis of Aggregates

  • Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of high molecular weight species (aggregates) in the purified ADC preparation.

Protocol for In Vitro Cytotoxicity Assay

This protocol describes a method to evaluate the potency of the ADC against cancer cell lines.

Materials:

  • Target cancer cell line (e.g., SK-BR-3, BT-474, NCI-N87 for an anti-HER2 ADC)

  • Control cell line (antigen-negative)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • ADC and control antibody

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC and the control antibody in cell culture medium. Remove the existing medium from the cells and add the diluted ADC or control solutions. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration of ADC that causes 50% inhibition of cell growth) using a suitable curve-fitting software.

Visualizations

ADC_Conjugation_Workflow cluster_modification Step 1: Antibody Modification cluster_conjugation Step 2: SPAAC Conjugation cluster_purification Step 3: Purification & Characterization Ab Antibody Azide_Ab Azide-Modified Antibody Ab->Azide_Ab Reaction Azide_NHS Azido-NHS Ester Azide_NHS->Azide_Ab ADC Antibody-Drug Conjugate (ADC) Azide_Ab->ADC Click Chemistry BCN_Linker_Payload BCN-PEG1-Val-Cit-MMAE BCN_Linker_Payload->ADC Purified_ADC Purified & Characterized ADC ADC->Purified_ADC SEC/HIC

Caption: Experimental workflow for the synthesis of a BCN-PEG1-Val-Cit-MMAE ADC.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Antigen Tumor Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Cancer_Cell Cancer Cell Membrane Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome CathepsinB Cathepsin B MMAE Released MMAE CathepsinB->MMAE Val-Cit Cleavage Apoptosis Cell Death (Apoptosis) MMAE->Apoptosis Tubulin Inhibition

Caption: Mechanism of action of a BCN-PEG1-Val-Cit-MMAE ADC.

References

Application Notes and Protocols for BCN-PEG1-Val-Cit-OH Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the use of BCN-PEG1-Val-Cit-OH, a versatile linker for antibody-drug conjugates (ADCs), in copper-free click chemistry. This document outlines the principles of the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, provides detailed experimental protocols for conjugation and linker cleavage, and presents quantitative data to guide experimental design.

Introduction

This compound is a key reagent in the field of bioconjugation, particularly for the development of next-generation ADCs. It features three key components:

  • Bicyclononyne (BCN): A strained alkyne that enables rapid and highly specific copper-free click chemistry with azide-functionalized molecules through SPAAC. This bioorthogonal reaction proceeds efficiently under mild, physiological conditions, making it ideal for working with sensitive biomolecules like antibodies.[1][2]

  • PEG1 Spacer: A short polyethylene (B3416737) glycol linker that enhances the solubility and flexibility of the conjugate, which can help to reduce aggregation and steric hindrance.[1]

  • Val-Cit Dipeptide: A cathepsin B-cleavable linker. Cathepsin B is a lysosomal protease that is often upregulated in tumor cells.[][] This allows for the specific release of the conjugated payload within the target cells, minimizing off-target toxicity.[][5]

This combination of features makes this compound an excellent choice for constructing ADCs with enhanced stability in circulation and targeted payload release.

Principle of the SPAAC Reaction

The core of the conjugation strategy lies in the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The high ring strain of the BCN group drives a [3+2] dipolar cycloaddition with an azide (B81097), forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[] This reaction is highly bioorthogonal, meaning it does not interfere with native biological processes.[2][]

The general reaction scheme is as follows:

BCN-Linker + Azide-Payload → Linker-Triazole-Payload

Quantitative Data for SPAAC Reactions

The efficiency of the SPAAC reaction is influenced by several factors, including the specific structure of the BCN and azide reactants, solvent, temperature, and pH.

ReactantsSecond-Order Rate Constant (M⁻¹s⁻¹)SolventTemperature (°C)Reference
BCN + Benzyl Azide~0.1Acetonitrile25[7]
BCN + Electron-Deficient Aryl Azides2.0 - 2.9Not SpecifiedNot Specified[7]
DBCO + Benzyl Azide~1.0Acetonitrile/Water25[7]

Note: Reaction rates can be influenced by the specific azide used. Electron-withdrawing groups on the azide can increase the reaction rate. Steric hindrance around the azide or BCN group can decrease the reaction rate.

Experimental Protocols

Protocol 1: General Procedure for Antibody-Drug Conjugation via SPAAC

This protocol describes the conjugation of an azide-modified antibody to a drug functionalized with this compound.

Materials:

  • Azide-modified antibody (e.g., Trastuzumab-azide) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound-Payload conjugate

  • Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-Exclusion Chromatography (SEC) column for antibody purification

  • Concentration/diafiltration devices (e.g., centrifugal filters)

Procedure:

  • Preparation of Reactants:

    • Prepare a stock solution of the this compound-Payload in DMSO (e.g., 10 mM).

    • Ensure the azide-modified antibody is at a suitable concentration (e.g., 1-10 mg/mL) in PBS.

  • Conjugation Reaction:

    • Add a 3 to 10-fold molar excess of the this compound-Payload stock solution to the azide-modified antibody solution.

    • The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to avoid antibody denaturation.

    • Incubate the reaction mixture at room temperature (20-25°C) for 2-12 hours with gentle mixing. The reaction can also be performed at 4°C for 12-24 hours.

  • Purification of the ADC:

    • Remove unreacted this compound-Payload and other small molecules by size-exclusion chromatography (SEC).

    • Equilibrate the SEC column with PBS, pH 7.4.

    • Load the reaction mixture onto the column and collect the fractions corresponding to the antibody conjugate, monitoring the elution profile at 280 nm.

  • Characterization of the ADC:

    • Determine the protein concentration of the purified ADC using a standard protein assay (e.g., BCA or A280).

    • Determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

    • Confirm the successful conjugation and integrity of the ADC by SDS-PAGE and mass spectrometry.

Protocol 2: In Vitro Cathepsin B Cleavage Assay

This protocol is designed to verify the specific cleavage of the Val-Cit linker within the ADC by cathepsin B.

Materials:

  • Purified ADC with this compound linker

  • Human Cathepsin B, activated

  • Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

  • Quenching Solution: e.g., 10% Trichloroacetic acid (TCA) or Acetonitrile with 0.1% Trifluoroacetic acid (TFA)

  • HPLC system with a C18 reverse-phase column

  • Mass spectrometer (optional, for fragment identification)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, dilute the ADC to a final concentration of approximately 1 mg/mL in the assay buffer.

    • Pre-incubate the ADC solution at 37°C for 10 minutes.

  • Enzymatic Cleavage:

    • Initiate the reaction by adding activated cathepsin B to the ADC solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

    • Incubate the reaction at 37°C.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate the antibody and enzyme.

    • Analyze the supernatant, containing the released payload, by reverse-phase HPLC.

    • Monitor the chromatogram for the appearance of a new peak corresponding to the cleaved payload.

    • Quantify the amount of released payload by integrating the peak area and comparing it to a standard curve of the free drug.

Visualizations

ADC Cellular Uptake and Payload Release Workflow

The following diagram illustrates the process of an ADC, constructed with the this compound linker, from binding to a cancer cell to the release of its cytotoxic payload.[8]

ADC_Workflow cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Target Intracellular Target (e.g., DNA) Payload->Target 5. Target Engagement & Cell Death

Caption: Workflow of ADC action from binding to cell death.

Experimental Workflow for ADC Preparation and Validation

This diagram outlines the key steps in the laboratory for preparing and validating an ADC using the this compound linker.

Experimental_Workflow cluster_synthesis ADC Synthesis cluster_validation ADC Validation Ab_Azide Azide-Modified Antibody SPAAC_Reaction SPAAC Reaction Ab_Azide->SPAAC_Reaction BCN_Linker_Payload This compound -Payload BCN_Linker_Payload->SPAAC_Reaction Purification Purification (SEC) SPAAC_Reaction->Purification Characterization Characterization (DAR, MS, SDS-PAGE) Purification->Characterization Cleavage_Assay Cathepsin B Cleavage Assay Characterization->Cleavage_Assay Cell_Assay Cell-Based Potency Assay Cleavage_Assay->Cell_Assay

Caption: Experimental workflow for ADC synthesis and validation.

References

Purifying Antibody-Drug Conjugates with a BCN-PEG1-Val-Cit-OH Linker: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker connecting the antibody and the drug is a critical component, influencing the ADC's stability, efficacy, and safety profile. The BCN-PEG1-Val-Cit-OH linker is a cleavable linker system that offers several advantages for ADC development. The bicyclononyne (BCN) group allows for a copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) "click chemistry" reaction with an azide-modified antibody, enabling site-specific conjugation. The polyethylene (B3416737) glycol (PEG1) spacer enhances hydrophilicity, which can mitigate aggregation and improve solubility. The valine-citrulline (Val-Cit) dipeptide is designed for selective cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment, leading to targeted payload release within cancer cells.[][2][3][4]

This document provides detailed application notes and protocols for the purification of ADCs constructed with the this compound linker. The purification process is crucial for removing unconjugated antibodies, excess linker-payload molecules, and aggregates, resulting in a homogenous and well-characterized ADC product with a defined drug-to-antibody ratio (DAR).[5][6]

Signaling Pathway and Mechanism of Action

The therapeutic efficacy of an ADC with a Val-Cit linker is dependent on a series of cellular events, beginning with binding to the target antigen on the cancer cell surface and culminating in the intracellular release of the cytotoxic payload.

ADC_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ADC ADC Antigen Target Antigen ADC->Antigen Binding Endocytosis Receptor-Mediated Endocytosis Antigen->Endocytosis Endosome Endosome Endocytosis->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion CathepsinB Cathepsin B Payload Released Payload Lysosome->Payload Payload Release CathepsinB->Lysosome Cleavage of Val-Cit Linker Apoptosis Cell Death (Apoptosis) Payload->Apoptosis ADC_Purification_Workflow Start Crude ADC Conjugation Mixture TFF Tangential Flow Filtration (TFF) (Buffer Exchange & Small Molecule Removal) Start->TFF HIC Hydrophobic Interaction Chromatography (HIC) (DAR Species Separation) TFF->HIC SEC Size Exclusion Chromatography (SEC) (Aggregate Removal) HIC->SEC Analysis Characterization (HIC, SEC, LC-MS for DAR & Purity) SEC->Analysis Final Purified ADC Analysis->Final

References

Troubleshooting & Optimization

Troubleshooting low yield in BCN-PEG1-Val-Cit-OH conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BCN-PEG1-Val-Cit-OH on antibody-drug conjugate (ADC) development.

Troubleshooting Guide: Low Conjugation Yield

Low yield or a suboptimal drug-to-antibody ratio (DAR) are common challenges during the conjugation of this compound. This guide provides a systematic approach to identifying and resolving potential issues.

Q1: I am observing a very low or no conjugation of my payload to the this compound linker. What are the possible causes and solutions?

Possible Causes:

  • Inactive Payload: The functional group on your payload (e.g., a carboxylic acid for esterification) may be unreactive.

  • Suboptimal Activation Chemistry: If activating a carboxyl group on the payload, the carbodiimide (B86325) (e.g., EDC) and activator (e.g., NHS) may be hydrolyzed or inactive.

  • Incorrect Reaction Conditions: The pH, temperature, or solvent may not be optimal for the payload activation and conjugation.

  • Steric Hindrance: The functional group on the payload may be sterically hindered, preventing efficient reaction with the linker.

Troubleshooting Steps:

  • Verify Payload Integrity: Confirm the structure and purity of your payload using methods like NMR and mass spectrometry.

  • Use Fresh Reagents: Prepare fresh solutions of coupling reagents like EDC and NHS immediately before use.

  • Optimize Reaction Conditions:

    • Ensure an anhydrous organic solvent (e.g., DMF or DMSO) is used for the activation step.

    • Titrate the molar ratio of EDC/NHS to the payload.

    • Adjust the reaction temperature and time.

  • Consider a Spacer: If steric hindrance is suspected, consider synthesizing a derivative of your payload with a small spacer to reduce steric hindrance.

Q2: My payload is successfully conjugated to the linker, but I am getting a low Drug-to-Antibody Ratio (DAR) after the SPAAC reaction with my azide-modified antibody. What should I investigate?

Possible Causes:

  • Inefficient Azide (B81097) Incorporation: The azide modification of your antibody may be inefficient, resulting in a low number of available reaction sites.

  • Suboptimal SPAAC Reaction Conditions: The pH, temperature, or reaction time for the strain-promoted alkyne-azide cycloaddition (SPAAC) may not be optimal.

  • Low Molar Excess of Linker-Payload: An insufficient amount of the BCN-linker-payload conjugate will result in incomplete labeling of the azide sites on the antibody.

  • BCN Moiety Instability: The BCN group can be susceptible to reaction with thiols.

  • Aggregation: The antibody or the linker-payload may be aggregating in the reaction buffer, reducing the availability of reactive sites.

Troubleshooting Steps:

  • Quantify Azide Incorporation: Before the SPAAC reaction, determine the average number of azides per antibody using a suitable quantification method.

  • Optimize SPAAC Reaction Conditions:

    • pH: The optimal pH for SPAAC is typically between 6.5 and 8.5. Perform small-scale reactions at different pH values within this range.

    • Temperature: Reactions are commonly run at room temperature (20-25°C) or 37°C. Ensure the chosen temperature does not negatively impact antibody stability.

    • Reaction Time: Monitor the reaction progress over time (e.g., 1, 4, 8, and 24 hours) to determine the optimal incubation period.

  • Increase Molar Excess of Linker-Payload: Titrate the molar excess of the BCN-linker-payload conjugate relative to the azide-modified antibody. A 3 to 10-fold molar excess is a common starting point.

  • Avoid Thiol-Containing Reagents: Ensure that no thiol-containing reagents (e.g., DTT, β-mercaptoethanol) are present in the reaction buffer, as they can react with the BCN group.

  • Address Aggregation:

    • Analyze the antibody and linker-payload solutions for aggregation using size-exclusion chromatography (SEC).

    • Consider adding a small percentage of an organic co-solvent (e.g., DMSO, up to 10%) to improve the solubility of the linker-payload.

    • Screen different formulation buffers to find one that minimizes aggregation.

Q3: I am observing a high level of aggregation in my final ADC product. What are the likely causes and how can I mitigate this?

Possible Causes:

  • High Drug-to-Antibody Ratio (DAR): A high DAR can increase the overall hydrophobicity of the ADC, leading to aggregation.

  • Unfavorable Buffer Conditions: The pH or ionic strength of the final formulation buffer may promote aggregation.

  • Stresses During Purification and Storage: The purification process or freeze-thaw cycles can induce aggregation.

Troubleshooting Steps:

  • Optimize DAR: Aim for a lower, more stable DAR by reducing the molar excess of the BCN-linker-payload during the conjugation reaction.

  • Screen Formulation Buffers: Test different buffer systems (e.g., histidine, citrate) and pH levels to identify conditions that minimize aggregation. The optimal pH is often at least one unit away from the antibody's isoelectric point.

  • Gentle Purification: Use purification methods that are gentle on the ADC, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) with optimized gradients.

  • Optimize Storage Conditions: Store the purified ADC at 2-8°C for short-term and -80°C for long-term storage. Aliquot the ADC to avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following tables provide a summary of typical reaction parameters for this compound conjugation. Note that these are starting points and may require optimization for your specific antibody and payload.

Table 1: Recommended Reaction Conditions for SPAAC

ParameterRecommended RangeNotes
pH 6.5 - 8.5Optimal pH can be buffer-dependent.
Temperature 20 - 37 °CEnsure antibody stability at the chosen temperature.
Reaction Time 1 - 24 hoursMonitor reaction completion by HPLC or other suitable method.
Molar Excess of BCN-Linker-Payload 3 - 10 foldTitrate to achieve the desired DAR.
Co-solvent (e.g., DMSO) 0 - 10% (v/v)Use minimal amount necessary to ensure solubility of the linker-payload.

Table 2: Troubleshooting Guide for Low DAR

ObservationPotential CauseRecommended Action
Low DARInefficient azide incorporation on antibodyQuantify azide incorporation prior to SPAAC.
Suboptimal SPAAC reaction pHPerform a pH screen (e.g., 6.5, 7.5, 8.5).
Insufficient molar excess of linker-payloadIncrease the molar excess in a stepwise manner (e.g., 3x, 5x, 10x).
Reaction time too shortMonitor the reaction at multiple time points.
Presence of thiol-containing reagentsEnsure all buffers are free of thiols.

Experimental Protocols

Protocol 1: Conjugation of a Carboxylic Acid-Containing Payload to this compound
  • Dissolve Reagents:

    • Dissolve the carboxylic acid-containing payload in anhydrous DMF or DMSO to a final concentration of 10-20 mM.

    • Dissolve this compound in the same anhydrous solvent to a final concentration of 10-20 mM.

    • Prepare fresh solutions of EDC (1.5 equivalents relative to the payload) and Sulfo-NHS (1.5 equivalents relative to the payload) in the same anhydrous solvent.

  • Activate Payload:

    • Add the EDC and Sulfo-NHS solutions to the payload solution.

    • Incubate at room temperature for 15-30 minutes to form the NHS-ester.

  • Conjugation:

    • Add the activated payload solution to the this compound solution.

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.

  • Purification:

    • Purify the BCN-PEG1-Val-Cit-Payload conjugate by reverse-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the conjugate by LC-MS.

Protocol 2: SPAAC Conjugation of BCN-Linker-Payload to an Azide-Modified Antibody
  • Prepare Antibody:

    • Buffer exchange the azide-modified antibody into a suitable reaction buffer (e.g., PBS, pH 7.4).

    • Adjust the antibody concentration to 1-10 mg/mL.

  • Prepare Linker-Payload:

    • Dissolve the purified BCN-PEG1-Val-Cit-Payload in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute with the reaction buffer. The final concentration of the organic solvent should be kept low (ideally ≤10%).

  • Conjugation:

    • Add the desired molar excess (e.g., 5-fold) of the BCN-linker-payload solution to the azide-modified antibody solution.

    • Incubate the reaction at room temperature for 4-24 hours with gentle mixing.

  • Purification:

    • Remove unreacted linker-payload and other small molecules using a desalting column or tangential flow filtration (TFF).

    • If necessary, further purify the ADC to separate different DAR species using hydrophobic interaction chromatography (HIC) or ion-exchange chromatography (IEX).

  • Characterization:

    • Determine the average DAR and drug distribution by HIC-HPLC or LC-MS.

    • Assess the level of aggregation by size-exclusion chromatography (SEC-HPLC).

    • Confirm the integrity of the ADC by SDS-PAGE (reducing and non-reducing).

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Payload Activation & Linker Conjugation cluster_step2 Step 2: Antibody Conjugation (SPAAC) cluster_step3 Step 3: Purification & Analysis Payload Carboxylic Acid Payload Activated_Payload Activated Payload (NHS-ester) Payload->Activated_Payload Activation Linker This compound Conjugate BCN-Linker-Payload Linker->Conjugate EDC_NHS EDC / Sulfo-NHS EDC_NHS->Activated_Payload Activated_Payload->Conjugate Conjugation ADC Antibody-Drug Conjugate (ADC) Conjugate->ADC SPAAC Reaction Azide_Ab Azide-Modified Antibody Azide_Ab->ADC Purification Purification (SEC / HIC) ADC->Purification Analysis Characterization (DAR, Aggregation) Purification->Analysis

Caption: General experimental workflow for ADC synthesis.

Troubleshooting Logic

troubleshooting_low_yield cluster_investigation Initial Investigation cluster_dar_issues Low DAR Troubleshooting cluster_aggregation_issues High Aggregation Troubleshooting Start Low Conjugation Yield Check_DAR Determine DAR Start->Check_DAR Check_Aggregation Assess Aggregation (SEC) Start->Check_Aggregation Optimize_SPAAC Optimize SPAAC (pH, Temp, Time) Check_DAR->Optimize_SPAAC Low Increase_Excess Increase Linker-Payload Molar Excess Check_DAR->Increase_Excess Low Verify_Azide Verify Azide Incorporation Check_DAR->Verify_Azide Low Optimize_DAR Optimize (Lower) DAR Check_Aggregation->Optimize_DAR High Screen_Buffers Screen Formulation Buffers Check_Aggregation->Screen_Buffers High Gentle_Purification Gentle Purification Check_Aggregation->Gentle_Purification High

Caption: Troubleshooting flowchart for low ADC yield.

HER2 Signaling Pathway and ADC Mechanism of Action

HER2_Signaling_ADC_MOA cluster_cell_surface Cell Surface cluster_intracellular Intracellular cluster_signaling HER2 Signaling (Inhibited by Trastuzumab) HER2 HER2 Receptor ADC_Bound ADC-HER2 Complex HER2->ADC_Bound PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT Inhibited MAPK RAS/MEK/MAPK Pathway HER2->MAPK Inhibited ADC Trastuzumab-BCN-Linker-Payload (e.g., MMAE) ADC->HER2 Binding Endosome Endosome ADC_Bound->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion CathepsinB Cathepsin B Lysosome->CathepsinB Payload_Released Released Payload (e.g., MMAE) CathepsinB->Payload_Released Linker Cleavage Microtubule_Disruption Microtubule Disruption Payload_Released->Microtubule_Disruption Apoptosis Apoptosis Microtubule_Disruption->Apoptosis Cell_Pro_Survival Cell Proliferation & Survival PI3K_AKT->Cell_Pro_Survival MAPK->Cell_Pro_Survival

Caption: ADC mechanism targeting the HER2 pathway.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q: What is the role of the Val-Cit dipeptide in the this compound linker?

A: The Valine-Citrulline (Val-Cit) dipeptide is a substrate for the lysosomal protease Cathepsin B.[][7][8][] Cathepsin B is often upregulated in tumor cells.[][8] This allows for the specific cleavage of the linker and release of the cytotoxic payload within the target cancer cells, minimizing off-target toxicity.[][]

Q: Why is a PEG1 spacer included in the linker?

A: The short polyethylene (B3416737) glycol (PEG) spacer increases the hydrophilicity and flexibility of the linker. This can improve the solubility of the linker-payload conjugate and reduce steric hindrance during the conjugation reaction, potentially leading to higher conjugation efficiency.

Q: Can I use this compound for applications other than ADCs?

A: Yes, while it is designed for ADC development, this linker can be used in other bioconjugation applications where a cleavable linker and strain-promoted click chemistry are desired for attaching molecules to azide-modified biomolecules.

Q: How should I store the this compound linker?

A: The lyophilized powder should be stored at -20°C. Stock solutions in an anhydrous solvent like DMSO can be stored at -20°C for up to a month or at -80°C for up to six months.[10] Avoid repeated freeze-thaw cycles.

Q: What analytical techniques are recommended for characterizing my final ADC?

A: A combination of techniques is recommended:

  • Size-Exclusion Chromatography (SEC-HPLC): To assess aggregation and purity.

  • Hydrophobic Interaction Chromatography (HIC-HPLC): To determine the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.

  • LC-MS: To confirm the identity of the ADC and its fragments (light chain and heavy chain with payload).

  • SDS-PAGE (reducing and non-reducing): To visualize the conjugation and confirm the integrity of the antibody.

References

Technical Support Center: BCN-PEG1-Val-Cit-OH Conjugate Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for improving the solubility of BCN-PEG1-Val-Cit-OH conjugates during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

A1: this compound is a cleavable ADC (Antibody-Drug Conjugate) linker.[1][2] It is composed of four key parts:

  • BCN (Bicyclononyne): A strained alkyne used for copper-free "click chemistry" to conjugate the linker to molecules containing azide (B81097) groups.[3][4] This portion is generally hydrophobic.

  • PEG1 (Polyethylene Glycol, 1 unit): A short, hydrophilic spacer that helps to increase the overall solubility of the conjugate.[2][5][6]

  • Val-Cit (Valine-Citrulline): A dipeptide sequence that is specifically designed to be cleaved by enzymes like Cathepsin B, which are commonly found inside cellular lysosomes.[1][7] This allows for the targeted release of a payload once the conjugate is internalized by a cell.

  • OH (Carboxylic Acid): The terminal carboxylic acid group provides a point for further conjugation or can influence the charge and solubility of the molecule.

Q2: Why is my this compound conjugate poorly soluble in aqueous buffers like PBS?

A2: The solubility of this conjugate is a balance of its components. The BCN group and the Valine residue are hydrophobic, which can lead to poor solubility in aqueous solutions.[5][8][9] Solubility is often lowest near the molecule's isoelectric point (pI), the pH at which it has a net neutral charge, making it more likely to aggregate and precipitate.[5]

Q3: How does pH affect the solubility of this conjugate?

A3: The pH of the solution significantly impacts the charge of the Val-Cit dipeptide and the terminal carboxylic acid.[5][10] At a pH below its isoelectric point (pI), the molecule will have a net positive charge. At a pH above its pI, it will have a net negative charge. Moving the pH away from the pI increases the net charge, which enhances interactions with water and improves solubility.[5] For peptides with acidic and basic groups, solubility is generally lowest at a neutral pH and increases in acidic or basic conditions.[10]

Q4: What is the first step I should always take before dissolving my full sample?

A4: Always test the solubility on a small aliquot of your lyophilized powder first.[8][10][11] This prevents the loss of your entire sample if the chosen solvent or conditions are not optimal.

Q5: Can I use organic co-solvents to help dissolve the conjugate?

A5: Yes, using a minimal amount of a water-miscible organic co-solvent is a common and effective strategy.[12][13] Solvents like DMSO, DMF, ethanol, or acetonitrile (B52724) can be used to first dissolve the hydrophobic portions of the molecule before diluting with an aqueous buffer.[10][11][14] For biological assays, it's important to keep the final concentration of the organic solvent low (e.g., <1% DMSO) to avoid toxicity or interference with the experiment.[10]

Troubleshooting Guide

Issue: My this compound conjugate forms a precipitate or appears cloudy in my aqueous buffer.

This guide provides a step-by-step workflow to systematically address and resolve solubility issues.

G cluster_0 Troubleshooting Workflow A Start: Low Solubility Observed (Precipitate or Cloudiness) B Step 1: Use a Co-Solvent (e.g., DMSO, DMF) A->B C Did it dissolve completely? B->C D Step 2: Slow Dropwise Dilution Into Aqueous Buffer with Vortexing C->D Yes G Step 3: Adjust Buffer pH (Move away from pI, try pH < 6 or pH > 8) C->G No E Did it stay in solution? D->E F Success: Solution Ready for Use (Maintain low organic solvent %) E->F Yes E->G No, Precipitated H Step 4: Gentle Warming / Sonication (Warm to <40°C or sonicate briefly) G->H I Consult Formulation Specialist (Consider surfactants, cyclodextrins, etc.) H->I G cluster_1 Molecular Component Analysis Molecule This compound BCN BCN Bicyclononyne Molecule->BCN PEG PEG1 Polyethylene Glycol Molecule->PEG Peptide Val-Cit-OH Dipeptide + Acid Molecule->Peptide Prop_BCN Hydrophobic (Decreases Aqueous Solubility) BCN->Prop_BCN Prop_PEG Hydrophilic (Increases Aqueous Solubility) PEG->Prop_PEG Prop_Peptide pH-Dependent Charge (Solubility varies with pH) Peptide->Prop_Peptide

References

Technical Support Center: Cathepsin B Cleavage of Val-Cit Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues with the cathepsin B-mediated cleavage of Val-Cit linkers in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing premature payload release and poor ADC stability in our mouse xenograft model. What is the likely cause and how can we address it?

A: Rapid clearance and premature drug release of Val-Cit containing ADCs in mouse models is a well-documented issue.[1][2][3]

  • Potential Cause: The primary reason is the susceptibility of the Val-Cit linker to cleavage by mouse carboxylesterase 1c (Ces1c), an enzyme present in mouse plasma but not in human plasma.[1][4][5][6] This leads to off-target toxicity and reduced efficacy in preclinical rodent models.[5] The instability can be more pronounced for ADCs with more solvent-exposed conjugation sites.[7]

  • Troubleshooting Steps:

    • Confirm Ces1c Sensitivity: Conduct an in vitro plasma stability assay comparing your ADC's stability in mouse plasma versus human or cynomolgus monkey plasma.[1][2] A significantly shorter half-life in mouse plasma is a strong indicator of Ces1c-mediated cleavage.[1] For definitive confirmation, you can use Ces1c knockout mice in your in vivo studies.[5][6]

    • Linker Modification: A highly effective strategy is to modify the dipeptide linker. Adding a glutamic acid residue at the P3 position to create a glutamic acid-valine-citrulline (Glu-Val-Cit or EVCit) tripeptide linker has been shown to significantly increase stability in mouse plasma by resisting Ces1c cleavage, without compromising susceptibility to cathepsin B.[2][5][8] An acidic residue at the P3 position appears to block access by Ces1c.[4][7][9]

    • Alternative Linker Strategies: Consider evaluating other linker chemistries that are not susceptible to Ces1c, such as exolinker designs which reposition the cleavable peptide to enhance stability.[5][10]

Q2: Our ADC is showing signs of off-target toxicity, specifically neutropenia, even though it appears stable in human plasma assays. What could be the cause?

A: Off-target toxicity, particularly neutropenia, is a significant concern with Val-Cit linkers and often stems from premature payload release in circulation.[4][11]

  • Potential Cause: The Val-Cit linker can be cleaved by human neutrophil elastase (NE), a serine protease secreted by neutrophils.[4][5][10] This premature release of the cytotoxic payload in the bloodstream can damage healthy cells, including hematopoietic cells, leading to myelosuppression and neutropenia.[4][11]

  • Troubleshooting Steps:

    • Assess Neutrophil Elastase Sensitivity: Perform an in vitro assay by incubating your Val-Cit ADC with purified human neutrophil elastase and monitor for payload release over time.[4][5]

    • Linker Modification: Explore linker modifications that confer resistance to NE cleavage. Strategies such as incorporating a tandem-cleavage linker, where a β-glucuronide moiety acts as a steric blocker to protect the Val-Cit linker, can improve stability.[4][11] This tandem linker requires two sequential enzymatic steps (β-glucuronidase followed by cathepsin) for payload release, reducing premature cleavage in circulation.[11]

Q3: We are observing incomplete or slow cleavage of the Val-Cit linker in our in vitro cathepsin B assay. What are the potential issues?

A: Several factors can influence the rate and efficiency of cathepsin B-mediated cleavage.

  • Potential Causes:

    • Suboptimal Assay Conditions: Cathepsin B activity is highly dependent on a reducing environment and acidic pH.[12][13] The optimal pH for cathepsin B activity is typically between 4.5 and 5.5.[13]

    • Steric Hindrance: The proximity of the payload to the Val-Cit dipeptide can cause steric hindrance, inhibiting cathepsin B's access to the cleavage site.[4][9] This is why a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC) is crucial.[4][9][13]

    • Enzyme Inactivation: Improper storage or handling of the recombinant cathepsin B can lead to loss of activity.

    • Incorrect Substrate: While Val-Cit is the canonical sequence, it's important to confirm that other components of your linker-payload are not interfering with enzyme recognition.

  • Troubleshooting Steps:

    • Optimize Assay Buffer: Ensure your assay buffer has a pH of ~5.0 and contains a reducing agent like Dithiothreitol (DTT) to activate cathepsin B.[12][14]

    • Include a PABC Spacer: If your design lacks a spacer like PABC, consider incorporating one to improve enzyme access and facilitate the self-immolative release of the payload.[4][9]

    • Run a Positive Control: Use a known fluorogenic cathepsin B substrate (e.g., Z-Arg-Arg-AMC) to confirm that the enzyme is active under your assay conditions.[12]

    • Consider Other Cathepsins: While cathepsin B is the primary target, other lysosomal proteases like cathepsins L, S, and F can also cleave the Val-Cit linker.[4][9][13] If your goal is to assess general lysosomal cleavage, using a lysosomal extract from relevant cells might be more representative than using only purified cathepsin B.[7][15]

Q4: Our ADC, which has a high drug-to-antibody ratio (DAR), is showing aggregation and rapid clearance. Is this related to the Val-Cit linker?

A: Yes, the linker-payload combination can significantly contribute to the overall hydrophobicity of an ADC, leading to aggregation and accelerated clearance, particularly at high DARs.[1][10]

  • Potential Cause: The conventional Mc-Val-Cit-PABC linker system is inherently hydrophobic.[10] When conjugated with hydrophobic payloads (e.g., MMAE), increasing the number of these units per antibody (a high DAR) raises the overall hydrophobicity, promoting aggregation and rapid clearance by the liver.[1][10]

  • Troubleshooting Steps:

    • Reduce DAR: If feasible, explore reducing the DAR to see if it mitigates aggregation and improves pharmacokinetics.

    • Introduce Hydrophilic Moieties: Incorporate hydrophilic elements into the linker design. This can be achieved by using hydrophilic polymer scaffolds like PEG or by adding charged amino acids, such as in the Glu-Val-Cit linker.[2][10] These modifications can help to counteract the hydrophobicity of the payload.[10]

    • Analytical Characterization: Use techniques like size-exclusion chromatography (SEC) to quantify the level of aggregation in your ADC preparation.

Data Summary Tables

Table 1: Comparison of Val-Cit and Modified Linker Stability

Linker TypeStability in Mouse PlasmaStability in Human PlasmaSusceptibility to Neutrophil ElastaseKey Advantage
Val-Cit (VCit) Low (cleaved by Ces1c)[2][3]High[2]Susceptible[4][5]Well-established, cleaved by multiple cathepsins[4][13]
Glu-Val-Cit (EVCit) High (resistant to Ces1c)[2][5]High[2]Not specifiedEnsures stability for preclinical mouse studies[2]
Tandem (β-glucuronide)-Val-Cit High[4]HighResistant (requires de-blocking)[11]Improved stability and tolerability[11]
cBu-Cit Not specifiedHighNot specifiedHigher specificity for Cathepsin B over other proteases[6][16]

Table 2: Relative Cleavage Rates of Dipeptide Linkers by Lysosomal Enzymes

Dipeptide LinkerRelative Cleavage Rate by Cathepsin BRelative Cleavage Rate by Cathepsin LRelative Cleavage Rate by Cathepsin SNotes
Val-Cit +++++[2]++[2]Broadly cleaved by lysosomal proteases.[17]
Val-Ala + (approx. 50% of Val-Cit)[7][18]Not specifiedNot specifiedLower hydrophobicity can be advantageous.[7][18]
Phe-Gln ++[19]Not specifiedNot specifiedIdentified as a favored substrate in screens.[19]
Leu-Gln ++[19]Not specifiedNot specifiedIdentified as a favored substrate in screens.[19]
Glu-Val-Cit +++ (slightly higher than Val-Cit)[2][7]+ (slightly lower than Val-Cit)[2]++ (similar to Val-Cit)[2]Enhanced cleavage by Cathepsin B.

Note: "+" indicates relative rate of cleavage. This is a qualitative summary based on literature findings.

Experimental Protocols

Protocol 1: In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

Objective: To quantify the rate of payload release from a Val-Cit-linker-containing ADC upon incubation with purified recombinant human Cathepsin B.[13]

Materials:

  • ADC construct with Val-Cit linker

  • Recombinant Human Cathepsin B[12]

  • Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0 (prepare fresh)[12]

  • Assay Buffer: 25 mM MES, pH 5.0[12]

  • Quenching Solution (e.g., Acetonitrile with internal standard)

  • HPLC system with a suitable column (e.g., C18) for separating the ADC, free payload, and fragments.

Methodology:

  • Activate Cathepsin B: Incubate the recombinant Cathepsin B stock solution in Activation Buffer at room temperature for 15 minutes.[12]

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture by combining the ADC solution (e.g., final concentration of 1-10 µM) with Assay Buffer.[5][13] Pre-warm the mixture to 37°C.

  • Initiate Reaction: Add the activated Cathepsin B solution to the ADC mixture to start the reaction. A typical final enzyme concentration is in the nanomolar range (e.g., 20 nM).[13]

  • Incubation: Incubate the reaction at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[13]

  • Quench Reaction: Immediately quench the reaction by adding the aliquot to a tube containing cold Quenching Solution. This will stop the enzymatic reaction and precipitate the antibody.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant for analysis.

  • HPLC Analysis: Inject the supernatant onto the HPLC system. Monitor the elution of the released payload by UV absorbance at a relevant wavelength.

  • Quantification: Calculate the concentration of the released payload at each time point by comparing its peak area to a standard curve generated with known concentrations of the free payload. The rate of release can then be determined.

Protocol 2: Fluorogenic Substrate Cleavage Assay

Objective: A high-throughput method to screen linker sequences or assess enzyme activity using a peptide sequence linked to a fluorophore like 7-amino-4-methylcoumarin (B1665955) (AMC).[12][13]

Materials:

  • Fluorogenic Substrate (e.g., Cbz-Val-Cit-AMC)

  • Recombinant Human Cathepsin B[12]

  • Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0 (prepare fresh)[12]

  • Assay Buffer: 25 mM MES, pH 5.0[12]

  • 96-well black microplate[12]

  • Fluorescence microplate reader[12]

Methodology:

  • Activate Cathepsin B: As described in Protocol 1.

  • Prepare Plate: Add 50 µL of the fluorogenic substrate solution (prepared in Assay Buffer) to the wells of a 96-well black microplate. Include a substrate blank control containing 50 µL of Assay Buffer without the enzyme.[12]

  • Initiate Reaction: Add 50 µL of the diluted, activated Cathepsin B solution to the wells to start the reaction.[12]

  • Measure Fluorescence: Immediately place the microplate in a fluorescence plate reader pre-set to 37°C. Measure the increase in fluorescence intensity over time (e.g., kinetic read every 60 seconds for 30-60 minutes). The excitation wavelength is typically around 350-380 nm and the emission wavelength is around 440-460 nm for AMC.[20]

  • Data Analysis: Subtract the fluorescence readings of the substrate blank from the enzyme-containing wells.[12] The rate of cleavage (initial velocity, V₀) is determined from the linear portion of the fluorescence versus time plot.[12]

Visualizations

Caption: Cathepsin B recognizes the Val-Cit dipeptide, cleaving the linker and initiating a self-immolation cascade to release the active drug inside the lysosome.[8][13]

Experimental_Workflow Figure 2: General Workflow for In Vitro ADC Cleavage Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents 1. Prepare ADC & Activated Cathepsin B Incubate 2. Mix & Incubate at 37°C Reagents->Incubate Timepoints 3. Take Aliquots at Time Points Incubate->Timepoints Quench 4. Quench Reaction Timepoints->Quench Analyze 5. Analyze Free Payload (HPLC or LC-MS) Quench->Analyze Quantify 6. Quantify Release Rate Analyze->Quantify

Caption: A typical experimental workflow for quantifying payload release from an ADC in the presence of a protease.[13]

Troubleshooting_Tree Figure 3: Troubleshooting Premature Val-Cit Linker Cleavage Start Issue: Premature Payload Release Model In which model is it observed? Start->Model Mouse Mouse Model Model->Mouse Human Human System (or neutropenia observed) Model->Human CauseMouse Likely Cause: Mouse Ces1c Cleavage Mouse->CauseMouse CauseHuman Likely Cause: Neutrophil Elastase Cleavage Human->CauseHuman AssayMouse Confirm with mouse vs. human plasma stability assay CauseMouse->AssayMouse AssayHuman Confirm with in vitro NE cleavage assay CauseHuman->AssayHuman SolutionMouse Solution: Use Glu-Val-Cit Linker SolutionHuman Solution: Use Tandem-Cleavage or NE-Resistant Linker AssayMouse->SolutionMouse AssayHuman->SolutionHuman

Caption: A decision tree to diagnose and address common causes of premature Val-Cit linker cleavage in preclinical models.[1][4][5]

References

BCN-PEG1-Val-Cit-OH stability issues in plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing BCN-PEG1-Val-Cit-OH in their antibody-drug conjugate (ADC) research. This resource provides essential information, troubleshooting guidance, and frequently asked questions (FAQs) regarding the stability of this linker in plasma.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of payload release for a Val-Cit linker?

The valine-citrulline (Val-Cit) dipeptide linker is designed for selective cleavage within the lysosomal compartment of target cells.[1][2][3] Upon internalization of the ADC, lysosomal proteases, most notably Cathepsin B, recognize and cleave the amide bond between citrulline and the p-aminobenzyl carbamate (B1207046) (PABC) spacer, if present.[1] This cleavage initiates a self-immolative cascade that leads to the release of the cytotoxic payload inside the cancer cell.[1][3]

Q2: How stable is the Val-Cit linker in human plasma?

The Val-Cit linker generally demonstrates high stability in human and non-human primate (e.g., cynomolgus monkey) plasma.[1][4][5] Studies have shown minimal degradation even after prolonged incubation periods, which is a critical feature for preventing premature drug release and associated off-target toxicity in clinical applications.[1]

Q3: Why am I observing rapid clearance or instability of my ADC with a Val-Cit linker in preclinical mouse models?

A common issue encountered in preclinical studies is the significantly lower stability of the Val-Cit linker in rodent plasma (mouse and rat) compared to human plasma.[1][4][5] This instability is primarily due to the activity of a specific serum enzyme, Carboxylesterase 1c (Ces1c), which is present in mouse plasma but not in human plasma.[1][5][6][7] Ces1c can prematurely cleave the linker, leading to rapid payload release, reduced efficacy, and potential off-target toxicity in mouse models.[5][7]

Q4: Are there other enzymes in plasma that can cleave the Val-Cit linker?

Yes, besides rodent Ces1c, human neutrophil elastase, a serine protease, has been shown to cleave the Val-Cit linker.[6][8] This can be a contributing factor to off-target toxicity, potentially leading to adverse effects such as neutropenia.[6][7]

Q5: What is the role of the BCN and PEG1 components in the this compound linker?

  • BCN (Bicyclo[6.1.0]nonyne): The BCN group is a strained alkyne used for "click chemistry," specifically for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC).[9][10] This allows for a highly efficient and specific covalent attachment of the linker to an azide-modified antibody under mild conditions.[9]

  • PEG1 (Polyethylene Glycol, 1 unit): The short PEG spacer enhances the hydrophilicity and solubility of the linker-payload complex.[1][11] This can help to mitigate aggregation issues, especially when working with hydrophobic payloads, and can improve the overall pharmacokinetic properties of the ADC.[8][11]

Q6: Can the BCN group degrade in biological systems?

While BCN is widely used for its bioorthogonal reactivity, its stability can be influenced by the chemical environment. Some studies have investigated the stability of BCN under acidic conditions, which might be relevant during certain bioconjugation or purification steps. However, specific data on the enzymatic degradation of the BCN moiety itself in plasma is not as extensively documented as that of the Val-Cit dipeptide. The primary point of lability in plasma for this linker system is typically the Val-Cit peptide bond.

Troubleshooting Guide

Issue 1: Rapid decrease in Drug-to-Antibody Ratio (DAR) in an in vitro plasma stability assay.
  • Potential Cause: Premature cleavage of the Val-Cit linker.

  • Troubleshooting Steps:

    • Confirm Species-Specificity: If using mouse or rat plasma, the observed instability is likely due to Ces1c activity.[1][5][7] Compare the stability in rodent plasma versus human or cynomolgus monkey plasma. A significant difference will point to species-specific enzyme activity.

    • Enzyme Inhibition: In a research setting, co-incubating the ADC with a known Ces1c inhibitor in mouse plasma can confirm the role of this enzyme.[6]

    • Alternative Preclinical Models: Consider using a different preclinical species, such as cynomolgus monkeys, where the Val-Cit linker is more stable.

    • Linker Modification: For mouse models, consider using a more stable linker design, such as a glutamic acid-valine-citrulline (EVCit or Glu-Val-Cit) tripeptide linker, which has been shown to have improved stability in mouse plasma.[4][5]

Issue 2: ADC demonstrates poor solubility or aggregation.
  • Potential Cause: High hydrophobicity of the linker-payload combination, especially at higher DARs.[7][8]

  • Troubleshooting Steps:

    • Optimize DAR: A lower average DAR can reduce the overall hydrophobicity of the ADC and decrease the tendency to aggregate.[7]

    • Formulation Buffer: Ensure the ADC is formulated in a suitable buffer that promotes stability and solubility.

    • Incorporate Longer PEG Spacers: While the current linker has a PEG1 unit, utilizing linkers with longer PEG chains (e.g., PEG4, PEG8, PEG12) can significantly increase hydrophilicity and reduce aggregation.[1][5]

Issue 3: High levels of free payload detected in plasma samples, but total antibody concentration remains stable.
  • Potential Cause: Confirmed premature linker cleavage.

  • Troubleshooting Steps:

    • Quantify Payload Release: Use analytical methods like LC-MS/MS to accurately quantify the concentration of the free payload over time. This provides kinetic data on the cleavage rate.

    • Evaluate Linker Chemistry: The this compound linker may be too labile for the specific preclinical model or experimental conditions. As mentioned, exploring more stable linker variants may be necessary.[4][5]

Quantitative Data Summary

The stability of Val-Cit containing linkers is highly dependent on the plasma species. The following table summarizes typical stability profiles.

Linker TypePlasma SpeciesHalf-life (t½)Key Cleavage Enzyme(s)
Val-CitHuman> 230 days (in one study)Low susceptibility to cleavage
Val-CitCynomolgus MonkeyHigh stability, similar to humanLow susceptibility to cleavage
Val-CitMouseSignificantly shorter, can be hours to a few days[4][5]Carboxylesterase 1c (Ces1c)[1][5][6][7]
Val-CitRatUnstable, similar to mouseCarboxylesterase(s)
Glu-Val-Cit (EVCit)MouseSignificantly extended (e.g., from 2 days to 12 days in one study)[5]Reduced susceptibility to Ces1c[4]

Experimental Protocols

Protocol: In Vitro Plasma Stability Assay

This protocol outlines a general procedure to assess the stability of an ADC in plasma.

  • ADC Preparation: Prepare the this compound conjugated ADC at a stock concentration of 1-5 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).

  • Plasma Incubation:

    • Thaw plasma (e.g., human, mouse) from frozen stocks at 37°C.

    • Spike the ADC into the plasma to a final concentration of, for example, 100 µg/mL.

    • Incubate the mixture in a controlled environment at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), draw aliquots of the plasma-ADC mixture.

    • Immediately stop any enzymatic activity by adding an appropriate quenching solution (e.g., acid) or by freezing at -80°C.

  • Sample Analysis:

    • Method 1: ELISA for Average DAR: Use a sandwich ELISA to measure the concentration of total antibody and conjugated antibody. The loss of conjugated payload over time can be used to calculate the stability.[11]

    • Method 2: LC-MS for DAR Distribution and Free Payload:

      • For DAR analysis, the ADC can be captured from the plasma using affinity beads (e.g., Protein A). The captured ADC is then deglycosylated and analyzed by LC-MS to determine the average DAR and the distribution of different drug-loaded species.

      • To quantify the released payload, plasma proteins can be precipitated (e.g., with acetonitrile), and the supernatant can be analyzed by LC-MS/MS.

  • Data Analysis: Plot the average DAR or the percentage of intact ADC over time to determine the half-life of the ADC in plasma.

Visualizations

G cluster_0 Systemic Circulation (Plasma) cluster_1 Target Tumor Cell ADC Intact ADC (BCN-PEG1-Val-Cit-Payload) Released_Payload Prematurely Released Payload ADC->Released_Payload Cleavage by: - Mouse Ces1c - Neutrophil Elastase Internalized_ADC Internalized ADC ADC->Internalized_ADC Targeting & Internalization Lysosome Lysosome Internalized_ADC->Lysosome Trafficking Active_Payload Active Payload Lysosome->Active_Payload Cathepsin B Cleavage

Caption: Intended vs. premature cleavage pathway of a Val-Cit linker ADC.

G start Start: ADC incubated in plasma at 37°C sampling Collect aliquots at various time points (e.g., 0, 1, 4, 24, 48h) start->sampling quench Quench enzymatic reaction (e.g., freeze at -80°C) sampling->quench analysis Analysis Method quench->analysis elisa ELISA: Measure total and conjugated Ab analysis->elisa Option 1 lcms_dar Affinity Capture + LC-MS: Determine average DAR analysis->lcms_dar Option 2a lcms_payload Protein Precipitation + LC-MS/MS: Quantify free payload analysis->lcms_payload Option 2b data Calculate ADC half-life (t½) elisa->data lcms_dar->data lcms_payload->data

Caption: Experimental workflow for an in vitro plasma stability assay.

G issue Issue: Rapid DAR loss in plasma check_species What plasma species was used? issue->check_species rodent Rodent (Mouse/Rat) check_species->rodent human Human/Primate check_species->human cause_ces1c Likely Cause: Cleavage by Ces1c rodent->cause_ces1c cause_other Possible Cause: - Neutrophil Elastase - Assay Artifact human->cause_other solution_rodent Solution: - Use modified linker (e.g., EVCit) - Change animal model cause_ces1c->solution_rodent solution_human Action: - Verify assay conditions - Quantify elastase activity if suspected cause_other->solution_human

Caption: Troubleshooting decision tree for ADC instability in plasma.

References

Technical Support Center: Off-Target Toxicity of Val-Cit Cleavable Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments with Val-Cit cleavable linkers in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the intended mechanism of cleavage for a Val-Cit linker, and why is off-target toxicity a concern?

The valine-citrulline (Val-Cit) linker is designed to be selectively cleaved by Cathepsin B, a protease that is often overexpressed in the lysosomal compartments of tumor cells.[1][] Upon internalization of the ADC, the linker is cleaved, releasing the cytotoxic payload directly inside the target cancer cell.[1][]

Off-target toxicity is a significant concern because this cleavage can also occur prematurely in circulation or in healthy tissues, leading to the release of the potent payload in non-target areas.[3][4] This can result in adverse effects, limiting the therapeutic window of the ADC.[3]

Q2: Why is my Val-Cit linked ADC showing instability in mouse plasma but appears stable in human plasma?

This is a frequently observed phenomenon. The instability of Val-Cit linkers in mouse plasma is primarily due to the presence of carboxylesterase 1c (Ces1c), an enzyme that can hydrolyze the linker.[5][6] This enzyme is present in rodent plasma but not in human plasma, leading to premature drug release in mouse models.[5][6] This discrepancy is a critical consideration for the preclinical evaluation of ADCs.[7]

Q3: How does the hydrophobicity of the Val-Cit linker and its payload affect my ADC?

The Val-Cit p-aminobenzylcarbamate (PABC) spacer, especially when combined with a hydrophobic payload like monomethyl auristatin E (MMAE), increases the overall hydrophobicity of the ADC.[5][6] This can lead to several issues:

  • Aggregation: Increased hydrophobicity promotes the formation of ADC aggregates, which can negatively impact manufacturing, stability, and pharmacokinetics.[5][8]

  • Rapid Clearance: Hydrophobic ADCs are more prone to non-specific uptake and rapid clearance from circulation, primarily by the liver, which can lead to hepatotoxicity.[4]

  • Off-Target Uptake: Increased hydrophobicity can enhance non-specific uptake by healthy tissues.[4]

Q4: What is the "bystander effect," and how does the Val-Cit linker contribute to it in both target and off-target tissues?

The "bystander effect" refers to the ability of a released cytotoxic payload to kill neighboring cells that may not express the target antigen.[6][9] The Val-Cit linker facilitates this by releasing the unmodified, often membrane-permeable payload (e.g., MMAE) inside the target cell.[1][9] This payload can then diffuse out and affect adjacent tumor cells, which is beneficial for treating heterogeneous tumors.[1]

However, if premature cleavage occurs in circulation or healthy tissues, this same bystander effect can contribute to off-target toxicity by allowing the payload to diffuse into and kill healthy bystander cells.[4][5]

Troubleshooting Guides

Issue 1: Rapid ADC Clearance and Poor Exposure in Mouse Xenograft Models
  • Possible Cause: Premature cleavage of the Val-Cit linker by mouse carboxylesterase 1c (Ces1c).[5][6]

  • Troubleshooting Steps:

    • Assess Linker Stability: Conduct an in vitro plasma stability assay comparing your ADC's stability in mouse plasma versus human plasma. A significantly shorter half-life in mouse plasma is a strong indicator of Ces1c-mediated cleavage.[5]

    • Modify the Linker: Consider introducing a glutamic acid residue at the P3 position to create a Glu-Val-Cit (EVCit) tripeptide linker. This modification has been shown to significantly increase stability in mouse plasma by reducing susceptibility to Ces1c.[6][10]

    • Utilize Ces1c Knockout Mice: If available, performing in vivo studies in Ces1c knockout mice can confirm if premature release is mitigated, thereby validating that Ces1c is the cause.[6]

    • Consider Alternative Linkers: Evaluate other linker technologies that are not susceptible to Ces1c, such as triglycyl peptide linkers or those with novel designs like the "Exo-Linker".[5][6]

Issue 2: High Levels of ADC Aggregation Observed
  • Possible Cause: High hydrophobicity of the linker-payload combination, particularly at a high drug-to-antibody ratio (DAR).[5][8]

  • Troubleshooting Steps:

    • Characterize Aggregation: Use size exclusion chromatography (SEC) to quantify the percentage of high molecular weight species (aggregates) in your ADC preparation.[5]

    • Reduce Hydrophobicity:

      • Switch to a More Hydrophilic Linker: The Val-Ala linker is less hydrophobic than Val-Cit and has been shown to reduce aggregation.[5]

      • Incorporate Hydrophilic Spacers: PEGylation of the linker can improve solubility.[5]

      • Use a More Hydrophilic Payload: If the project allows, selecting a less hydrophobic cytotoxic agent can mitigate aggregation.[5]

    • Optimize DAR: A lower DAR generally results in less aggregation. Evaluate the trade-off between DAR, efficacy, and aggregation for your specific ADC.[5]

    • Formulation Development: Explore different buffer conditions (e.g., pH, excipients) to find a formulation that minimizes aggregation and maintains stability.[8]

Issue 3: Evidence of Off-Target Toxicity (e.g., Neutropenia) in Preclinical Models
  • Possible Cause: Premature payload release in the bloodstream, potentially mediated by human neutrophil elastase, which can cleave the Val-Cit linker.[4][11][12] This leads to systemic toxicity, particularly affecting hematopoietic cells.[4]

  • Troubleshooting Steps:

    • Assess Neutrophil Elastase Sensitivity: Conduct an in vitro assay to determine if your Val-Cit ADC is susceptible to cleavage by human neutrophil elastase.[11]

    • Linker Modification: Explore more stable linkers like Glu-Val-Cit or novel designs that are less susceptible to cleavage by non-target proteases.[5] The glutamic acid-glycine-citrulline (EGCit) linker has shown resistance to both Ces1c and human neutrophil elastase.[6]

    • Payload Selection: Consider using a less membrane-permeable payload to limit the bystander effect in healthy tissues if it's not essential for efficacy.[5]

    • Consider Non-Cleavable Linkers: If appropriate for your payload and target, a non-cleavable linker, which releases the payload only after lysosomal degradation of the antibody, can minimize off-target release.[3][5]

Quantitative Data Summary

Table 1: Comparative Stability and Efficacy of Different Linker Technologies

Linker TechnologyHalf-Life in Mouse PlasmaMaximum Tolerated Dose (MTD)Key Characteristics
Val-Cit MMAE Variable, prone to premature cleavageLower compared to more stable linkersProne to cleavage by mouse Ces1c and human neutrophil elastase, leading to off-target toxicity.[4][5]
Val-Ala MMAE ~7 days (in one study)Higher than Val-Cit ADC (10 vs 2.5 mg/kg in one study)Less hydrophobic than Val-Cit, allowing for higher DARs with less aggregation.[3]
Glu-Val-Cit (EVCit) Significantly more stable than Val-CitNot specifiedDesigned to resist Ces1c cleavage in mouse plasma, enabling more reliable preclinical studies.[6][13]
cBu-Cit Not specifiedNot specifiedExhibits greater tumor suppression than Val-Cit ADC at the same dose in some studies.[3] Shows increased selectivity for Cathepsin B.[3]
Sulfatase-cleavable High stability (>7 days)Not specifiedDemonstrates high plasma stability and high cytotoxicity and selectivity in HER2+ cells.[3]
Non-cleavable MMAE High~160 mg/kg (almost twofold that of a Val-Ala linker ADC)Reduced bystander effect but lower off-target toxicity.[4]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC and the rate of premature payload release in plasma from different species.[4]

Methodology:

  • Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (human, rat, mouse, cynomolgus monkey) at 37°C.[7]

  • Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours).[4]

  • Immediately stop the reaction by protein precipitation (e.g., with acetonitrile) or by freezing at -80°C.[4]

  • Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact ADC and/or released payload.[4][6]

  • Plot the percentage of intact ADC or released payload against time to determine the ADC's half-life (t½) in plasma.[4]

Protocol 2: Hydrophobicity Assessment by Hydrophobic Interaction Chromatography (HIC)

Objective: To assess the hydrophobicity profile of an ADC, which often correlates with its propensity for aggregation and off-target uptake.[4]

Methodology:

  • Use a HIC column with a stationary phase that has hydrophobic ligands.[4]

  • Equilibrate the column with a high-salt mobile phase to promote the binding of the ADC.[4]

  • Inject the ADC sample onto the column.

  • Elute the ADC by applying a reverse salt gradient (decreasing salt concentration).[4]

  • Monitor the elution profile using UV detection. More hydrophobic ADCs will elute at lower salt concentrations.[4]

  • Compare the retention times of different ADCs to rank their relative hydrophobicity.[4]

Protocol 3: In Vitro Bystander Effect Assay

Objective: To evaluate the ability of an ADC's payload to kill neighboring antigen-negative cells.[4]

Methodology:

  • Co-culture antigen-positive and antigen-negative cancer cells. These cell lines should be distinguishable (e.g., by expressing different fluorescent proteins).[4]

  • Treat the co-culture with the ADC at various concentrations.

  • Include control groups: untreated co-culture, and each cell line cultured separately with and without the ADC.[4]

  • After a set incubation period (e.g., 72-96 hours), assess the viability of each cell population separately using methods like flow cytometry or fluorescence microscopy.

  • A significant reduction in the viability of the antigen-negative cells in the co-culture treated with the ADC, compared to the antigen-negative cells cultured alone with the ADC, indicates a bystander effect.

Protocol 4: Cathepsin B Enzymatic Cleavage Assay

Objective: To evaluate the susceptibility of the Val-Cit linker to cleavage by its target enzyme, Cathepsin B.[7]

Methodology:

  • Prepare a reaction mixture containing the ADC in an assay buffer optimized for Cathepsin B activity (e.g., 50 mM sodium citrate, 5 mM DTT, pH 5.0).[7]

  • Initiate the reaction by adding recombinant human Cathepsin B.[7]

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), stop the reaction by adding a quench solution (e.g., acetonitrile (B52724) with an internal standard) or a protease inhibitor.[7]

  • Analyze the samples by High-Performance Liquid Chromatography (HPLC) or LC-MS to quantify the released payload.[7]

Visualizations

Off_Target_Toxicity_Pathway cluster_circulation Systemic Circulation cluster_tissue Healthy Tissue ADC Val-Cit ADC NeutrophilElastase Neutrophil Elastase ADC->NeutrophilElastase Premature Cleavage Ces1c Carboxylesterases (e.g., mouse Ces1c) ADC->Ces1c Premature Cleavage Hepatocytes Hepatocytes ADC->Hepatocytes Non-specific Uptake (High Hydrophobicity/DAR) FreePayload Free Payload (e.g., MMAE) HealthyCells Healthy Cells FreePayload->HealthyCells Bystander Effect HematopoieticCells Hematopoietic Cells FreePayload->HematopoieticCells Systemic Exposure NeutrophilElastase->FreePayload Ces1c->FreePayload Toxicity Toxicity HealthyCells->Toxicity Hepatocytes->Toxicity Hepatotoxicity HematopoieticCells->Toxicity Hematotoxicity (e.g., Neutropenia)

Caption: Mechanisms of Val-Cit linker off-target toxicity.

Troubleshooting_Workflow cluster_clearance cluster_aggregation cluster_toxicity Start Start: Observed Off-Target Toxicity Issue Define Issue: Rapid Clearance? Aggregation? Specific Toxicity? Start->Issue PlasmaStability In Vitro Plasma Stability Assay Issue->PlasmaStability Rapid Clearance SEC Characterize with SEC Issue->SEC Aggregation NE_Assay Neutrophil Elastase Cleavage Assay Issue->NE_Assay Specific Toxicity MouseVsHuman Compare Mouse vs. Human Plasma Stability PlasmaStability->MouseVsHuman Ces1c Conclusion: Ces1c Mediated Cleavage MouseVsHuman->Ces1c Unstable in Mouse ModifyLinker Action: Modify Linker (e.g., EVCit) Ces1c->ModifyLinker HIC Assess Hydrophobicity (HIC) SEC->HIC Optimize Action: Reduce Hydrophobicity (Linker, Payload, DAR) HIC->Optimize Bystander Bystander Effect Assay NE_Assay->Bystander Mitigate Action: Use More Stable Linker or Less Permeable Payload Bystander->Mitigate

Caption: Troubleshooting workflow for Val-Cit ADC issues.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation ADC_Prep ADC Preparation Plasma_Stability Plasma Stability Assay (Mouse, Human) ADC_Prep->Plasma_Stability Enzyme_Cleavage Enzymatic Cleavage Assay (Cathepsin B, Elastase) ADC_Prep->Enzyme_Cleavage Physicochem Biophysical Analysis (SEC, HIC) ADC_Prep->Physicochem Cell_Assays Cell-Based Assays (Potency, Bystander) ADC_Prep->Cell_Assays PK_Study Pharmacokinetics (PK) Study Plasma_Stability->PK_Study Tox_Study Toxicology Study Enzyme_Cleavage->Tox_Study Physicochem->PK_Study Efficacy_Study Xenograft Efficacy Study Cell_Assays->Efficacy_Study Analysis Data Analysis & Interpretation PK_Study->Analysis Efficacy_Study->Analysis Tox_Study->Analysis

Caption: Experimental workflow for ADC off-target toxicity evaluation.

References

Technical Support Center: Optimizing BCN-PEG1-Val-Cit-OH Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the kinetics of reactions involving the BCN-PEG1-Val-Cit-OH linker system.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive components?

A1: this compound is a bifunctional linker commonly used in the synthesis of antibody-drug conjugates (ADCs). It consists of three key parts:

  • BCN (Bicyclo[6.1.0]nonyne): A strained alkyne that reacts with azide-containing molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[1][][3]

  • Val-Cit (Valine-Citrulline): A dipeptide sequence that is a substrate for the lysosomal enzyme Cathepsin B.[4][5][6] This allows for specific cleavage and release of a conjugated payload inside target cells.

  • PEG1: A single polyethylene (B3416737) glycol unit that acts as a spacer to enhance solubility and flexibility.[7]

Q2: What are the key reactions involving this compound that I need to consider for kinetic optimization?

A2: There are two primary reactions to consider:

  • SPAAC Reaction: The conjugation of the BCN group with an azide-modified molecule (e.g., an antibody or a payload). The kinetics of this reaction are crucial for efficient bioconjugation.

  • Enzymatic Cleavage: The hydrolysis of the Val-Cit dipeptide by Cathepsin B (or other lysosomal proteases) to release the payload. The rate of this cleavage impacts the therapeutic efficacy of the ADC.[4][8]

Q3: What is a typical second-order rate constant for the SPAAC reaction with BCN?

A3: The second-order rate constant for the reaction of BCN with an azide (B81097), such as benzyl (B1604629) azide, is generally in the range of 0.06 - 0.1 M⁻¹s⁻¹ .[9] However, this rate can be influenced by several factors, including the specific azide, solvent, and temperature.[9][10][11]

Q4: Which factors influence the rate of the SPAAC reaction with BCN?

A4: The kinetics of the SPAAC reaction are sensitive to several experimental parameters:

  • Solvent: More aqueous solvent systems tend to accelerate the reaction.[11][12]

  • pH: Higher pH values (around 7-8) generally increase the reaction rate.[10][13] However, the optimal buffer can be system-dependent, with some studies showing higher rates in HEPES buffer compared to PBS at the same pH.[10][13]

  • Temperature: Increasing the temperature from 25°C to 37°C can enhance the reaction rate.[10]

  • Azide Structure: The electronic properties and steric hindrance of the azide can impact the reaction rate. Electron-poor aromatic azides can react faster with BCN.[11] Primary, secondary, and tertiary azides show similar reaction rates with the sterically non-demanding BCN.[14]

Q5: What factors affect the enzymatic cleavage of the Val-Cit linker?

A5: The rate of Cathepsin B-mediated cleavage of the Val-Cit linker is influenced by:

  • pH: Cathepsin B is most active at the acidic pH found in lysosomes (around pH 4.6-5.5).[15][16] However, it can retain some activity at neutral pH.[15][16]

  • Enzyme Concentration: The rate of cleavage is dependent on the concentration of active Cathepsin B.

  • Substrate Accessibility: The structure of the ADC and the surrounding linker can influence the accessibility of the Val-Cit dipeptide to the enzyme.

  • Other Proteases: While Cathepsin B is the primary enzyme known to cleave the Val-Cit linker, other lysosomal cysteine proteases like Cathepsin K, L, and S can also contribute to its cleavage.[17][18]

Troubleshooting Guides

Troubleshooting Slow or Incomplete SPAAC Reactions
Problem Possible Causes Solutions
Low or no product formation Inactive BCN or azide reagent: Reagents may have degraded due to improper storage or handling.• Use fresh reagents. • Store BCN-containing reagents protected from light and moisture. • Perform a small-scale control reaction with known active components to verify reagent integrity.[13]
Suboptimal reaction conditions: Incorrect pH, temperature, or solvent.• Optimize the reaction buffer. Consider screening different buffers (e.g., HEPES, Borate) and pH values (typically pH 7-8).[10][13] • Increase the reaction temperature (e.g., to 37°C).[10] • Increase the proportion of water in the solvent system if possible.[11][12]
Incorrect stoichiometry: Ratio of BCN to azide is not optimal.• Ensure an appropriate molar excess of one reagent (typically the smaller molecule) over the other.[13]
Slow reaction kinetics Low reactant concentrations: Reaction rate is concentration-dependent.• Increase the concentration of one or both reactants if solubility permits.
Steric hindrance: Bulky groups near the azide or BCN may impede the reaction.• If possible, redesign the azide-containing molecule to have a longer, more flexible spacer between the azide and any bulky groups.[1]
Presence of interfering substances: Thiols (e.g., from reducing agents like DTT or cysteine residues) can react with BCN.[19] Sodium azide used as a preservative will quench cyclooctynes.[13]• Purify reactants to remove any interfering substances. • If thiols are present, consider using a thiol-blocking agent or performing the reaction under conditions that minimize thiol reactivity. β-mercaptoethanol (β-ME) can suppress the thiol-BCN reaction.[19]
Troubleshooting Inefficient Val-Cit Cleavage
Problem Possible Causes Solutions
Incomplete or slow payload release in vitro Suboptimal assay conditions: Incorrect pH or lack of necessary co-factors for the enzyme.• Ensure the assay buffer is at an optimal acidic pH for Cathepsin B (e.g., pH 5.0-5.5).[15][16] • Include a reducing agent like DTT in the assay buffer, as cysteine proteases require a reducing environment for optimal activity.[17]
Inactive enzyme: Cathepsin B may have lost activity due to improper storage or handling.• Use a fresh aliquot of Cathepsin B. • Verify enzyme activity using a known fluorogenic substrate.
Insufficient enzyme concentration: The amount of enzyme is too low relative to the substrate.• Increase the concentration of Cathepsin B in the assay.
Poor in vivo efficacy despite in vitro cleavage Linker instability in plasma: Premature cleavage of the Val-Cit linker in circulation before reaching the target cells.• While Val-Cit is generally stable in human plasma, its stability can be lower in rodent plasma, which may affect preclinical studies.[4][20] Consider this when interpreting animal model data.
Inefficient ADC internalization: The antibody is not being effectively internalized by the target cells, preventing the ADC from reaching the lysosomes.• Confirm that the antibody used in the ADC is capable of efficient internalization.
Low Cathepsin B expression in target cells: The target cells may not express sufficient levels of Cathepsin B for efficient cleavage.• Verify the expression levels of Cathepsin B and other relevant lysosomal proteases in the target cells.[17]

Quantitative Data Summary

Table 1: Comparison of Second-Order Rate Constants (k₂) for SPAAC Reactions

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Notes
BCN Benzyl Azide~0.06 - 0.1Slower than DBCO but less hydrophobic.[3][9]
DBCOBenzyl Azide~0.6 - 1.0Generally faster than BCN.[9]
BCNAromatic AzidesCan be up to ~2.0Reaction rate is faster with electron-poor aromatic azides.[11]

Table 2: Influence of Experimental Conditions on SPAAC Reaction Rates

ParameterConditionEffect on Reaction Rate
pH Increase from 5 to 10Generally increases rate (buffer dependent).[10]
Temperature Increase from 25°C to 37°CIncreases rate.[10]
Solvent Increased water contentIncreases rate.[11][12]
Buffer Type HEPES (pH 7) vs. PBS (pH 7)Higher rate observed in HEPES.[10]

Experimental Protocols

General Protocol for SPAAC Conjugation

This protocol describes a general method for conjugating a BCN-containing molecule to an azide-containing biomolecule.

  • Reagent Preparation:

    • Dissolve the this compound linker and the azide-containing molecule in a suitable buffer (e.g., PBS or HEPES, pH 7.4). If solubility is an issue, a co-solvent like DMSO can be used, but the final concentration should be kept low (e.g., <10%).

  • Reaction Setup:

    • Combine the BCN-linker and the azide-molecule in a reaction vessel. A molar excess of the smaller molecule (e.g., 3-5 fold) is often used to drive the reaction to completion.

  • Incubation:

    • Incubate the reaction mixture. Incubation times can vary from 2-4 hours at room temperature to overnight at 4°C, depending on the reactants and their concentrations.[21]

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by techniques such as HPLC, LC-MS, or SDS-PAGE (for protein conjugations).

  • Purification:

    • Once the reaction is complete, purify the conjugate to remove unreacted starting materials using an appropriate method such as size exclusion chromatography (SEC), dialysis, or affinity chromatography.

In Vitro Cathepsin B Cleavage Assay

This protocol outlines a method to assess the cleavage of the Val-Cit linker in an ADC.

  • Reagent Preparation:

    • Prepare an assay buffer: 100 mM sodium acetate, pH 5.0, containing 10 mM DTT.[22]

    • Reconstitute human recombinant Cathepsin B in the assay buffer.

    • Prepare the this compound conjugated molecule (e.g., ADC) at a known concentration in the assay buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the ADC solution with the Cathepsin B solution. A typical final concentration for the ADC might be 10 µM.[22]

    • Prepare a negative control sample without Cathepsin B.

  • Incubation:

    • Incubate the reaction mixtures at 37°C.[22]

  • Time Points and Quenching:

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture and quench the reaction by adding a protease inhibitor or by acidifying the sample.

  • Analysis:

    • Analyze the samples by LC-MS to measure the disappearance of the intact ADC and the appearance of the cleaved payload.[22]

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction SPAAC Reaction cluster_analysis Analysis & Purification reagent_bcn BCN-Linker Solution mix Mix Reactants reagent_bcn->mix reagent_azide Azide-Molecule Solution reagent_azide->mix incubate Incubate (RT or 4°C) mix->incubate monitor Monitor Reaction (LC-MS/HPLC) incubate->monitor purify Purify Conjugate (SEC/Dialysis) monitor->purify final_product Purified Conjugate purify->final_product troubleshooting_logic cluster_reagents Reagent Issues cluster_conditions Condition Optimization cluster_interferences Interfering Substances start Slow SPAAC Reaction? check_reagents Are reagents fresh? Stored correctly? start->check_reagents Yes control_rxn Run small molecule control reaction check_reagents->control_rxn Unsure check_conditions check_conditions check_reagents->check_conditions Yes control_rxn->check_conditions Control OK check_ph Is pH optimal? (Try pH 7-8) check_temp Increase temperature? (e.g., to 37°C) check_ph->check_temp check_solvent Increase aqueous content? check_temp->check_solvent check_interferences check_interferences check_solvent->check_interferences check_thiols Presence of thiols? check_preservatives Sodium azide present? check_thiols->check_preservatives solution Improved Reaction Kinetics check_preservatives->solution check_conditions->check_ph check_interferences->check_thiols

References

Technical Support Center: BCN-PEG1-Val-Cit-OH Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of BCN-PEG1-Val-Cit-OH, a key linker for antibody-drug conjugates (ADCs). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the multi-step synthesis of this compound.

Question: During the Val-Cit dipeptide coupling step, we are observing low yields and the formation of diastereomeric impurities. What are the potential causes and solutions?

Answer: Low yields and diastereomer formation during Val-Cit coupling are common challenges, often stemming from racemization at the citrulline stereocenter.[1]

  • Potential Causes:

    • Harsh Coupling Conditions: The use of strong bases or high temperatures can lead to epimerization.

    • Inefficient Activation: Incomplete activation of the carboxylic acid can result in side reactions and low conversion.

    • Steric Hindrance: The bulky side chains of both valine and citrulline can impede the reaction.

  • Troubleshooting Steps:

    • Optimize Coupling Reagents: Switch to a coupling reagent known for low racemization, such as COMU or HATU, in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

    • Control Temperature: Perform the coupling reaction at a reduced temperature (e.g., 0 °C to room temperature) to minimize epimerization.

    • Sequential Addition: Add the coupling reagent to the carboxylic acid component first to form the activated ester before introducing the amine component.

    • pH Control: Maintain the pH of the reaction mixture within a weakly basic range (pH 8-9) to prevent side reactions. A modified synthesis route that avoids problematic coupling steps has been shown to be high-yielding and reproducible, effectively preventing epimerization.[1]

Question: We are experiencing difficulties with the purification of the final this compound product. The compound co-elutes with starting materials and byproducts during chromatography. How can we improve purification?

Answer: Purification is a significant challenge in multi-step organic syntheses, especially for complex molecules like ADC linkers which may have similar polarities to their precursors.[2]

  • Potential Causes:

    • Low Resolution Chromatography: The selected stationary and mobile phases may not be adequate to resolve the product from impurities.

    • Product Aggregation: Hydrophobic interactions, particularly from the BCN and Val-Cit moieties, can lead to aggregation, causing peak tailing and poor separation.[3]

    • Incomplete Reactions: A high load of unreacted starting materials complicates the purification process.

  • Troubleshooting Steps:

    • Optimize Chromatography Method:

      • Reverse-Phase HPLC: Use a high-resolution C18 column with a shallow gradient of acetonitrile (B52724) in water (with 0.1% TFA as a modifier) to improve separation.

      • Ion-Exchange Chromatography: If applicable, exploit any ionizable groups on your molecule to use ion-exchange chromatography as an orthogonal purification method.

    • Improve Reaction Completion: Before attempting purification, ensure the reaction has gone to completion using TLC or LC-MS analysis to minimize the amount of starting material in the crude product.

    • Consider a Catch-and-Release Strategy: If the molecule has a suitable functional group, a solid-phase scavenger resin can be used to selectively bind and remove impurities.

Question: Upon scaling up the synthesis, we've noticed a significant drop in the overall yield. What factors should we investigate?

Answer: Scaling up a synthesis process often introduces new challenges that are not apparent at the lab scale.[4]

  • Potential Causes:

    • Inefficient Mixing: In larger reaction vessels, inefficient mixing can lead to localized concentration gradients and temperature differences, resulting in side reactions and lower yields.

    • Heat Transfer Issues: Exothermic or endothermic reactions may not be adequately controlled in larger vessels, affecting reaction kinetics and product stability.

    • Phase Transfer Limitations: In heterogeneous reactions, the rate of mass transfer between phases may not scale linearly with the reaction volume.

  • Troubleshooting Steps:

    • Re-evaluate Mixing Parameters: Ensure the mixing speed and impeller design are appropriate for the vessel size to maintain a homogeneous reaction mixture.

    • Monitor and Control Temperature: Use a temperature-controlled reactor with efficient heat exchange to maintain the optimal reaction temperature.

    • Process Analytical Technology (PAT): Implement in-process monitoring (e.g., with IR or Raman spectroscopy) to track reaction progress and identify any deviations from the optimal conditions in real-time.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for the BCN group during synthesis and storage?

A1: The bicyclononyne (BCN) group is a strained alkyne, making it highly reactive towards azides in copper-free click chemistry.[5][6][7] However, this inherent strain can also make it susceptible to degradation under certain conditions. It is sensitive to strong acids and oxidants. For storage, it is recommended to keep BCN-containing compounds at low temperatures (-20°C or -80°C), protected from light, and under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[8]

Q2: How does the PEG1 spacer influence the properties of the final ADC?

A2: The polyethylene (B3416737) glycol (PEG) spacer plays a crucial role in the overall properties of the resulting ADC.[] Even a short PEG1 spacer can:

  • Enhance Solubility: It increases the hydrophilicity of the linker-payload complex, which can help prevent aggregation, a common issue with hydrophobic payloads.[10][11]

  • Improve Pharmacokinetics: The PEG moiety can shield the ADC from proteolytic degradation and reduce renal clearance, thereby extending its circulation half-life.[11]

  • Provide a Flexible Link: It acts as a flexible spacer, ensuring that the payload does not interfere with the antibody's binding to its target antigen.[]

Q3: Why is the Val-Cit dipeptide used as a cleavable linker?

A3: The valine-citrulline (Val-Cit) dipeptide is a well-established linker in ADC design because it is specifically cleaved by cathepsin B, a lysosomal protease.[1][12] This enzyme is highly active within the lysosomes of tumor cells but has limited activity in the bloodstream. This specificity ensures that the cytotoxic payload is released preferentially inside the target cancer cells, minimizing off-target toxicity.[13]

Q4: What are the critical quality attributes (CQAs) to monitor during the synthesis of this compound?

A4: Key CQAs to monitor include:

  • Purity: Assessed by HPLC and LC-MS to ensure the absence of starting materials, byproducts, and diastereomers.

  • Identity: Confirmed by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

  • Diastereomeric Excess: Determined by chiral HPLC to ensure the stereochemical integrity of the Val-Cit linkage.

  • Residual Solvents: Quantified by GC-MS to ensure they are below acceptable limits for pharmaceutical use.

Data Presentation

Table 1: Comparison of Coupling Reagents for Val-Cit Synthesis

Coupling ReagentBaseTemperature (°C)Typical Yield (%)Diastereomeric Ratio (L-L : L-D)
HBTUDIPEA2565-75~90:10
HATUDIPEA0-2585-95>98:2
EEDQNone2520-253:1 to 8:1[1]
Fmoc-Val-OSuTEA2585-95Single diastereomer[1]

Table 2: Representative HPLC Purification Parameters

ParameterCondition
Column C18 Reverse-Phase (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% Acetonitrile
Gradient 5% to 95% B over 40 minutes
Flow Rate 4 mL/min
Detection 220 nm / 254 nm

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Val-Cit Coupling

  • Dissolution: Dissolve Fmoc-Val-OH (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Activation: Cool the solution to 0 °C. Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 15 minutes to allow for the formation of the activated ester.

  • Coupling: Add a solution of H-Cit-OH (or its protected equivalent) (1.2 eq) in DMF to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Dipeptide Synthesis cluster_1 Step 2: PEGylation cluster_2 Step 3: BCN Conjugation A Fmoc-Val-OH C Fmoc-Val-Cit-PAB-OH A->C HATU, DIPEA B H-Cit-PAB-OH B->C E H-Val-Cit-PAB-OH C->E 1. Deprotection (Piperidine) 2. Work-up D Boc-NH-PEG1-COOH F Boc-NH-PEG1-Val-Cit-PAB-OH D->F EDC, NHS E->F H H2N-PEG1-Val-Cit-PAB-OH F->H 1. Deprotection (TFA) 2. Work-up G BCN-NHS Ester I BCN-PEG1-Val-Cit-PAB-OH G->I H->I

Caption: A logical workflow for the multi-step synthesis of a BCN-PEG-Val-Cit linker.

Troubleshooting_Tree Start Low Yield in Dipeptide Coupling Q1 Diastereomers Observed? Start->Q1 A1 Reduce Temperature Use Low-Racemization Coupling Reagent (HATU) Q1->A1 Yes Q2 Incomplete Reaction? Q1->Q2 No A2 Increase Reagent Equivalents Extend Reaction Time Q2->A2 Yes A3 Check Purity of Starting Materials Q2->A3 No

Caption: A troubleshooting decision tree for low yield in the Val-Cit coupling step.

ADC_MoA ADC Antibody-Drug Conjugate (BCN-Linker-Payload) TumorCell Tumor Cell ADC->TumorCell 1. Binding to Tumor Antigen Lysosome Lysosome TumorCell->Lysosome 2. Internalization Payload Cytotoxic Payload Lysosome->Payload 3. Cleavage of Val-Cit by Cathepsin B Apoptosis Cell Death Payload->Apoptosis 4. Induces Apoptosis

Caption: The mechanism of action for an ADC utilizing a cleavable Val-Cit linker.

References

Technical Support Center: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, with a focus on minimizing steric hindrance.

Troubleshooting Guide

This section addresses specific issues that may arise during your SPAAC experiments.

Q1: My SPAAC reaction is showing a low yield. What are the common causes and solutions?

Several factors can contribute to low reaction yields in copper-free click chemistry.[1]

  • Steric Hindrance: Bulky molecules or functional groups near the azide (B81097) or cyclooctyne (B158145) can physically block the reactive sites, slowing down or preventing the reaction.[1]

    • Solution: Introduce a flexible spacer, such as a polyethylene (B3416737) glycol (PEG) linker, between the reactive moiety (azide or cyclooctyne) and the bulky molecule.[2] This can minimize steric hindrance and potentially improve solubility.[1]

  • Reagent Instability: Strained cyclooctynes can be unstable under certain conditions, such as acidic environments or prolonged storage, leading to degradation.[1]

    • Solution: Ensure the purity of your starting materials and follow the recommended storage and handling conditions for your specific cyclooctyne.[3] Avoid harsh acidic conditions if your cyclooctyne is known to be unstable.[1]

  • Poor Solubility: Low solubility of one or both reactants in the chosen solvent system can lead to a heterogeneous reaction mixture and reduced reaction rates.[1]

    • Solution: If solubility is an issue, explore different solvent systems or the use of co-solvents like DMSO or DMF.[4] The final concentration of the organic solvent should be kept as low as possible, especially for reactions involving proteins.[2]

  • Incorrect Stoichiometry: An inappropriate ratio of azide to cyclooctyne can result in a low yield of the desired product.[1]

    • Solution: Use a slight molar excess (e.g., 1.5 to 5-fold) of one reactant to drive the reaction to completion.[4]

  • Suboptimal Reaction Conditions: The reaction rate can be influenced by the buffer composition, pH, and temperature.[3][4]

    • Solution: Screen a range of pH values (e.g., 7.0 - 9.0) and consider trying different buffer systems (e.g., PBS vs. HEPES).[3][4] Increasing the temperature (e.g., from room temperature to 37°C) can also increase the reaction rate, but be mindful of the stability of your biomolecules.[4]

Q2: I'm working with a large, sterically hindered biomolecule. How can I improve my conjugation efficiency?

When dealing with bulky substrates, steric hindrance is a primary concern. Here are some targeted strategies:

  • Choose the Right Cyclooctyne: The structure of the cyclooctyne has a significant impact on the reaction rate. For sterically demanding substrates, a smaller, more reactive cyclooctyne may be beneficial. While DBCO derivatives are known for their high reactivity, the smaller size of Bicyclononyne (BCN) can be advantageous in certain contexts.[5][6]

  • Optimize Linker Length and Composition: The use of a linker is crucial for spatially separating the reactive groups from the bulky biomolecules.[7] PEG linkers are commonly used to enhance water solubility and reduce steric hindrance.[2] The length of the PEG chain can be adjusted to provide optimal separation.[2]

  • Increase Reactant Concentration: If possible, increasing the concentration of the limiting reagent can help drive the reaction forward.[3]

  • Control Reaction Time: Reactions involving sterically hindered molecules may require longer incubation times to achieve a satisfactory yield.[4] Monitor the reaction progress to determine the optimal time.[2]

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of SPAAC reactions?

Steric hindrance in SPAAC refers to the spatial arrangement of atoms in the reacting molecules that impedes the approach of the azide and the cyclooctyne to each other. Bulky functional groups or the three-dimensional structure of large biomolecules can create a physical barrier, slowing down or preventing the cycloaddition from occurring.

Q2: How do linkers help to overcome steric hindrance?

Linkers, particularly flexible ones like PEG, act as spacers that physically separate the reactive azide or cyclooctyne group from the bulk of the molecule to which it is attached.[7] This creates more space for the reactants to approach each other in the correct orientation for the reaction to occur, thereby minimizing the negative impact of steric hindrance.[2]

Q3: Which cyclooctyne is the most reactive in SPAAC?

The reactivity of cyclooctynes is largely determined by their ring strain.[5] Generally, dibenzocyclooctyne (DBCO) derivatives exhibit some of the highest reaction rates, making them a popular choice for applications where speed is critical.[5][6] However, other factors like size and hydrophobicity should also be considered based on the specific application.[5]

Data Presentation

The choice of cyclooctyne is a critical factor in overcoming steric challenges and achieving efficient conjugation. The following table summarizes the second-order rate constants for several common cyclooctynes, providing a basis for selecting the most appropriate reagent for your experiment.

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference(s)
OCT Benzyl Azide2.4 x 10⁻³[4]
MOFO Benzyl Azide4.3 x 10⁻³[4]
DIFO Benzyl Azide7.6 x 10⁻²[4]
BCN Benzyl Azide~0.06 - 0.1[5]
DIBO Benzyl Azide~0.3 - 0.7[5]
DBCO (DIBAC) Benzyl Azide~0.6 - 1.0[4][5]

Note: Reaction rates can vary depending on the solvent, temperature, and the specific structures of the azide and cyclooctyne derivatives used.[5]

Experimental Protocols

General Protocol for a SPAAC Reaction

This protocol provides a general framework for performing a SPAAC reaction. It should be optimized for your specific reactants and experimental goals.

Materials:

  • Azide-functionalized molecule

  • Cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)[4]

  • Anhydrous DMSO or DMF (if needed for solubility)[4]

  • Purification system (e.g., HPLC, Size-Exclusion Chromatography)[2]

Procedure:

  • Reactant Preparation:

    • Dissolve the azide-functionalized molecule in the reaction buffer to the desired concentration.

    • Dissolve the cyclooctyne-functionalized molecule in a suitable solvent (e.g., DMSO) to create a stock solution.[4]

  • SPAAC Reaction:

    • In a reaction vessel, combine the azide solution with the cyclooctyne stock solution. A slight molar excess (1.5 to 5-fold) of one reactant is often used to drive the reaction.[4]

    • If a co-solvent was used, ensure the final concentration does not negatively impact the stability of your molecules (typically <10% for biomolecules).[4]

    • Incubate the reaction at the desired temperature (e.g., room temperature or 37°C) with gentle mixing.[4]

  • Reaction Monitoring (Optional):

    • The progress of the reaction can be monitored by techniques such as HPLC, LC-MS, or SDS-PAGE (for proteins).[2]

  • Purification:

    • Once the reaction is complete, purify the conjugate to remove any unreacted starting materials using an appropriate chromatography method.[2]

Protocol for Monitoring SPAAC Kinetics using ¹H NMR

This protocol outlines a general method for determining the reaction rate of a SPAAC reaction.

Materials:

  • Azide-containing compound

  • Cyclooctyne-containing compound

  • Deuterated solvent (e.g., DMSO-d₆, CD₃CN)[3]

  • Internal standard (e.g., dimethyl sulfone)[8]

  • NMR tube and spectrometer

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of the azide, cyclooctyne, and internal standard in the chosen deuterated solvent.[3]

    • In an NMR tube, mix the azide and internal standard.[3]

  • NMR Data Acquisition:

    • Acquire an initial ¹H NMR spectrum of the azide and internal standard.

    • Initiate the reaction by adding the cyclooctyne solution to the NMR tube and mix quickly.

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.[9]

  • Data Analysis:

    • Process the NMR spectra.

    • Integrate the signals corresponding to a unique proton on the cyclooctyne and the internal standard in each spectrum.[5]

    • Calculate the concentration of the cyclooctyne at each time point by comparing its integral to that of the internal standard.[5]

    • Plot the natural logarithm of the cyclooctyne concentration versus time. The slope of the resulting line will be the pseudo-first-order rate constant (k').[5]

    • Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the azide in excess.[5]

Visualizations

Troubleshooting_SPAAC start Low SPAAC Yield q1 Are bulky molecules involved? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no s1 Introduce PEG linker Select smaller cyclooctyne (e.g., BCN) a1_yes->s1 q2 Are reagents stable? a1_no->q2 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are reactants soluble? a2_yes->q3 s2 Verify reagent purity Check storage conditions a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is stoichiometry correct? a3_yes->q4 s3 Use co-solvents (DMSO/DMF) Optimize buffer a3_no->s3 s3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no s5 Optimize reaction conditions (pH, Temperature) a4_yes->s5 s4 Use slight excess of one reactant a4_no->s4 s4->s5 Steric_Hindrance_Linker cluster_0 Without Linker cluster_1 With PEG Linker mol1 Bulky Molecule 1 azide Azide mol1->azide alkyne Alkyne azide->alkyne mol2 Bulky Molecule 2 mol2->alkyne clash Steric Hindrance mol3 Bulky Molecule 1 linker1 PEG Linker mol3->linker1 azide2 Azide linker1->azide2 alkyne2 Alkyne azide2->alkyne2 mol4 Bulky Molecule 2 linker2 PEG Linker mol4->linker2 linker2->alkyne2 reaction Successful Reaction Cyclooctyne_Selection start Select Cyclooctyne q1 Is speed critical? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no s1 Use DBCO a1_yes->s1 q2 Is the azide sterically hindered? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Consider BCN (smaller size) a2_yes->s2 s3 DIBO or DBCO are good options a2_no->s3

References

Technical Support Center: BCN-PEG1-Val-Cit-OH Linker Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of the BCN-PEG1-Val-Cit-OH linker.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound?

A1: The primary impurities often originate from the solid-phase peptide synthesis (SPPS) of the Val-Cit dipeptide and subsequent conjugation with the BCN-PEG1 moiety. These can include:

  • SPPS-Related Impurities: Deletion sequences (e.g., BCN-PEG1-Cit-OH), insertion sequences, and products with protecting group remnants. Racemization of amino acids can also lead to diastereomeric impurities.[1]

  • Incomplete Reactions: Unreacted starting materials, such as the BCN-PEG1 moiety or the Val-Cit dipeptide.

  • Side-Reaction Products: Byproducts from the coupling reactions used to assemble the linker.

  • Degradation Products: The BCN group may have stability issues, especially during prolonged exposure to certain conditions like silica (B1680970) gel chromatography.[2]

Q2: Which chromatographic techniques are most suitable for purifying the this compound linker?

A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective and commonly used method for the final purification of peptide-containing linkers like this compound.[3] For crude purification or removal of less polar impurities, flash chromatography can be employed as a preliminary step.[4][5]

Q3: My this compound linker shows poor peak shape and resolution during RP-HPLC. What are the potential causes?

A3: Poor peak shape (e.g., tailing or broadening) and resolution can be caused by several factors:

  • Suboptimal Mobile Phase: The pH of the mobile phase or the type of ion-pairing agent (e.g., TFA, formic acid) may not be ideal.

  • Column Overload: Injecting too much crude material onto the column can lead to peak distortion.

  • Secondary Interactions: The linker may be interacting with the stationary phase in ways other than hydrophobic interactions.

  • Polydispersity of PEG: Although a PEG1 linker is short, some heterogeneity can contribute to peak broadening.[6]

  • Presence of Isomers: The BCN moiety can exist as different isomers, which may co-elute or be difficult to separate.

Q4: I am observing low recovery of my linker after purification. What could be the reason?

A4: Low recovery can be attributed to:

  • Peptide Aggregation: The hydrophobic nature of the linker can lead to aggregation and precipitation, especially at high concentrations.[3]

  • Non-Specific Binding: The linker might be irreversibly binding to the chromatography resin or other surfaces.

  • Instability of the BCN group: As mentioned, the BCN group can be sensitive to acidic conditions or prolonged contact with silica gel, leading to degradation.[2]

  • Suboptimal Fraction Collection: The target compound may be spread across many fractions, and pooling the wrong fractions can lead to loss of product.

Troubleshooting Guides

Issue 1: Co-elution of Impurities with the Main Product in RP-HPLC
Potential Cause Recommended Action
Inadequate Separation Gradient Optimize the elution gradient. A shallower gradient around the elution time of the target compound can improve the resolution of closely eluting impurities.
Incorrect Mobile Phase Composition Screen different mobile phase additives. For example, switching from trifluoroacetic acid (TFA) to formic acid can alter selectivity. Also, consider using a different organic solvent like methanol (B129727) instead of or in combination with acetonitrile.
Wrong Stationary Phase If resolution is still poor, consider a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size.
Issue 2: Product Degradation During Purification
Potential Cause Recommended Action
Acid Sensitivity of BCN Group Minimize the use of strong acids like TFA in the mobile phase. If possible, use a weaker acid like formic acid.[4][7] Neutralize the collected fractions containing the product as soon as possible.
Prolonged Contact with Silica Gel If using flash chromatography, pre-treat the silica gel with a base like triethylamine (B128534) to neutralize acidic sites.[2] However, for a final, high-purity product, RP-HPLC is generally preferred over silica gel chromatography.
Oxidation of the Linker If oxidation-prone residues are present or suspected, degas all solvents and buffers used in the purification process.

Experimental Protocols

Protocol 1: Preparative Reversed-Phase HPLC (RP-HPLC) for this compound Purification

This protocol is a representative method based on common practices for purifying similar peptide-based linkers.[4]

  • Column: C18, 5 µm particle size, 19 x 250 mm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Flow Rate: 8 mL/min

  • Gradient: A linear gradient tailored to the hydrophobicity of the linker. A typical starting point would be:

    • 5% B for 5 minutes

    • 5% to 65% B over 40 minutes

    • 65% to 95% B over 5 minutes

    • Hold at 95% B for 5 minutes

  • Detection: UV at 220 nm and 254 nm

  • Procedure:

    • Dissolve the crude linker in a minimal amount of a suitable solvent (e.g., DMSO or a small amount of Mobile Phase B).

    • Filter the sample through a 0.22 µm filter before injection.

    • Inject the sample onto the equilibrated column.

    • Collect fractions based on the UV chromatogram.

    • Analyze the fractions by analytical HPLC or mass spectrometry to identify those containing the pure product.

    • Pool the pure fractions and lyophilize to obtain the final product.

Quantitative Data Summary

The following table summarizes typical parameters and expected outcomes for the purification of peptide linkers using preparative RP-HPLC. Actual results may vary depending on the specific linker and crude purity.

Parameter Typical Value/Range Reference
Crude Purity 20-60%General observation
Final Purity >95%[8]
Typical Yield 60-80% (from crude)[4]
Column Loading 50-200 mg per injection (on a 19 x 250 mm column)General knowledge
Flow Rate 8-20 mL/min[4][7]

Visualizations

Purification_Workflow This compound Purification Workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis & Final Steps crude Crude this compound dissolve Dissolve in Minimal Solvent crude->dissolve filtrate Filter (0.22 µm) dissolve->filtrate hplc Preparative RP-HPLC filtrate->hplc fractions Collect Fractions hplc->fractions analysis Analyze Fractions (Analytical HPLC/MS) fractions->analysis pool Pool Pure Fractions analysis->pool lyophilize Lyophilize pool->lyophilize final_product Pure this compound lyophilize->final_product

Caption: A typical workflow for the purification of this compound.

Troubleshooting_Logic Troubleshooting Logic for Poor RP-HPLC Resolution start Poor Resolution in RP-HPLC check_gradient Is the gradient shallow enough? start->check_gradient adjust_gradient Decrease gradient slope check_gradient->adjust_gradient No check_mobile_phase Is mobile phase optimal? check_gradient->check_mobile_phase Yes adjust_gradient->check_mobile_phase change_additive Try formic acid instead of TFA check_mobile_phase->change_additive No check_column Is the column appropriate? check_mobile_phase->check_column Yes change_additive->check_column change_column Try a different stationary phase (e.g., C8) check_column->change_column No success Improved Resolution check_column->success Yes change_column->success

Caption: A decision tree for troubleshooting poor resolution in RP-HPLC.

References

Optimizing buffer conditions for BCN-PEG1-Val-Cit-OH conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: BCN-PEG1-Val-Cit-OH Conjugation

Welcome to the technical support center for this compound conjugation. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the optimal buffer and pH for conjugating this compound to an azide-containing biomolecule?

A1: The optimal buffer conditions for strain-promoted alkyne-azide cycloaddition (SPAAC) are generally flexible, as the reaction is tolerant to a variety of buffer compositions and pH ranges.[1] However, to ensure the stability and integrity of your specific biomolecule (e.g., an antibody), it is crucial to select a buffer system that is most compatible with it.[1]

Troubleshooting Guide:

  • Suboptimal Reaction Rate: If you observe a low conjugation efficiency, consider screening different buffer systems. While SPAAC is not highly sensitive to buffer identity, the stability of your biomolecule might be.[1] Consider buffers such as phosphate-buffered saline (PBS), histidine, or citrate.[2]

  • Biomolecule Instability (Aggregation/Precipitation): Aggregation is a common issue, often influenced by the buffer's pH.[3] The optimal pH is typically at least one unit away from the isoelectric point (pI) of your antibody or protein to maintain its solubility and stability.[2] We recommend performing a buffer screening study, testing a range of pH values (e.g., 6.0, 6.5, 7.0, 7.4).[2]

  • Presence of Interfering Substances: Avoid buffers containing sodium azide (B81097), as it will compete with your azide-modified biomolecule for the BCN linker.[1] Also, be mindful of high concentrations of thiols, as they can potentially react with the BCN group.[4][5]

Q2: My antibody-drug conjugate (ADC) is aggregating after conjugation. What are the likely causes and how can I prevent this?

A2: ADC aggregation can be caused by several factors, including suboptimal buffer conditions, high drug-to-antibody ratio (DAR), and the hydrophobic nature of the linker-payload.[2][3]

Troubleshooting Guide:

  • Buffer Optimization: As mentioned in Q1, ensure your buffer pH is not close to the pI of your antibody.[2] You can also screen for buffer excipients, such as arginine or polysorbate 80, which are known to reduce protein aggregation.[3]

  • DAR Optimization: A high DAR can increase the hydrophobicity of the ADC, leading to aggregation.[2] Try reducing the molar excess of the this compound linker during the conjugation reaction to achieve a lower, more stable DAR.[2]

  • Hydrophobic Interactions: The Val-Cit-PABC portion of the linker system is relatively hydrophobic.[3] While the PEG1 spacer is designed to increase hydrophilicity, for highly sensitive antibodies, aggregation might still occur.[3] Consider using a linker with a longer PEG chain if aggregation persists.[6]

  • Storage and Handling: Avoid repeated freeze-thaw cycles of the purified ADC, as this can induce aggregation.[3] It is best to aliquot the purified ADC into single-use volumes and store them at the recommended temperature (e.g., -80°C).[3]

Q3: The conjugation efficiency is lower than expected. How can I improve the yield?

A3: Low conjugation efficiency can stem from several factors, including suboptimal reaction conditions, steric hindrance, or issues with the reagents themselves.

Troubleshooting Guide:

  • Molar Ratio: Ensure you are using a sufficient molar excess of the this compound linker. A 10 to 20-fold molar excess is a common starting point for antibody conjugations.[6]

  • Reaction Time and Temperature: While SPAAC reactions are generally fast, ensure you are allowing sufficient time for the reaction to proceed to completion.[7] Reactions are typically run for 1-2 hours at room temperature or for 4 hours at 4°C.[6] You may need to optimize the incubation time for your specific system.

  • Reagent Quality: Confirm the purity and reactivity of your this compound linker and your azide-modified biomolecule.

  • Steric Hindrance: If you are performing a site-specific conjugation, ensure that the azide modification site on your biomolecule is accessible. For random conjugations (e.g., via lysine (B10760008) modification), a longer PEG spacer on the linker might help overcome steric hindrance.[6]

  • Presence of Organic Co-solvents: The rate of SPAAC can be impacted by the presence of organic co-solvents.[1] If you are using a co-solvent (like DMSO) to dissolve the linker, its final concentration should be carefully considered and kept consistent.[4]

Data Presentation

Table 1: Recommended Starting Conditions for this compound Conjugation

ParameterRecommended Range/ValueNotes
Buffer System PBS, Histidine, Citrate[2]Buffer should be chosen based on the stability of the biomolecule.
pH 6.0 - 7.4[2]Optimal pH should be at least one unit away from the biomolecule's pI.[2]
BCN-Linker Molar Excess 10 - 20 fold[6]This may need to be optimized to achieve the desired DAR.
Biomolecule Concentration 1 - 10 mg/mL[6]Dependent on the specific biomolecule and downstream application.
Reaction Temperature 4°C or Room Temperature[6]Lower temperatures may be preferable for sensitive biomolecules.
Reaction Time 1 - 4 hours[6]Should be optimized for your specific reactants.
Organic Co-solvent DMSO (if required)Keep the final concentration low (e.g., <10%) to minimize effects on biomolecule stability.

Experimental Protocols

Protocol: General Procedure for Antibody Conjugation with this compound

This protocol provides a general guideline for conjugating this compound to an azide-modified antibody.

Materials:

  • Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).

  • This compound.

  • Anhydrous DMSO.

  • Desalting column (e.g., Sephadex G-25) or dialysis equipment for purification.[6]

Procedure:

  • Antibody Preparation: Prepare the azide-modified antibody solution at a concentration of 1-10 mg/mL in the chosen reaction buffer.[6]

  • Linker Preparation: Dissolve the this compound in a minimal amount of anhydrous DMSO to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the antibody solution.[6] Ensure the final DMSO concentration is low (e.g., <10%) to maintain antibody stability.

  • Incubation: Incubate the reaction mixture with gentle mixing. Incubation can be performed for 1-2 hours at room temperature or for 4 hours at 4°C.[6]

  • Purification: After incubation, remove the excess, unreacted this compound linker using a desalting column or by dialyzing the reaction mixture against a suitable buffer (e.g., PBS).[6]

  • Characterization: Characterize the resulting ADC to determine the drug-to-antibody ratio (DAR) and assess for aggregation using appropriate analytical techniques such as Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC).[3]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_antibody Prepare Azide-Modified Antibody Solution conjugation Combine Antibody and Linker (10-20x Molar Excess) prep_antibody->conjugation prep_linker Prepare BCN-Linker Stock Solution (DMSO) prep_linker->conjugation incubation Incubate with Gentle Mixing (1-4 hours) conjugation->incubation purification Remove Excess Linker (SEC / Dialysis) incubation->purification analysis Characterize ADC (HIC, SEC for DAR/Aggregation) purification->analysis

Caption: Experimental workflow for this compound conjugation.

conjugation_reaction reactant1 Antibody-Azide process Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactant1->process reactant2 This compound reactant2->process product Antibody-Drug Conjugate (ADC) process->product Forms Stable Triazole Linkage

References

Technical Support Center: Val-Cit Linker Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals encounter when working with Valine-Citrulline (Val-Cit) containing Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the intended cleavage mechanism for a Val-Cit linker?

A1: The Val-Cit linker is designed for selective enzymatic cleavage by Cathepsin B, a lysosomal protease often overexpressed in the tumor microenvironment.[1][2] Following the internalization of the ADC into a target cancer cell, it is trafficked to the lysosome.[1] Inside the lysosome, Cathepsin B recognizes and cleaves the dipeptide bond between valine and citrulline.[1] This cleavage initiates the release of the cytotoxic payload, frequently through a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC), leading to cancer cell death.[1][3] While Cathepsin B is the primary enzyme, other cathepsins like K, L, and S have also been shown to cleave the Val-Cit linker.[4]

Q2: Why is my Val-Cit ADC showing instability in mouse models but appears stable in human plasma?

A2: This is a well-documented species-specific difference. Val-Cit linkers are generally stable in human plasma but can be unstable in mouse plasma.[1][5][6] This instability is primarily due to the activity of a specific mouse carboxylesterase, Ces1c, which can prematurely cleave the linker in the bloodstream, leading to off-target toxicity and reduced efficacy.[1][5][7]

Q3: What are the primary causes of premature Val-Cit linker cleavage in vivo?

A3: Premature payload release from Val-Cit ADCs in circulation is a significant concern and can be attributed to several factors:

  • Enzymatic Cleavage in Plasma:

    • Human Neutrophil Elastase: This enzyme, present in the bloodstream, can cleave the Val-Cit linker, leading to premature payload release and potential off-target toxicities like neutropenia.[1][3][7][8]

    • Mouse Carboxylesterase (Ces1c): As mentioned in Q2, this enzyme is a major cause of Val-Cit linker instability in mouse models.[1][5][7]

  • High Hydrophobicity: Val-Cit linkers, especially when conjugated with hydrophobic payloads like MMAE, increase the overall hydrophobicity of the ADC.[5][8] This can lead to aggregation and rapid clearance from circulation, primarily by the liver, which may cause hepatotoxicity.[5][8]

  • High Drug-to-Antibody Ratio (DAR): A higher DAR can increase the ADC's hydrophobicity, leading to a greater tendency for aggregation and faster clearance.[1][5] Optimizing the DAR, often in the range of 2-4, is a common strategy to balance efficacy and stability.[1]

  • Conjugation Site: The specific site of drug conjugation on the antibody can influence linker stability. Linkers attached to more exposed or solvent-accessible sites may be more susceptible to enzymatic degradation.[1][9]

Q4: What are the common off-target toxicities associated with premature Val-Cit linker cleavage?

A4: The primary off-target toxicities stem from the premature release of the cytotoxic payload into systemic circulation.[8] These can include:

  • Hematological Toxicities: Neutropenia is a frequently observed toxicity, often linked to cleavage by human neutrophil elastase.[3][7][8]

  • Hepatotoxicity: Increased hydrophobicity of the ADC can lead to non-specific uptake by the liver, potentially causing liver damage.[8]

  • Bystander Effect in Healthy Tissues: If the released payload is membrane-permeable (e.g., MMAE), it can diffuse into and kill healthy bystander cells, contributing to off-target toxicities.[5][8]

Troubleshooting Guides

Issue 1: High levels of off-target toxicity and poor in vivo efficacy observed in mouse models.

  • Potential Cause: Premature cleavage of the Val-Cit linker by mouse carboxylesterase Ces1c.[2][5]

  • Troubleshooting Steps:

    • Confirm Ces1C Sensitivity: Conduct an in vitro plasma stability assay comparing your ADC's stability in mouse plasma versus human plasma. A significantly shorter half-life in mouse plasma is indicative of Ces1c-mediated cleavage.[2][5]

    • In Vivo Confirmation (Optional): If available, utilize Ces1C knockout mice for in vivo studies to confirm if the premature release is mitigated.[2]

    • Linker Modification:

      • EVCit Linker: Introduce a glutamic acid residue at the P3 position to create a Glu-Val-Cit (EVCit) linker. This modification has been shown to significantly increase plasma stability in mice by reducing susceptibility to Ces1C cleavage, while maintaining sensitivity to Cathepsin B.[1][2][6]

      • Alternative Linkers: Evaluate other linker chemistries that are not susceptible to Ces1C, such as triglycyl peptide linkers or exolinker designs.[2]

Issue 2: Evidence of off-target toxicity, specifically neutropenia, in human cell-based assays or in vivo studies.

  • Potential Cause: Premature drug release mediated by human neutrophil elastase (NE), which can cleave the Val-Cit linker.[2][7][10] This can lead to toxic effects on neutrophils, resulting in neutropenia.[2][7]

  • Troubleshooting Steps:

    • Assess NE Sensitivity: Perform an in vitro assay by incubating your Val-Cit ADC with purified human neutrophil elastase. Monitor for the release of the payload over time.[2][3]

    • Linker Modification:

      • EGCit Linker: Incorporate amino acids that confer resistance to NE cleavage. For instance, replacing valine with glycine (B1666218) at the P2 position to create a glutamic acid-glycine-citrulline (EGCit) tripeptide linker has been shown to resist NE-mediated degradation.[2][11]

    • Consider Alternative Payloads: If linker modification is not feasible, evaluate if a different payload with a wider therapeutic window could mitigate the toxic effects of premature release.[2]

Issue 3: Increased ADC aggregation detected by Size Exclusion Chromatography (SEC).

  • Potential Cause: High hydrophobicity of the linker-payload combination, particularly at higher DARs.[5][12] The p-aminobenzyl carbamate (PABC) moiety in the Val-Cit linker contributes to its hydrophobicity.[5]

  • Troubleshooting Steps:

    • Optimize DAR: Aim for a lower DAR (typically 2-4) to reduce the overall hydrophobicity of the ADC.[1]

    • Formulation Optimization:

      • pH and Buffer: Ensure the formulation pH and buffer system are optimized to maintain the stability of the ADC.[13]

      • Excipients: Consider the addition of excipients like sucrose (B13894) or trehalose (B1683222) as cryoprotectants and surfactants like polysorbate 80 to prevent aggregation.[13]

    • Hydrophilic Linker Modifications: Explore linker designs that incorporate hydrophilic elements to counteract the hydrophobicity of the payload.[7]

Data Summary

Table 1: Comparison of Linker Stability and Properties

Linker TypePlasma Stability (Mouse)Plasma Stability (Human)Key Cleavage Enzymes (Off-Target)Notable Characteristics
Val-Cit (vc) Low (cleaved by Ces1c)[1][5][6]Moderate (cleaved by Neutrophil Elastase)[7][8]Mouse Ces1c, Human Neutrophil Elastase[1][7]Standard cleavable linker, but prone to premature release.[7]
Glu-Val-Cit (EVCit) High[2][6]High[6]Neutrophil Elastase[11]Resistant to Ces1c cleavage, improving stability in mouse models.[2][6]
Glu-Gly-Cit (EGCit) High[11]High[11]-Resistant to both Ces1c and Neutrophil Elastase cleavage.[11]
Val-Ala High[4]High[4]-Less hydrophobic than Val-Cit.[9]
Sulfatase-cleavable High (>7 days)[8]High[8]SulfataseHigh plasma stability and selectivity.[8]
Non-cleavable High[8]High[8]-Reduced bystander effect, lower off-target toxicity.[8]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

  • Objective: To assess the stability of an ADC with a Val-Cit linker in plasma from different species (e.g., human, mouse, rat).[2]

  • Materials:

    • ADC construct

    • Human, mouse, and rat plasma (citrate-anticoagulated)

    • Phosphate-buffered saline (PBS)

    • Incubator at 37°C

    • LC-MS system for analysis[2][14]

  • Methodology:

    • Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma from each species in separate tubes.

    • Incubate the samples at 37°C.

    • At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.

    • Immediately quench the reaction by diluting the aliquot in cold PBS.

    • Analyze the samples by LC-MS to determine the concentration of the intact ADC and any released payload over time. This allows for the calculation of the ADC's half-life in each plasma type.

Protocol 2: In Vitro Lysosomal Cleavage Assay

  • Objective: To evaluate the cleavage of the Val-Cit linker by lysosomal proteases.[2]

  • Materials:

    • ADC construct

    • Rat or human liver lysosomal fractions[2][15]

    • Cathepsin B inhibitor (optional, for specificity control)

    • Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT)

    • Incubator at 37°C

    • LC-MS system for analysis[2][15]

  • Methodology:

    • Prepare a reaction mixture containing the ADC (final concentration ~10 µM) in the assay buffer.

    • Add the lysosomal fraction to the reaction mixture. For a negative control, add a Cathepsin B inhibitor to a separate reaction.

    • Incubate the samples at 37°C.

    • At various time points, take aliquots and quench the reaction.

    • Analyze the samples by LC-MS to quantify the release of the payload, confirming the linker's susceptibility to lysosomal enzymes.

Protocol 3: Neutrophil Elastase (NE) Sensitivity Assay

  • Objective: To determine the susceptibility of the Val-Cit linker to cleavage by human neutrophil elastase.[2]

  • Materials:

    • ADC construct

    • Purified human neutrophil elastase

    • Assay buffer (refer to enzyme supplier's recommendation)

    • Incubator at 37°C

    • LC-MS system for analysis

  • Methodology:

    • Incubate the Val-Cit ADC with purified human neutrophil elastase in the appropriate assay buffer.

    • Monitor the reaction over time, taking aliquots at various intervals.

    • Analyze the aliquots by LC-MS to detect and quantify the release of the cytotoxic payload.[3]

Visualizations

ValCit_Cleavage_Pathway cluster_circulation Systemic Circulation (pH ~7.4) cluster_tumor_cell Target Tumor Cell ADC ADC (Val-Cit Linker) Free_Payload_Circulation Free Payload ADC->Free_Payload_Circulation Premature Cleavage Internalization Internalization ADC->Internalization Target Binding Off_Target_Toxicity Off-Target Toxicity (e.g., Neutropenia) Free_Payload_Circulation->Off_Target_Toxicity Neutrophil_Elastase Neutrophil Elastase Neutrophil_Elastase->ADC Mouse_Ces1c Mouse Ces1c Mouse_Ces1c->ADC ADC_Internalized Internalized ADC Internalization->ADC_Internalized Lysosome Lysosome (pH ~5.0) Cathepsin_B Cathepsin B Free_Payload_Tumor Free Payload Lysosome->Free_Payload_Tumor Intended Cleavage Cell_Death Cancer Cell Death Free_Payload_Tumor->Cell_Death ADC_Internalized->Lysosome

Caption: Intended vs. Premature Cleavage of Val-Cit Linker.

Troubleshooting_Workflow cluster_mouse Mouse-Specific Troubleshooting cluster_human Human-Specific Troubleshooting Start Observed in vivo Instability or Off-Target Toxicity Mouse_Model Issue in Mouse Model? Start->Mouse_Model Human_Model Issue in Human System (or in vitro equivalent)? Mouse_Model->Human_Model No Plasma_Assay_Mouse Perform in vitro Mouse Plasma Stability Assay Mouse_Model->Plasma_Assay_Mouse Yes NE_Assay Perform in vitro Neutrophil Elastase Assay Human_Model->NE_Assay Yes Ces1c_Cleavage Confirm Ces1c Cleavage Plasma_Assay_Mouse->Ces1c_Cleavage Modify_Linker_EVCit Modify Linker (e.g., EVCit) to resist Ces1c Ces1c_Cleavage->Modify_Linker_EVCit End Re-evaluate in vivo Performance Modify_Linker_EVCit->End NE_Cleavage Confirm NE Cleavage NE_Assay->NE_Cleavage Modify_Linker_EGCit Modify Linker (e.g., EGCit) to resist NE NE_Cleavage->Modify_Linker_EGCit Modify_Linker_EGCit->End

Caption: Troubleshooting Workflow for Val-Cit Linker Instability.

References

Technical Support Center: Enhancing the Stability of the BCN-PEG1-Val-Cit-OH Triazole Linkage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maximizing the stability of bioconjugates formed using the BCN-PEG1-Val-Cit-OH linker. The focus is on the triazole linkage created via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Frequently Asked Questions (FAQs)

Q1: How stable is the triazole linkage formed from the reaction of this compound with an azide?

A1: The 1,2,3-triazole ring formed via SPAAC is exceptionally stable. It is an aromatic heterocycle known for its high resistance to hydrolysis under both acidic and basic conditions, oxidation, reduction, and enzymatic degradation. This inherent stability makes it a reliable linker in bioconjugation, often used as a bioisostere for amide bonds.

Q2: What are the primary factors that could potentially compromise the stability of my BCN-linked bioconjugate?

A2: While the triazole linkage itself is very robust, the overall stability of the bioconjugate can be influenced by several factors. These primarily relate to the stability of the biomolecule (e.g., an antibody) and the BCN linker prior to conjugation. A major concern for antibody-drug conjugates (ADCs) is aggregation, which can be influenced by the hydrophobicity of the linker and payload.[1][2] Additionally, the BCN group itself can exhibit some reactivity with thiols, so care should be taken during the conjugation process if reducing agents are present.[3][4]

Q3: Can the stability of the triazole linkage be enhanced through chemical modification?

A3: The 1,2,3-triazole ring is already highly stabilized by its aromaticity. While extensive research on further enhancing its stability is not widespread due to its inherent robustness, the electronic properties of substituents on the triazole ring can influence its characteristics. However, for most bioconjugation applications, the focus is on ensuring the stability of the entire conjugate rather than modifying the triazole ring itself. Strategies to enhance overall stability often involve optimizing the formulation to prevent aggregation, such as adjusting pH, including excipients like polysorbates, and managing temperature.

Q4: How does the stability of a BCN-derived triazole linkage compare to one formed with DBCO?

A4: Both BCN and DBCO form stable triazole linkages. The choice between them often comes down to reaction kinetics and stability under specific conditions. DBCO generally exhibits faster reaction kinetics due to greater ring strain.[5][6] However, BCN has been shown to have greater stability in the presence of thiols or reducing agents compared to DBCO.[3][5] Therefore, if the experimental conditions involve reducing agents, BCN may be the preferred choice for maintaining the integrity of the linker prior to conjugation.

Q5: What is a forced degradation study and why is it important?

A5: A forced degradation study is an essential process in drug development where a bioconjugate is subjected to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents) to accelerate its degradation.[7] This helps to identify potential degradation products, understand degradation pathways, and assess the overall stability of the molecule.[7][8] For ADCs, these studies are crucial for defining critical quality attributes and establishing appropriate storage and handling conditions.[8]

Troubleshooting Guide

Issue: I am observing aggregation of my antibody-drug conjugate after conjugation with this compound.

  • Possible Cause 1: Increased Hydrophobicity. The conjugation of linker-payload molecules can increase the hydrophobicity of the antibody surface, leading to aggregation.[9]

    • Solution: Optimize the formulation by including excipients that reduce hydrophobic interactions. Sugars like sucrose (B13894) and trehalose, and surfactants like polysorbates (e.g., Polysorbate 20 or 80) can be effective. Arginine can also be used to decrease protein-protein interactions.[10]

  • Possible Cause 2: Unfavorable Buffer Conditions. The pH and salt concentration of the buffer can significantly impact protein solubility and stability. Aggregation can be more pronounced if the pH is near the isoelectric point of the antibody.[9]

    • Solution: Perform a buffer screen to identify the optimal pH and ionic strength for your specific ADC. Histidine buffers are often used to maintain pH around 6.0, which can be beneficial for the stability of many monoclonal antibodies.

  • Possible Cause 3: High Shear Forces during Processing. Manufacturing steps such as mixing and ultrafiltration can introduce shear stress, leading to protein denaturation and aggregation.[1]

    • Solution: Optimize processing conditions to minimize shear stress. This may involve adjusting mixing speeds or using larger-pore-size filters during ultrafiltration.

Issue: I am concerned about the stability of the BCN linker in the presence of other reagents in my experimental setup.

  • Possible Cause: Reactivity with Thiols. The strained alkyne in BCN can react with free thiols, especially in the presence of reducing agents like TCEP (tris(2-carboxyethyl)phosphine).[3]

    • Solution: If a reducing agent is necessary (e.g., for cysteine-based conjugation), consider using DTT (dithiothreitol) instead of TCEP, as BCN has shown greater stability in the presence of DTT.[3] Alternatively, perform the reduction and subsequent removal of the reducing agent before introducing the BCN-containing linker.

Issue: How can I assess the long-term stability of my BCN-linked bioconjugate?

  • Solution: A comprehensive stability testing program should be implemented. This involves storing aliquots of your bioconjugate at various temperatures (e.g., 4°C, 25°C, and 40°C) and for different durations. At specified time points, samples should be analyzed for key quality attributes such as aggregation (by size-exclusion chromatography), fragmentation, and loss of conjugation.[11] A forced degradation study, as detailed in the experimental protocol below, can provide predictive information on long-term stability.

Quantitative Data on Linker Stability

While specific quantitative stability data for the this compound triazole linkage under a wide range of forced degradation conditions is not extensively published, the following tables provide comparative data on the stability of the BCN linker itself, which is crucial for ensuring successful conjugation.

Table 1: Comparative Stability of Strained Alkynes (BCN vs. DBCO) in the Presence of a Reducing Agent (GSH)

LinkerConditionHalf-lifeReference
BCN5 mM GSH~6 hours[3]
DBCO5 mM GSH~71 minutes[3]

Table 2: Stability of BCN and Azide Moieties under Common Bioconjugation Conditions

MoietyConditionStability after 24hReference
BCNpH 7.2Stable[3]
BCNTCEPStable[3]
AzideTCEPUnstable (Staudinger reduction)[3]
AzideDTTStable[3]

Detailed Experimental Protocol: Forced Degradation Study of a BCN-linked Antibody-Drug Conjugate

This protocol outlines a general procedure for conducting a forced degradation study on an antibody-drug conjugate (ADC) prepared using this compound.

1. Materials and Reagents:

  • Purified BCN-linked ADC

  • Formulation buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (B78521) (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • L-Methionine

  • Photostability chamber with controlled light and temperature

  • Incubators set at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C)

  • Analytical instruments:

    • UV-Vis spectrophotometer

    • Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC) system

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

    • Liquid Chromatography-Mass Spectrometry (LC-MS) system

2. Sample Preparation:

  • Prepare a stock solution of the ADC in the formulation buffer at a concentration of 1 mg/mL.

  • Aliquot the stock solution for each stress condition.

3. Stress Conditions:

  • Acid Hydrolysis: Adjust the pH of an ADC aliquot to 3.5 with 1 M HCl. Incubate at 40°C for 7 days. At specified time points (e.g., 0, 1, 2, 4, 7 days), neutralize the sample with 1 M NaOH.

  • Base Hydrolysis: Adjust the pH of an ADC aliquot to 10.0 with 1 M NaOH. Incubate at 25°C for 7 days. At specified time points, neutralize the sample with 1 M HCl.

  • Oxidative Degradation: Add H₂O₂ to an ADC aliquot to a final concentration of 0.03%. Incubate at room temperature for 24 hours. To quench the reaction, L-methionine can be added.

  • Thermal Degradation: Incubate ADC aliquots at elevated temperatures (e.g., 40°C and 60°C) for up to 28 days.

  • Photostability: Expose an ADC aliquot to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[12] Maintain a control sample in the dark.

4. Analytical Methods:

  • SE-HPLC: To monitor aggregation and fragmentation. Use a suitable size-exclusion column with a mobile phase such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.

  • RP-HPLC: To assess the drug-to-antibody ratio (DAR) and detect small molecule degradation products. This can be performed on the reduced and deglycosylated ADC.

  • LC-MS: For identification of degradation products and confirmation of the integrity of the conjugate. Peptide mapping or intact mass analysis can be employed.[13][14]

5. Data Analysis:

  • Quantify the percentage of the main peak (monomer) and the formation of aggregates and fragments using SE-HPLC at each time point for each stress condition.

  • Determine the change in the average DAR over time using RP-HPLC or LC-MS.

  • Identify any new peaks in the chromatograms and characterize the corresponding degradation products by LC-MS.

  • Plot the percentage of intact ADC remaining versus time for each condition to determine the degradation kinetics.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis at Time Points cluster_data Data Interpretation ADC_stock ADC Stock Solution (1 mg/mL) Aliquoting Aliquoting for each stress condition ADC_stock->Aliquoting Acid Acid Hydrolysis (pH 3.5, 40°C) Base Base Hydrolysis (pH 10, 25°C) Oxidation Oxidation (0.03% H2O2, RT) Thermal Thermal Stress (40°C, 60°C) Photo Photostability (ICH Q1B) SE_HPLC SE-HPLC (Aggregation/Fragmentation) Acid->SE_HPLC RP_HPLC RP-HPLC (DAR) Acid->RP_HPLC LC_MS LC-MS (Degradation Products) Acid->LC_MS Base->SE_HPLC Base->RP_HPLC Base->LC_MS Oxidation->SE_HPLC Oxidation->RP_HPLC Oxidation->LC_MS Thermal->SE_HPLC Thermal->RP_HPLC Thermal->LC_MS Photo->SE_HPLC Photo->RP_HPLC Photo->LC_MS Kinetics Degradation Kinetics SE_HPLC->Kinetics Pathways Identify Degradation Pathways SE_HPLC->Pathways Stability Assess Overall Stability SE_HPLC->Stability RP_HPLC->Kinetics RP_HPLC->Pathways RP_HPLC->Stability LC_MS->Kinetics LC_MS->Pathways LC_MS->Stability

Caption: Workflow for a forced degradation study of a BCN-linked bioconjugate.

Triazole_Stability cluster_stabilizing Stabilizing Factors cluster_resistance High Resistance To Triazole 1,2,3-Triazole Ring Formed by SPAAC Aromaticity Aromaticity (6π electrons) Triazole->Aromaticity Resonance Resonance Stabilization Triazole->Resonance Inertness Inert to common biological nucleophiles Triazole->Inertness Hydrolysis Hydrolysis (Acidic & Basic) Aromaticity->Hydrolysis Oxidation Oxidation Aromaticity->Oxidation Reduction Reduction Aromaticity->Reduction Enzymes Enzymatic Cleavage Aromaticity->Enzymes Resonance->Hydrolysis Resonance->Oxidation Resonance->Reduction Resonance->Enzymes Inertness->Hydrolysis Inertness->Oxidation Inertness->Reduction Inertness->Enzymes

Caption: Key factors contributing to the high stability of the 1,2,3-triazole linkage.

References

Validation & Comparative

A Head-to-Head Comparison: BCN-PEG1-Val-Cit-OH vs. DBCO-PEG1-Val-Cit-OH in Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of antibody-drug conjugates (ADCs), the choice of linker technology is paramount to therapeutic success. This guide provides an in-depth, objective comparison of two prominent copper-free click chemistry linkers: BCN-PEG1-Val-Cit-OH and DBCO-PEG1-Val-Cit-OH. By examining their performance based on experimental data, this document aims to empower informed decision-making in the design and synthesis of next-generation ADCs.

At the heart of both linkers lies the Valine-Citrulline (Val-Cit) dipeptide, a well-established cleavable motif. This sequence is specifically recognized and cleaved by Cathepsin B, a lysosomal protease often overexpressed in the tumor microenvironment. This targeted cleavage mechanism ensures the conditional release of the cytotoxic payload within cancer cells, minimizing off-target toxicity.[1][2][3] The key distinction between the two linkers resides in their bioorthogonal reactive handles: the bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DBCO) moieties. These groups react with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly efficient and biocompatible conjugation method that obviates the need for cytotoxic copper catalysts.[4][5]

Performance Deep Dive: A Quantitative Comparison

The selection between BCN and DBCO hinges on a trade-off between reaction kinetics and stability. The following table summarizes key quantitative data to facilitate a direct comparison.

FeatureThis compoundDBCO-PEG1-Val-Cit-OHKey Considerations
SPAAC Reaction Kinetics
Second-Order Rate Constant (with Benzyl Azide)~0.1 - 0.2 M⁻¹s⁻¹[6]Generally faster than BCN[7]DBCO's higher ring strain contributes to faster reaction kinetics, which is advantageous for rapid conjugations or when dealing with low reactant concentrations.[7]
Stability
Thiol Stability (vs. Glutathione)More stable; Half-life of ~6 hours[8]Less stable; Half-life of ~71 minutes[8]BCN exhibits greater stability in reducing environments, such as the cytoplasm, which is rich in thiols like glutathione (B108866) (GSH).[7][8] This can be critical for maintaining ADC integrity before reaching the target site.
Physicochemical Properties
LipophilicityLower[7]Higher[7]The lower lipophilicity of BCN can be advantageous in reducing the potential for aggregation of the final ADC product.[9]
SizeSmaller[7]Larger[7]The more compact structure of BCN may be beneficial in minimizing steric hindrance during conjugation and biological interactions.

Experimental Protocols: Methodologies for Evaluation

To ensure the robust evaluation of ADCs constructed with either linker, standardized experimental protocols are essential. Below are detailed methodologies for key assays.

Protocol 1: Site-Specific Antibody Conjugation via SPAAC

This protocol outlines the general steps for conjugating an azide-modified antibody with either a BCN or DBCO-functionalized linker-payload.

Materials:

  • Azide-modified monoclonal antibody (mAb) (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • BCN-PEG1-Val-Cit-Payload or DBCO-PEG1-Val-Cit-Payload, dissolved in DMSO

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC))

Procedure:

  • Antibody Preparation: Prepare the azide-modified antibody solution at a concentration of 2-5 mg/mL in the reaction buffer.

  • Conjugation Reaction: Add the BCN or DBCO-functionalized linker-payload to the antibody solution at a 2- to 3-fold molar excess.

  • Incubation: Incubate the reaction mixture for 4-8 hours at room temperature or for 12-24 hours at 4°C with gentle mixing.

  • Purification: Purify the resulting ADC using SEC to remove unreacted linker-payload and other impurities.

  • Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and extent of aggregation using techniques such as Hydrophobic Interaction Chromatography (HIC), SDS-PAGE, and SEC.

Protocol 2: In Vitro Cathepsin B Cleavage Assay

This assay evaluates the efficiency of payload release from the ADC in the presence of Cathepsin B.

Materials:

  • Purified ADC (BCN or DBCO-linked)

  • Recombinant Human Cathepsin B

  • Reaction Buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)

  • Protease inhibitor or acid to stop the reaction

  • LC-MS system for analysis

Procedure:

  • Reaction Setup: Prepare the ADC in the reaction buffer at a final concentration of approximately 10 µM.

  • Initiation: Initiate the cleavage reaction by adding activated human Cathepsin B to a final concentration of 1 µM.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Quenching: Stop the reaction by adding a protease inhibitor or by acidifying the sample.

  • Analysis: Analyze the samples by reverse-phase HPLC or LC-MS to quantify the amount of released payload over time.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic potency of the ADC against a target cancer cell line.

Materials:

  • Target cancer cell line (e.g., HER2-positive SK-BR-3 cells for a Trastuzumab-based ADC)

  • Complete cell culture medium

  • ADC constructs (BCN and DBCO-linked) and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • ADC Treatment: Prepare serial dilutions of the ADCs and control antibody in culture medium. Replace the old medium with the diluted solutions.

  • Incubation: Incubate the plate for 72-96 hours at 37°C.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits 50% of cell growth).

Visualizing the Mechanisms

To further elucidate the processes involved, the following diagrams illustrate the key signaling pathway and experimental workflows.

cluster_0 Tumor Cell ADC Antibody-Drug Conjugate (BCN/DBCO-PEG1-Val-Cit-Payload) Receptor Tumor-Specific Antigen ADC->Receptor 1. Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking CathepsinB Cathepsin B Lysosome->CathepsinB Payload Released Cytotoxic Payload CathepsinB->Payload 4. Val-Cit Cleavage Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Caption: Mechanism of action for a Val-Cit linker-based ADC.

cluster_0 ADC Preparation cluster_1 In Vitro Evaluation Azide_mAb Azide-Modified Antibody SPAAC SPAAC Reaction Azide_mAb->SPAAC Linker_Payload BCN/DBCO-Linker-Payload Linker_Payload->SPAAC Purification_Prep Purification (SEC) SPAAC->Purification_Prep Final_ADC Characterized ADC Purification_Prep->Final_ADC Cleavage_Assay Cathepsin B Cleavage Assay Final_ADC->Cleavage_Assay Cytotoxicity_Assay Cytotoxicity Assay Final_ADC->Cytotoxicity_Assay Data_Analysis Data Analysis & Comparison Cleavage_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Caption: Experimental workflow for ADC preparation and evaluation.

Conclusion: Making an Informed Decision

The choice between this compound and DBCO-PEG1-Val-Cit-OH is a nuanced decision that must be guided by the specific requirements of the ADC development program.

Choose DBCO-PEG1-Val-Cit-OH when:

  • Rapid conjugation is critical: The faster reaction kinetics of DBCO are advantageous in time-sensitive applications or when working with low concentrations of reactants.

  • Steric hindrance is not a major concern: For accessible azide (B81097) modification sites, DBCO offers high conjugation efficiency.

Choose this compound when:

  • Enhanced stability is paramount: The superior stability of BCN in the presence of thiols makes it a more robust choice for applications requiring prolonged circulation or for ADCs where linker integrity is a primary concern.[8]

  • Lower lipophilicity and smaller size are desired: These properties of BCN can contribute to improved solubility and reduced aggregation of the final ADC product.[7][9]

By carefully considering the quantitative data on reaction kinetics and stability, and by implementing robust experimental protocols for evaluation, researchers can select the optimal linker to advance the development of safe and effective antibody-drug conjugates.

References

A Comparative Guide: BCN-PEG1-Val-Cit-OH vs. Non-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of an Antibody-Drug Conjugate (ADC) are critically influenced by the linker that connects the antibody to the cytotoxic payload. The choice between a cleavable linker, such as BCN-PEG1-Val-Cit-OH, and a non-cleavable linker dictates the stability, mechanism of drug release, and overall therapeutic index of the ADC. This guide provides an objective comparison of these two linker strategies, supported by experimental considerations and data representation.

Introduction to Linker Technology

Linkers in ADCs are not merely spacers; they are sophisticated chemical systems designed to remain stable in systemic circulation and release the cytotoxic payload at the target site.[1][] The two primary classes of linkers are defined by their release mechanism:

  • Cleavable Linkers: These are designed to be labile under specific conditions found in tumor cells or the tumor microenvironment.[3] this compound is a modern example, featuring a BCN (Bicyclononyne) group for site-specific antibody conjugation via copper-free click chemistry, a hydrophilic PEG spacer, and a Valine-Citrulline (Val-Cit) dipeptide.[4][5] The Val-Cit motif is engineered for cleavage by Cathepsin B, a protease highly active in the lysosomes of cancer cells.[6]

  • Non-Cleavable Linkers: These form a stable covalent bond, such as a thioether bond, between the antibody and the drug.[1][] Drug release is not dependent on a specific chemical or enzymatic trigger but rather occurs after the entire ADC is internalized and the antibody component is completely degraded by lysosomal proteases.[8][9]

Mechanism of Action and Drug Release

The fundamental difference between these linker types lies in how the payload is liberated.

This compound (Cleavable): The process begins with the ADC binding to a target antigen on a cancer cell, followed by internalization. The ADC is trafficked to the lysosome, where the high concentration of Cathepsin B recognizes and cleaves the Val-Cit peptide bond. This cleavage initiates the release of the unmodified, fully potent cytotoxic drug into the cytoplasm, where it can exert its cell-killing effect. A key feature of this mechanism is the potential for a bystander effect : if the released payload is membrane-permeable, it can diffuse out of the target cell and kill adjacent, antigen-negative tumor cells.[10][11]

G cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_neighbor Neighboring Cell ADC ADC (Val-Cit Linker) Antigen Target Antigen ADC->Antigen 1. Binding Internalization 2. Internalization & Lysosomal Trafficking Antigen->Internalization Lysosome Lysosome Internalization->Lysosome CathepsinB Cathepsin B Drug_Free 4. Released Unmodified Drug CathepsinB->Drug_Free 3. Enzymatic Cleavage Apoptosis 5. Apoptosis Drug_Free->Apoptosis Bystander 6. Bystander Effect (Membrane Permeation) Drug_Free->Bystander Neighbor_Apoptosis Apoptosis Bystander->Neighbor_Apoptosis

Caption: Mechanism of a cleavable Val-Cit linker ADC.

Non-Cleavable Linkers: Similarly, an ADC with a non-cleavable linker is internalized upon binding its target antigen. Within the lysosome, proteases completely degrade the antibody backbone into amino acids. This degradation liberates the payload, but it remains attached to the linker and a single amino acid residue (e.g., lysine (B10760008) or cysteine).[1] This drug-linker-amino acid complex is the active cytotoxic agent. Because this complex is typically charged and less membrane-permeable, non-cleavable linkers generally do not produce a significant bystander effect.[9][12]

G cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC ADC (Non-Cleavable Linker) Antigen Target Antigen ADC->Antigen 1. Binding Internalization 2. Internalization & Lysosomal Trafficking Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Proteases Lysosomal Proteases Drug_Adduct 4. Released Drug-Linker-Amino Acid Adduct Proteases->Drug_Adduct 3. Antibody Degradation Apoptosis 5. Apoptosis Drug_Adduct->Apoptosis

Caption: Mechanism of a non-cleavable linker ADC.

Comparative Performance Data

The choice of linker significantly impacts key performance attributes of an ADC. The following tables summarize these differences.

Table 1: Qualitative Comparison of Linker Characteristics

FeatureThis compound (Cleavable)Non-Cleavable Linker (e.g., Thioether)
Release Mechanism Enzymatic cleavage by Cathepsin B in lysosome.[6]Proteolytic degradation of the antibody in lysosome.[1]
Released Payload Unmodified, native drug.Drug-linker-amino acid adduct.[8]
Plasma Stability Generally lower, with potential for premature drug release.[11]Generally higher, leading to a more stable ADC in circulation.[1][9]
Bystander Effect High (if payload is membrane-permeable).[10][11]Low to negligible.[12]
Efficacy in Heterogeneous Tumors Potentially higher due to bystander effect.[11]More dependent on universal antigen expression.[9]
Potential Off-Target Toxicity Higher risk from premature release or bystander effect.[13]Lower risk due to higher stability and limited bystander effect.[1]

Table 2: Illustrative Quantitative Performance Data

This table presents hypothetical data from a comparative study between two ADCs targeting the same antigen, differing only in the linker and conjugation chemistry.

ParameterADC-A (Val-Cit Linker)ADC-B (Non-Cleavable Linker)
In Vitro Cytotoxicity (IC₅₀, ng/mL)
Antigen-Positive Cell Line5.815.2
Antigen-Negative Cell Line850.5> 2000
Plasma Stability (% Intact ADC)
After 72h in Human Plasma85%97%
In Vivo Efficacy (Xenograft Model)
Tumor Growth Inhibition (TGI)95%80%

Note: Data are for illustrative purposes and will vary based on the specific antibody, payload, and tumor model.

Experimental Protocols

Objective comparison requires robust and standardized assays.

Protocol 1: In Vitro Cytotoxicity Assay (MTT-Based)

This protocol determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC₅₀).[14][15]

  • Cell Seeding: Seed antigen-positive and antigen-negative cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO₂.[16]

  • ADC Treatment: Prepare serial dilutions of the ADCs in culture medium. Replace the existing medium in the wells with 100 µL of the diluted ADC solutions. Include untreated cells (vehicle control) and medium-only (blank) wells.[17]

  • Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 96-120 hours).[17]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[14][18]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.[18]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate percent viability relative to the untreated control. Plot viability versus log[ADC concentration] and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: ADC Plasma Stability Assay (LC-MS Based)

This protocol assesses the stability of the ADC and quantifies premature drug deconjugation in plasma.[19][20]

  • Incubation: Incubate the ADC at a fixed concentration (e.g., 100 µg/mL) in human plasma at 37°C.[21]

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 144 hours).[22]

  • Immunoaffinity Capture: Add the plasma aliquot to wells or beads coated with an anti-human Fc antibody to capture the ADC and separate it from other plasma proteins.[23]

  • Elution: Wash the beads to remove non-specifically bound proteins. Elute the captured antibody-containing species.

  • LC-MS Analysis: Analyze the eluate using liquid chromatography-mass spectrometry (LC-MS) under denaturing conditions. This allows for the separation and quantification of the intact ADC and any species that have lost one or more payload molecules.

  • Data Analysis: Calculate the percentage of intact ADC remaining at each time point relative to the amount at time zero.

Comparative Experimental Workflow

A logical workflow is essential for the systematic evaluation and comparison of ADCs with different linkers.

G cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation ADC_VC ADC with BCN-PEG1-Val-Cit Linker Cytotoxicity Cytotoxicity Assays (IC50, Bystander Effect) ADC_VC->Cytotoxicity Stability Plasma Stability (LC-MS) ADC_VC->Stability Binding Antigen Binding (ELISA/SPR) ADC_VC->Binding ADC_NC ADC with Non-Cleavable Linker ADC_NC->Cytotoxicity ADC_NC->Stability ADC_NC->Binding Efficacy Xenograft Efficacy (Tumor Growth Inhibition) Cytotoxicity->Efficacy Stability->Efficacy Binding->Efficacy Toxicity Tolerability / MTD (Body Weight, Clinical Signs) Efficacy->Toxicity PK Pharmacokinetics (ADC & Free Payload Levels) Efficacy->PK Decision Select Lead Candidate Toxicity->Decision PK->Decision

Caption: Workflow for ADC linker comparison.

Conclusion

The decision between a cleavable this compound linker and a non-cleavable linker is a critical inflection point in ADC design, with no single answer being universally superior.[3][13]

  • Choose a this compound (Cleavable) Linker when:

    • The target antigen expression is heterogeneous, and a bystander effect is desired to improve efficacy.[11]

    • The unmodified payload has high potency.

    • A slightly lower plasma stability is acceptable for the potential gain in overall anti-tumor activity.

  • Choose a Non-Cleavable Linker when:

    • Maximizing plasma stability and minimizing off-target toxicity are the primary concerns.[1][24]

    • The target antigen is homogeneously and highly expressed on tumor cells.

    • The payload remains highly potent as a drug-linker-amino acid adduct.[9]

    • A bystander effect is undesirable due to the extreme potency of the payload.

Ultimately, the optimal linker strategy depends on the specific biological context of the target, the nature of the payload, and the desired balance between efficacy and safety for a given therapeutic application.[11]

References

A Comparative Guide to the Validation of Cathepsin B-Mediated Val-Cit Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

The valine-citrulline (Val-Cit) dipeptide is a critical component in the design of enzymatically cleavable linkers, particularly for antibody-drug conjugates (ADCs). Its specific cleavage by lysosomal proteases, most notably cathepsin B, allows for the targeted release of cytotoxic payloads within cancer cells.[1] This guide provides a comprehensive comparison of the Val-Cit linker's performance, supported by experimental data and detailed protocols for its validation.

The primary mechanism of action involves the ADC binding to a cancer cell surface antigen, followed by internalization and trafficking to the lysosome.[1] Within the acidic environment of the lysosome, cathepsin B, which is often upregulated in tumor cells, recognizes and cleaves the peptide bond between the Val-Cit linker and a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC).[] This cleavage initiates a cascade that results in the release of the active drug. While initially attributed solely to cathepsin B, subsequent research has shown that other cathepsins, like S, L, and F, can also be involved in this cleavage mechanism.[3][4]

Quantitative Comparison of Linker Cleavage

The efficiency of cathepsin B-mediated cleavage is a key determinant of an ADC's efficacy. The following table summarizes quantitative data from various studies, comparing the cleavage of Val-Cit with other dipeptide linkers.

LinkerEnzyme/Condition% Cleavage / ActivityReference(s)
Val-Cit-PABCCathepsin B100% cleavage of various PABC linker analogues[3]
Val-CitCathepsin B inhibitorCleavage activity reduced by 50%[3]
cBu-CitCathepsin B inhibitorCleavage activity reduced by 90%[3]
Val-CitMouse Serum (24h)Significant cleavage due to Ces1C[4][5]
MA-PABC (meta N-methyl carboxyamide)Mouse Serum (24h)Only 3% cleaved[3][5]
P3 Aspartic Acid + CF3-thiazoleMouse Serum (24h)6% cleavage[3][4]
P3 Aspartic Acid + CF3-thiazoleHuman Serum (24h)4% cleavage[3][4]
Val-AlaCathepsin BSimilar release efficiency to Val-Cit[6][]

Experimental Protocols

Accurate validation of cathepsin B-mediated cleavage is essential. Below are detailed protocols for performing in vitro cleavage assays.

1. Fluorogenic Substrate Cleavage Assay

This method utilizes a fluorogenic substrate to measure the enzymatic activity of cathepsin B in real-time.

  • Materials and Reagents:

    • Recombinant Human Cathepsin B[8]

    • Fluorogenic Substrate (e.g., Z-Arg-Arg-AMC)[8]

    • Assay Buffer: 25 mM MES, pH 5.0[8]

    • Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0 (prepare fresh)[8]

    • 96-well black microplate[8]

    • Fluorescence microplate reader[8]

    • Inhibitor (optional, e.g., CA-074)[8]

  • Procedure:

    • Prepare the Assay Buffer and Activation Buffer.[8]

    • Reconstitute and dilute the recombinant Cathepsin B in the Activation Buffer and incubate at room temperature for 15 minutes to activate the enzyme.[8]

    • Add 50 µL of the activated enzyme solution to the wells of the 96-well plate. Include a substrate blank with only Assay Buffer.[8]

    • Prepare a working solution of the fluorogenic substrate.[8]

    • Initiate the reaction by adding 50 µL of the substrate working solution to each well.[8]

    • Immediately place the plate in a fluorescence reader and measure the increase in fluorescence over time. The excitation and emission wavelengths will depend on the fluorophore used (e.g., 388 nm excitation and 440 nm emission for AMC).[9]

    • Calculate the rate of reaction from the linear portion of the fluorescence versus time plot after subtracting the blank readings.[8]

2. HPLC-Based Cleavage Assay

This method directly measures the cleavage of the linker-drug conjugate by separating and quantifying the parent compound and the released drug.

  • Materials and Reagents:

    • ADC construct with Val-Cit linker[10]

    • Recombinant Human Cathepsin B[11]

    • Activation Buffer: 30 mM DTT/15 mM EDTA-Na2 in H2O[11]

    • Assay Buffer: 25 mM sodium acetate, 1 mM EDTA, pH 5.0[11]

    • Incubator at 37°C[10]

    • RP-HPLC system with a C18 column[11]

  • Procedure:

    • Activate the cathepsin B by incubating 5 µL of the enzyme stock with 10 µL of Activation Buffer for 15 minutes at room temperature.[11]

    • Dilute the activated enzyme solution with 1.5 mL of pre-heated (37°C) Assay Buffer.[11]

    • Initiate the reaction by adding the ADC construct to the enzyme solution (final concentration ~10-46 µM).[10][11]

    • Incubate the reaction mixture at 37°C.[10]

    • At various time points, take aliquots of the reaction and stop the reaction (e.g., by adding a quenching solution).

    • Analyze the samples by RP-HPLC to separate and quantify the intact ADC and the released payload.[11]

    • A control reaction without the enzyme should be run in parallel to account for any non-enzymatic hydrolysis.[11]

Visualizing the Process

Cathepsin B-Mediated Cleavage of Val-Cit-PABC Linker

Cathepsin B-Mediated Cleavage of Val-Cit-PABC Linker cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_endosome Endosome cluster_lysosome Lysosome ADC Antibody-Drug Conjugate (ADC) ADC_Internalized Internalized ADC ADC->ADC_Internalized Internalization CathepsinB Cathepsin B ADC_Internalized->CathepsinB Lysosomal Trafficking Cleavage Val-Cit Cleavage CathepsinB->Cleavage Enzymatic Action SelfImmolation PABC Self-Immolation Cleavage->SelfImmolation Initiates Drug Released Payload SelfImmolation->Drug Releases

Caption: Mechanism of ADC drug release via cathepsin B.

General Experimental Workflow for Cleavage Validation

General Experimental Workflow for Cleavage Validation ReagentPrep Reagent Preparation (Buffers, Enzyme, Substrate) EnzymeActivation Enzyme Activation (Incubation with DTT) ReagentPrep->EnzymeActivation ReactionSetup Reaction Setup (Combine Enzyme and Substrate) ReagentPrep->ReactionSetup EnzymeActivation->ReactionSetup Incubation Incubation (37°C) ReactionSetup->Incubation Control Control Experiments (No Enzyme, Inhibitor) ReactionSetup->Control DataAcquisition Data Acquisition (Fluorescence or HPLC) Incubation->DataAcquisition DataAnalysis Data Analysis (Calculate Cleavage Rate) DataAcquisition->DataAnalysis Control->DataAcquisition

Caption: Workflow for in vitro cleavage assays.

References

A Comparative Guide to the In Vitro Stability of BCN-PEG1-Val-Cit-OH Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly impacting both efficacy and safety. An ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while enabling efficient cleavage and release of the cytotoxic agent within the target tumor cell. This guide provides an objective comparison of the in vitro stability of ADCs featuring the BCN-PEG1-Val-Cit-OH linker with other commonly used linker technologies, supported by experimental data.

The this compound linker combines three key elements: a bicyclononyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC) conjugation, a single polyethylene (B3416737) glycol (PEG1) spacer to enhance hydrophilicity, and a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide. While specific in vitro stability data for this exact linker configuration is not extensively available in publicly accessible literature, a comprehensive understanding of its performance can be extrapolated from the well-documented stability of its constituent parts.

Comparative In Vitro Stability of ADC Linkers

The following table summarizes the in vitro plasma stability of various cleavable and non-cleavable linkers used in ADC development. Stability is a crucial factor, and premature drug release can lead to off-target toxicity and a reduced therapeutic window.

Linker TypeLinker ExampleHalf-life in Human PlasmaKey Stability Findings & Considerations
Peptide (Cathepsin B Cleavable) Valine-Citrulline (Val-Cit) > 230 days Highly stable in human and primate plasma.[1] However, it can be susceptible to cleavage by carboxylesterase 1c (Ces1c) in mouse plasma, leading to premature drug release in preclinical mouse models.[2]
Peptide (Modified Cathepsin B Cleavable) Glutamic acid-Valine-Citrulline (Glu-Val-Cit) Highly Stable The addition of a glutamic acid residue significantly enhances stability in mouse plasma by preventing cleavage by Ces1c, while maintaining susceptibility to cathepsin B cleavage.[3]
Peptide (Cathepsin B Cleavable) Valine-Alanine (Val-Ala) Stable Exhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[2]
Hydrazone (pH-Sensitive) Hydrazone~2 daysDesigned to be cleaved in the acidic environment of endosomes and lysosomes. Can exhibit instability at physiological pH, leading to premature drug release in circulation.[1]
Disulfide (Glutathione-Sensitive) DisulfideVariableCleaved in the reducing environment of the cell. Stability in plasma can be modulated by introducing steric hindrance around the disulfide bond.[4]
Non-Cleavable SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)HighGenerally very stable in plasma as it relies on the degradation of the antibody backbone for payload release. However, the maleimide (B117702) chemistry can be susceptible to a retro-Michael reaction, leading to deconjugation.[5]
Sulfatase-Cleavable Aryl Sulfatase Substrate> 7 days (in mouse plasma)Demonstrates high plasma stability and is cleaved by the sulfatase enzyme, which is often overexpressed in the tumor microenvironment.[2]

Experimental Protocols

Accurate assessment of ADC stability relies on well-defined experimental protocols. Below are methodologies for key in vitro stability assays.

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the ADC and determine the rate of premature payload release in plasma from various species (e.g., human, mouse, rat, cynomolgus monkey).

Methodology:

  • ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma from the desired species. A control sample in a buffered solution (e.g., PBS) should also be prepared to assess inherent ADC stability.[1]

  • Incubation: Incubate the samples at 37°C with gentle agitation for a predefined period, with multiple time points (e.g., 0, 24, 48, 96, 144, and 168 hours).[1]

  • Time-Point Sampling: At each time point, collect aliquots and immediately store them at -80°C to halt any further degradation.[1]

  • Sample Analysis: The amount of intact ADC and/or released payload is quantified. This is often achieved by:

    • Immuno-capture: Using Protein A or an anti-idiotype antibody to capture the ADC, followed by analysis.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates payload deconjugation.

    • ELISA (Enzyme-Linked Immunosorbent Assay): To quantify the concentration of intact ADC.

  • Data Analysis: The percentage of intact ADC remaining at each time point is plotted against time to determine the stability profile and calculate the half-life of the ADC in plasma.

Enzymatic Cleavage Assay (Cathepsin B)

Objective: To confirm that the linker is efficiently cleaved by its target enzyme, Cathepsin B, which is abundant in the lysosomes of tumor cells.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction buffer optimized for Cathepsin B activity (e.g., 50 mM sodium citrate, 5 mM DTT, pH 5.0). Add the ADC to the buffer at a defined concentration.

  • Enzyme Addition: Initiate the reaction by adding recombinant human Cathepsin B.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).

  • Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., a protease inhibitor or an organic solvent like acetonitrile).

  • Analysis: Quantify the amount of released payload at each time point using a suitable analytical method such as LC-MS or HPLC.

  • Data Analysis: Plot the concentration of the released payload against time to determine the cleavage kinetics of the linker by Cathepsin B.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for an in vitro plasma stability assay.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis cluster_data Data Interpretation ADC ADC Stock Solution Incubate Incubate samples at 37°C ADC->Incubate Plasma Human/Mouse Plasma Plasma->Incubate Buffer Control Buffer (PBS) Buffer->Incubate Timepoints Collect aliquots at 0, 24, 48, 96, 144, 168h Incubate->Timepoints Analysis Quantify Intact ADC & Released Payload (LC-MS, ELISA) Timepoints->Analysis Data Determine Stability Profile & Calculate Half-life Analysis->Data

Caption: Workflow of an in vitro ADC plasma stability assay.

Logical Framework for Linker Stability Assessment

The following diagram outlines the decision-making process based on the results of in vitro stability assays.

References

A Head-to-Head Comparison of Cleavable Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. Cleavable linkers are designed to be stable in systemic circulation and to release their potent payload under specific conditions prevalent within the tumor microenvironment or inside cancer cells. This targeted release mechanism is crucial for maximizing on-target efficacy while minimizing off-target toxicity.[1]

This guide provides an objective comparison of the primary classes of cleavable linkers—protease-sensitive, pH-sensitive, and glutathione-sensitive—along with a look at next-generation technologies. The performance of these linkers is evaluated based on plasma stability, in vitro cytotoxicity, and in vivo efficacy, supported by experimental data. Detailed methodologies for key experiments are also provided to aid researchers in the evaluation of ADCs with different linker technologies.

Mechanisms of Payload Release: A Tale of Three Triggers

Cleavable linkers exploit the physiological differences between the bloodstream and the tumor microenvironment or the intracellular compartments of cancer cells.

  • Protease-Sensitive Linkers: These linkers incorporate peptide sequences, most commonly valine-citrulline (Val-Cit), that are substrates for proteases like cathepsin B, which is highly expressed in the lysosomes of tumor cells.[1][2][3]

  • pH-Sensitive Linkers: These linkers, such as those containing a hydrazone bond, are designed to be stable at the physiological pH of blood (pH 7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1][3]

  • Glutathione-Sensitive Linkers: These linkers utilize disulfide bonds that are readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (B108866) (GSH) compared to the extracellular space.[1][3]

Each of these cleavage mechanisms is designed to ensure that the potent cytotoxic payload is released preferentially at the site of the tumor, thereby enhancing the therapeutic window of the ADC.

Cleavage_Mechanisms cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor_cell Tumor Cell cluster_lysosome Lysosome (Low pH, High Protease) cluster_cytoplasm Cytoplasm (High Glutathione) ADC_stable Intact ADC Protease_Cleavage Protease-Sensitive Linker Cleavage ADC_stable->Protease_Cleavage Internalization pH_Cleavage pH-Sensitive Linker Cleavage ADC_stable->pH_Cleavage Internalization GSH_Cleavage Glutathione-Sensitive Linker Cleavage ADC_stable->GSH_Cleavage Internalization Payload_Release Payload Release Protease_Cleavage->Payload_Release pH_Cleavage->Payload_Release GSH_Cleavage->Payload_Release

Mechanisms of payload release for different cleavable linkers.

Quantitative Comparison of Linker Performance

The choice of a cleavable linker has a significant impact on the stability, potency, and overall therapeutic index of an ADC. The following tables summarize key quantitative data from comparative studies of different linker technologies.

Plasma Stability of Cleavable Linkers

A critical attribute of an ADC linker is its stability in systemic circulation. Premature release of the payload can lead to off-target toxicity and reduced efficacy.

Linker TypeLinker ExampleHalf-life in Human PlasmaKey Findings
Protease-Sensitive Valine-Citrulline (Val-Cit)> 230 days[1]Highly stable in human plasma, but can be less stable in mouse plasma due to carboxylesterase activity.[1]
Valine-Alanine (Val-Ala)Stable[1]Exhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[1]
pH-Sensitive Hydrazone~2 days[1]Demonstrates pH-dependent hydrolysis but can show instability in circulation, leading to premature drug release.[1]
Glutathione-Sensitive DisulfideVariable[1]Stability can be modulated by steric hindrance around the disulfide bond.[1]
Next-Generation β-GlucuronideHighly Stable[1]Shows greater stability and efficacy in vivo compared to some peptide linkers, but may have tolerability issues.[1][4]
Sulfatase-CleavableHigh (> 7 days in mouse plasma)[1][5]Demonstrates high plasma stability and potent in vitro cytotoxicity.[1][5]

Note: The data presented are illustrative and can vary based on the specific antibody, payload, and experimental conditions.

In Vitro Cytotoxicity of ADCs with Cleavable Linkers

The in vitro cytotoxicity of an ADC is a measure of its potency against cancer cell lines and is typically expressed as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency.

Linker TypeLinker ExamplePayloadTarget Cell Line (Antigen)IC50 (pM)Key Findings
Protease-Sensitive Valine-Citrulline (Val-Cit)MMAEHER2+14.3[1]Potent cytotoxicity, but efficacy can be influenced by protease expression levels in tumor cells.[1]
Valine-Alanine (Val-Ala)MMAEHER2+Similar to Val-Cit[1]Comparable in vitro activity to Val-Cit, with the advantage of lower hydrophobicity.[1]
pH-Sensitive HydrazoneDoxorubicinVariousVariable[1]Generally less potent than protease-sensitive linker-ADCs in direct comparisons.[1]
Next-Generation β-Galactosidase-cleavableMMAEHER2+8.8[1]Demonstrated higher in vitro potency compared to both a Val-Cit ADC and Kadcyla® (T-DM1).[1]
Sulfatase-cleavableMMAEHER2+61[1]Showed higher cytotoxicity compared to a non-cleavable ADC and comparable potency to a Val-Ala ADC.[1]

Note: Lower IC50 values indicate higher potency. The data presented are compiled from various sources and may not be directly comparable due to differences in experimental setups.

In Vivo Efficacy of ADCs with Different Cleavable Linkers

The ultimate measure of an ADC's effectiveness is its ability to inhibit tumor growth in vivo. The following table presents a summary of findings from xenograft model studies.

Linker TypeLinker ExampleXenograft ModelKey In Vivo Efficacy Findings
Protease-Sensitive Val-CitHuman LymphomaCan induce tumor regression at doses of 3 mg/kg.[6]
cBu-CitHuman LymphomaExhibited greater tumor suppression compared to Val-Cit linker-containing ADCs at the same dose.[6]
Glutathione-Sensitive DisulfideHuman LymphomaInduced tumor regression at a single dose of 3 mg/kg. Also showed a higher maximum tolerated dose (MTD) compared to a Val-Cit ADC (10 vs. 2.5 mg/kg).[6][7]
Next-Generation β-Galactosidase-cleavableHER2+ XenograftExhibited a 57% and 58% reduction in tumor volumes at a single 1 mg/kg dose, outperforming Kadcyla® at the same dose.[6]
Tandem-Cleavage (Glucuronide-dipeptide)Non-Hodgkin LymphomaAt equal payload doses, provided equal or better efficacy compared to a conventional vedotin (Val-Cit) conjugate.[8]

The Bystander Effect: A Key Advantage of Cleavable Linkers

A significant advantage of many cleavable linkers is their ability to induce a "bystander effect." This occurs when the released, membrane-permeable payload diffuses out of the target antigen-positive cell and kills adjacent antigen-negative tumor cells. This is particularly beneficial in treating heterogeneous tumors where not all cells express the target antigen.

Bystander_Effect cluster_tumor Heterogeneous Tumor Ag_pos Antigen-Positive Cell Payload Payload Ag_pos->Payload Internalizes & Releases Payload Apoptosis1 Apoptosis Ag_pos->Apoptosis1 Ag_neg1 Antigen-Negative Cell Apoptosis2 Apoptosis Ag_neg1->Apoptosis2 Ag_neg2 Antigen-Negative Cell Apoptosis3 Apoptosis Ag_neg2->Apoptosis3 ADC ADC ADC->Ag_pos Targets Antigen Payload->Ag_pos Induces Apoptosis Payload->Ag_neg1 Diffuses to Neighboring Cell Payload->Ag_neg2 Diffuses to Neighboring Cell

The bystander effect enables the killing of neighboring antigen-negative cells.

Experimental Protocols

To aid researchers in the evaluation of ADCs with different linkers, detailed methodologies for key experiments are provided below.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Plasma_Stability Plasma Stability Assay Cytotoxicity In Vitro Cytotoxicity Assay Efficacy In Vivo Efficacy Study Cytotoxicity->Efficacy Cleavage_Assay Linker Cleavage Assay ADC_Candidate ADC Candidate ADC_Candidate->Plasma_Stability ADC_Candidate->Cytotoxicity ADC_Candidate->Cleavage_Assay

A typical workflow for the comparative evaluation of ADC linkers.
In Vitro Plasma Stability Assay (LC-MS based)

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.

Materials:

  • ADC of interest

  • Human and mouse plasma (sodium heparin anticoagulant)

  • Phosphate-buffered saline (PBS)

  • Protein A magnetic beads

  • LC-MS system

Protocol:

  • Incubation: Incubate the ADC in plasma at a concentration of 1 mg/mL at 37°C. Include a control of ADC in PBS to assess inherent stability.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours).

  • ADC Capture: Isolate the ADC from the plasma samples using Protein A magnetic beads.

  • Analysis of Drug-to-Antibody Ratio (DAR):

    • Wash the beads with PBS to remove unbound plasma proteins.

    • Elute the ADC from the beads.

    • Analyze the eluate by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage.

  • Analysis of Released Payload:

    • Extract the free payload from the plasma supernatant after bead separation.

    • Quantify the free payload using a qualified LC-MS/MS method.

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to calculate the half-life (t1/2) of the ADC in plasma.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the in vitro potency (IC50) of an ADC on target cancer cells.

Materials:

  • Target cancer cell lines (antigen-positive and antigen-negative)

  • Complete cell culture medium

  • ADC of interest

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[9]

  • ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium. Add the diluted ADC to the wells and incubate for the desired period (e.g., 72-144 hours).[9][10]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[9][10]

  • Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.[9][10]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.

In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the anti-tumor efficacy of an ADC in a xenograft mouse model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human cancer cell line for tumor implantation

  • ADC of interest

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation: Subcutaneously implant human cancer cells into the flank of the mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • ADC Administration: Administer the ADC intravenously at various dose levels. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume with calipers two to three times a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Study Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size, or after a specific duration.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Conclusion

The choice of a cleavable linker is a critical decision in the design of an ADC, with profound implications for its therapeutic index. Protease-sensitive linkers, particularly the Val-Cit dipeptide, are well-established and demonstrate high stability in human plasma and potent anti-tumor activity. However, newer generations of cleavable linkers, such as β-glucuronide and sulfatase-cleavable linkers, offer potential advantages in terms of stability and payload release mechanisms.[1] The experimental protocols provided in this guide offer a framework for the systematic evaluation of different linker technologies, enabling the rational design of next-generation ADCs with improved efficacy and safety profiles.

References

A Comparative Guide to the Cytotoxicity of Different ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

The efficacy of Antibody-Drug Conjugates (ADCs) as targeted cancer therapies is critically influenced by the nature of the linker connecting the monoclonal antibody to the cytotoxic payload. The choice of linker technology—primarily categorized as cleavable or non-cleavable—directly impacts the ADC's stability in circulation, its mechanism of payload release, and ultimately, its cytotoxic potency and therapeutic window. This guide provides a detailed comparison of the cytotoxicity of various ADC linkers, supported by experimental data, methodologies, and visual diagrams to aid researchers, scientists, and drug development professionals in making informed decisions for ADC design.

The Crucial Role of the Linker in ADC Efficacy

Linkers are the central component that dictates the stability and selective payload release of an ADC. An ideal linker must be stable enough to prevent premature drug release in systemic circulation, thereby minimizing off-target toxicity, while also allowing for efficient and rapid release of the cytotoxic payload once the ADC has been internalized by the target cancer cell.[1][2] The two primary categories of linkers, cleavable and non-cleavable, achieve this through distinct mechanisms of action.

Cleavable linkers are designed to be labile within the tumor microenvironment or inside the cancer cell, responding to specific triggers such as enzymes (e.g., cathepsins), acidic pH, or a high concentration of reducing agents like glutathione.[3][4] This targeted release of a membrane-permeable payload can lead to a "bystander effect," where the released drug can kill neighboring antigen-negative cancer cells, which is particularly advantageous in treating heterogeneous tumors.[5][6]

Non-cleavable linkers , in contrast, rely on the complete lysosomal degradation of the antibody component to release the payload, which remains attached to the linker and a single amino acid.[2] This results in a charged payload-linker complex that is generally less membrane-permeable, limiting the bystander effect but often leading to greater plasma stability and a potentially wider therapeutic window.[7][8]

Comparative Cytotoxicity Data

The following table summarizes in vitro cytotoxicity data (IC50 values) from various studies, comparing ADCs with different linker technologies. It is important to note that direct comparisons across different studies should be made with caution, as IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and the cancer cell line used.

Antibody-Drug Conjugate (ADC)Linker TypeLinker ChemistryPayloadTarget Cell LineIC50 (M)Key Findings & Citation
mil40-15Non-cleavableCys-linkerMMAEBT-474 (HER2+)~1 x 10⁻¹¹Exhibits potent cytotoxicity similar to free MMAE.[1]
mil40-15Non-cleavableCys-linkerMMAEMCF-7 (Bystander, HER2-)~1 x 10⁻⁹Shows significantly lower bystander toxicity compared to cleavable linker ADCs.[1]
Trastuzumab-vc-MMAECleavableValine-Citrulline (vc)MMAEBT-474 (HER2+)Not explicitly stated, but used as a comparator for toxicity.Cleavable linker ADCs with MMAE are known to induce a potent bystander effect.[7]
Trastuzumab-MMAE ADCCleavableβ-galactosidase-cleavableMMAEHER2+ Cell Line8.8 x 10⁻¹²Demonstrated lower IC50 than the Val-Cit linker ADC.[9]
Trastuzumab-MMAE ADCCleavableValine-Citrulline (vc)MMAEHER2+ Cell Line14.3 x 10⁻¹²Standard cleavable linker used for comparison.[9]
Kadcyla (T-DM1)Non-cleavableSMCCDM1HER2+ Cell Line33 x 10⁻¹²Approved ADC used as a benchmark.[9]
Anti-EGFR ADCCleavableCX (triglycyl peptide)DM1EGFR+ Xenograft ModelMore active at 3 mg/kg than SMCC-DM1 ADC at 15 mg/kg.The CX linker-containing ADC showed significantly improved in vivo activity.[9]
Anti-EGFR ADCNon-cleavableSMCCDM1EGFR+ Xenograft ModelLess active in vivo compared to the CX linker ADC.Demonstrates the impact of linker on in vivo efficacy.[9]

Mechanisms of Action and Experimental Workflows

To better understand the processes behind the data, the following diagrams illustrate the general mechanism of action for ADCs and a typical workflow for assessing their cytotoxicity.

ADC_Mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell cluster_internalization Internalization cluster_release Payload Release cluster_effect Cellular Effect ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen ADC->Receptor 1. Binding Endosome Endosome (pH 5.5-6.0) Receptor->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage/ Antibody Degradation Apoptosis Apoptosis Payload->Apoptosis 5. Cytotoxicity

General mechanism of action for an Antibody-Drug Conjugate (ADC).

Cytotoxicity_Workflow cluster_setup Experiment Setup cluster_incubation Incubation cluster_analysis Data Acquisition & Analysis CellSeeding Seed Antigen-Positive & Antigen-Negative Cells (96-well plate) ADCTreatment Add Serial Dilutions of ADC (and controls) CellSeeding->ADCTreatment Incubate Incubate for 72-96 hours at 37°C, 5% CO2 ADCTreatment->Incubate ViabilityAssay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubate->ViabilityAssay DataAnalysis Measure Absorbance/ Luminescence ViabilityAssay->DataAnalysis IC50 Calculate IC50 Values DataAnalysis->IC50

A typical experimental workflow for assessing ADC cytotoxicity.

Experimental Protocols

Accurate and reproducible assessment of ADC cytotoxicity is fundamental to preclinical development. Below are detailed methodologies for key experiments cited in the evaluation of ADC linker performance.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on antigen-positive (target) and antigen-negative (non-target) cancer cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • Antibody-Drug Conjugate (ADC) and free payload

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow the cells to adhere overnight at 37°C in a humidified 5% CO2 incubator.

  • ADC Treatment: Prepare serial dilutions of the ADC and the free payload in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plates for a period of 72 to 96 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the ADC and the rate of premature payload release in plasma from different species (e.g., human, mouse).

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Human and mouse plasma

  • Immunoaffinity capture reagents (e.g., Protein A/G magnetic beads)

  • LC-MS/MS system

Procedure:

  • Incubation: Spike the ADC into plasma at a final concentration (e.g., 100 µg/mL). Incubate the samples at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • ADC Isolation: At each time point, isolate the ADC from the plasma matrix using immunoaffinity capture.

  • Quantification of Free Payload: Analyze the supernatant to quantify the amount of prematurely released payload using a validated LC-MS/MS method.

  • Data Analysis: Plot the concentration of the released payload over time to determine the stability profile of the ADC in plasma.

Conclusion

The choice between a cleavable and a non-cleavable linker is a critical determinant of an ADC's cytotoxic profile and its overall therapeutic success. Cleavable linkers offer the potential for a potent bystander effect, which can be highly advantageous for treating heterogeneous tumors. However, this often comes with a trade-off of potentially lower plasma stability. Conversely, non-cleavable linkers typically provide enhanced stability and a more favorable safety profile, though their efficacy may be limited in tumors with varied antigen expression due to the lack of a significant bystander effect. The experimental data and protocols presented in this guide provide a framework for the rational design and evaluation of ADCs, emphasizing the need for a tailored approach that considers the specific antibody, payload, and the unique characteristics of the target cancer.

References

A Comparative Guide to BCN and TCO for Bioorthogonal Conjugation in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

The development of Antibody-Drug Conjugates (ADCs) has been significantly advanced by the advent of bioorthogonal chemistry, which provides precise and efficient methods for attaching potent cytotoxic payloads to monoclonal antibodies. Among the most prominent bioorthogonal reactions are the strain-promoted alkyne-azide cycloaddition (SPAAC) and the inverse-electron-demand Diels-Alder (IEDDA) reaction. This guide offers an objective comparison of two key reagents used in these reactions: bicyclo[6.1.0]nonyne (BCN) for SPAAC and trans-cyclooctene (B1233481) (TCO) for IEDDA, with a focus on their application in ADC development.[1][2][3]

Overview of BCN and TCO Chemistry

Bicyclononyne (BCN) is a cyclooctyne (B158145) that reacts with azides in a copper-free "click" reaction.[1][4] This reaction is valued for its high specificity and biocompatibility.[3] BCN itself offers a favorable balance between reactivity and stability, making it a robust choice for bioconjugation.[5]

Trans-cyclooctene (TCO), on the other hand, is a highly strained alkene that participates in the IEDDA reaction with tetrazines.[2] This reaction is renowned for its exceptionally fast kinetics, which is a significant advantage for in vivo applications where reactant concentrations are low.[3][6]

Quantitative Comparison of Key Performance Parameters

The choice between BCN and TCO for ADC development hinges on several key factors, including reaction kinetics, stability of the reagents and the resulting conjugate, and the overall impact on the ADC's properties.

ParameterBCN (reacts with Azide)TCO (reacts with Tetrazine)Key Considerations
Reaction Type Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Inverse-Electron-Demand Diels-Alder (IEDDA)Both are bioorthogonal and copper-free.
Second-Order Rate Constant (M⁻¹s⁻¹) ~0.1 - 0.2[5] (up to 39,200 with photo-induced tetrazole ligation)[7]~1 - 1,000,000[5]TCO/tetrazine reaction is one of the fastest bioorthogonal reactions known.[3]
Stability Generally good stability, especially compared to DBCO in the presence of thiols.[5] Can be unstable under acidic conditions.[8]Can be prone to isomerization to the less reactive cis-isomer.[9] Hydrophobic interactions with the antibody can "mask" TCO, reducing reactivity, which can be mitigated with hydrophilic linkers (e.g., PEG).[10]The linkage chemistry (e.g., amide vs. carbamate) can also impact the stability of the BCN moiety.[8]
Hydrophilicity/Biocompatibility Considered relatively hydrophilic.[1]Modification with TCO can increase hydrophobicity and potentially lead to higher liver uptake, though this can be modulated with hydrophilic linkers.[11]The overall properties of the ADC are influenced by the linker, payload, and the conjugation site.
Size Smaller than TCO and tetrazine.[5]Bulkier than alkynes and azides.[5]Steric hindrance can be a factor in conjugation efficiency.

Experimental Methodologies

The following section outlines a general experimental workflow for the development and characterization of an ADC using either BCN or TCO bioorthogonal conjugation.

General Experimental Workflow for ADC Generation

ADC_Workflow cluster_0 Antibody Modification cluster_1 Linker-Payload Synthesis cluster_2 Bioorthogonal Conjugation cluster_3 ADC Characterization cluster_4 Functional Evaluation Ab Monoclonal Antibody Mod_Ab Modified Antibody (with Azide or Tetrazine) Ab->Mod_Ab Site-specific incorporation of reactive handle ADC Antibody-Drug Conjugate (ADC) Mod_Ab->ADC Payload Cytotoxic Payload Linker_Payload BCN- or TCO-Linker-Payload Payload->Linker_Payload Conjugation Linker_Payload->ADC Char Purification (e.g., SEC) Characterization (e.g., HIC, MS) ADC->Char Eval In vitro cytotoxicity assays In vivo efficacy studies Char->Eval

Caption: A general workflow for the generation and evaluation of an ADC using bioorthogonal chemistry.

Detailed Experimental Protocol: Site-Specific ADC Conjugation

1. Antibody Modification:

  • Introduction of the Bioorthogonal Handle: A reactive handle (azide for BCN chemistry, or tetrazine for TCO chemistry) is introduced into the antibody at a specific site. This can be achieved through several methods, including:

    • Incorporation of an unnatural amino acid bearing the desired functional group during antibody expression.

    • Enzymatic modification of a specific amino acid sequence (e.g., using sortase A or formylglycine-generating enzyme).

    • Site-specific chemical modification of engineered cysteine or glutamine residues.

2. Linker-Payload Synthesis:

  • The cytotoxic payload is conjugated to a linker that contains the complementary bioorthogonal handle (BCN or TCO).

  • For payloads with a carboxylic acid, an esterification reaction can be performed by activating the carboxylic acid with a carbodiimide (B86325) activator (e.g., EDC) and an activating agent (e.g., NHS) in an anhydrous organic solvent, followed by the addition of the BCN/TCO-linker.[12]

  • The resulting linker-payload conjugate is purified, typically by reverse-phase HPLC, and its identity is confirmed by LC-MS and NMR.[12]

3. Bioorthogonal "Click" Reaction:

  • The modified antibody (containing azides or tetrazines) is incubated with a molar excess of the corresponding BCN- or TCO-linker-payload.

  • The reaction is typically performed in a biocompatible buffer (e.g., PBS) at or near physiological pH.

  • Reaction times will vary depending on the chosen chemistry, with TCO-tetrazine ligations often reaching completion much faster than BCN-azide reactions.

4. ADC Purification and Characterization:

  • The resulting ADC is purified to remove unreacted linker-payload and unconjugated antibody. Size-exclusion chromatography (SEC) is commonly used for this purpose.

  • The Drug-to-Antibody Ratio (DAR) is a critical quality attribute and can be determined by methods such as Hydrophobic Interaction Chromatography (HIC) or mass spectrometry (MS).[12] HIC separates ADC species based on the hydrophobicity conferred by the conjugated drug, providing information on the distribution of different DAR species.[12]

5. Functional Evaluation:

  • In vitro cytotoxicity: The potency of the ADC is assessed using cell viability assays on cancer cell lines that express the target antigen.

  • In vivo efficacy: The therapeutic effect of the ADC is evaluated in animal models of the target cancer.

Signaling Pathways and Mechanism of Action

The choice between BCN and TCO for conjugation does not directly alter the signaling pathway targeted by the ADC. The mechanism of action is primarily dictated by the cytotoxic payload and the antibody's target antigen. Once the ADC binds to the target antigen on a cancer cell, it is typically internalized. Inside the cell, the linker is cleaved, releasing the cytotoxic payload, which then exerts its cell-killing effect, for example, by inhibiting microtubule assembly or damaging DNA. The efficiency of this process, however, can be influenced by the stability of the conjugate, which is where the choice of bioorthogonal chemistry can have an indirect impact.

Reaction Diagrams

BCN in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Caption: The SPAAC reaction between a BCN-modified antibody and an azide-modified payload.

TCO in Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

Caption: The IEDDA reaction between a TCO-modified antibody and a tetrazine-modified payload.

Conclusion

Both BCN and TCO are powerful tools for the construction of ADCs, each with a distinct set of advantages and disadvantages.

  • TCO is the preferred choice when extremely rapid conjugation is required, such as in pre-targeting strategies or when dealing with low reactant concentrations.[2][6] However, careful consideration must be given to the potential for isomerization and the impact of its hydrophobicity on the ADC's pharmacokinetic properties.[9][11] The use of hydrophilic linkers can help mitigate some of these concerns.[10]

  • BCN offers a more balanced profile of good reactivity and superior stability, particularly in the presence of biological nucleophiles.[5] This makes it a very reliable and robust option for a wide range of ADC applications, especially for long-term in vivo studies where conjugate stability is paramount.

The optimal choice between BCN and TCO will ultimately depend on the specific requirements of the ADC being developed, including the nature of the payload, the target antigen, and the intended therapeutic application. Researchers should carefully weigh the trade-offs between reaction kinetics and stability to select the most appropriate bioorthogonal chemistry for their needs.

References

A Comparative Guide to BCN-PEG1-Val-Cit-OH Antibody-Drug Conjugates in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Antibody-Drug Conjugates (ADCs) utilizing the BCN-PEG1-Val-Cit-OH linker with alternative ADC technologies, supported by preclinical experimental data. The focus is on the efficacy, stability, and safety profiles observed in preclinical models, offering valuable insights for the development of next-generation targeted cancer therapies.

Introduction to this compound ADCs

The this compound linker represents a sophisticated approach in ADC design, combining the advantages of site-specific conjugation via click chemistry with a well-established cleavable dipeptide linker. This system is engineered to provide a stable linkage between the antibody and the cytotoxic payload in circulation, with selective release of the drug within the target cancer cell.

The key components of this linker system are:

  • Bicyclononyne (BCN): A strained alkyne that enables site-specific conjugation to an azide-modified antibody through copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) or "click chemistry". This results in a homogeneous ADC population with a defined drug-to-antibody ratio (DAR).

  • Polyethylene Glycol (PEG1): A single PEG unit is incorporated as a spacer to potentially improve the hydrophilicity and pharmacokinetic properties of the ADC.

  • Valine-Citrulline (Val-Cit): A dipeptide linker that is specifically designed to be cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells. This enzymatic cleavage ensures the targeted release of the cytotoxic payload inside the cancer cell.[1]

  • -OH (Hydroxyl group): This terminal group allows for the attachment of a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer, which in turn is connected to the cytotoxic payload.

Mechanism of Action and Experimental Workflow

The efficacy of an ADC is contingent on a sequence of events, from administration to the induction of cancer cell death. The general mechanism and a typical preclinical evaluation workflow are depicted below.

cluster_0 Mechanism of Action A ADC Administration (Systemic Circulation) B Tumor Targeting & Antigen Binding A->B C Internalization (Endocytosis) B->C D Lysosomal Trafficking C->D E Cathepsin B Cleavage of Val-Cit Linker D->E F Payload Release E->F G Target Engagement & Cell Death F->G

Caption: Mechanism of action for a Val-Cit linker-based ADC.

cluster_1 Preclinical Evaluation Workflow H ADC Construction (Antibody, Linker, Payload) I In Vitro Cytotoxicity (IC50 Determination) H->I K Pharmacokinetic Studies (Stability, Clearance) H->K J In Vivo Xenograft Models (Tumor Growth Inhibition) I->J M Data Analysis & Candidate Selection I->M L Toxicology Studies (Maximum Tolerated Dose) J->L K->M L->M

Caption: General workflow for the preclinical evaluation of ADCs.

Comparative Preclinical Data

Site-specific conjugation, such as that achieved with BCN linkers, generally leads to more homogeneous ADCs with a defined DAR, which can translate to an improved therapeutic index.[2] In contrast, traditional maleimide (B117702) conjugation to cysteine residues results in a heterogeneous mixture of ADC species with varying DARs, which can impact stability and pharmacokinetic properties.[3]

The following tables summarize representative preclinical data for Val-Cit-containing ADCs, highlighting the potential advantages of site-specific conjugation and more stable linker chemistries over traditional maleimide-based approaches.

In Vitro Cytotoxicity
Cell LineADC Linker TechnologyPayloadIC50 (nM)Reference
BT-474 (HER2+)Site-Specific (non-natural amino acid)MMAE~0.1-1[3]
BT-474 (HER2+)Cysteine-MaleimideMMAE~0.1-1[3]
BT-474 (HER2+)Maleamic Methyl Ester (improved stability)MMAE0.02-0.2[4]
NCI-N87 (HER2+)Maleamic Methyl Ester (improved stability)MMAE0.02-0.2[4]
MCF-7 (HER2-)Disubstituted MaleimideMMAENo cytotoxicity[5]
BT-474 (HER2+)Disubstituted MaleimideMMAELow nM range[5]

Note: IC50 values can vary significantly based on the specific antibody, payload, and experimental conditions.

In Vivo Efficacy and Toxicity
Xenograft ModelADC Linker TechnologyPayloadEfficacyMaximum Tolerated Dose (MTD)Reference
BT-474Maleamic Methyl Ester (improved stability)MMAEComplete tumor regression at 2.5 mg/kgIncreased by 40 mg/kg vs. traditional maleimide[4]
Human LymphomaNovel DisulfidePBDSimilar to Maleimide-Val-Cit10 mg/kg[6]
Human LymphomaMaleimide-Val-CitPBDSimilar to Novel Disulfide2.5 mg/kg[6]
HCC-1954 / NCI-N87Site-Specific (non-natural amino acid)MMAEComparable to Cysteine-MaleimideSuperior toxicology profile in rats[3]
HCC-1954 / NCI-N87Cysteine-MaleimideMMAEComparable to Site-SpecificInferior toxicology profile in rats[3]

Signaling Pathway: Mechanism of Action of Val-Cit Linker

The Val-Cit linker is designed to be stable in the bloodstream and release the cytotoxic payload upon entering the lysosomal compartment of a cancer cell. This is achieved through the specific enzymatic activity of cathepsin B.

cluster_2 Val-Cit Linker Cleavage Pathway N ADC-Antigen Complex in Lysosome O Cathepsin B N->O P Cleavage of Val-Cit Bond O->P Q Self-Immolation of PABC Spacer P->Q R Release of Active Cytotoxic Payload Q->R

Caption: Enzymatic cleavage of the Val-Cit linker in the lysosome.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and comparison of preclinical ADC data. Below are representative protocols for key experiments.

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC against various cancer cell lines.

Methodology:

  • Cell Culture: Cancer cell lines with varying levels of target antigen expression are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • ADC Treatment: ADCs are serially diluted to a range of concentrations and added to the cells. Control wells receive vehicle or a non-targeting ADC.

  • Incubation: Plates are incubated for a period of 72 to 120 hours.

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

  • Data Analysis: The results are normalized to the untreated control, and the IC50 value is calculated by fitting the data to a dose-response curve.

In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the anti-tumor efficacy of an ADC in a xenograft mouse model.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID or BALB/c nude) are used.

  • Tumor Implantation: Human cancer cells are implanted subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³), and their volume is measured regularly with calipers.

  • Treatment: Mice are randomized into treatment groups and administered the ADC, vehicle control, or a control antibody, typically via intravenous injection.

  • Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is often the percentage of tumor growth inhibition (%TGI) compared to the vehicle control group.

  • Data Analysis: Tumor growth curves are plotted for each group, and statistical analysis is performed to determine the significance of the anti-tumor effect.

Pharmacokinetic Analysis

Objective: To determine the stability and clearance of the ADC in vivo.

Methodology:

  • Animal Model: Typically, rats or mice are used for pharmacokinetic studies.

  • ADC Administration: A single dose of the ADC is administered intravenously.

  • Blood Sampling: Blood samples are collected at various time points post-injection.

  • Sample Processing: Plasma is isolated from the blood samples.

  • Quantification: The concentration of total antibody and intact ADC (antibody conjugated to the payload) in the plasma is determined using methods such as ELISA or LC-MS/MS.

  • Data Analysis: Pharmacokinetic parameters, including half-life (t½), clearance (CL), and area under the curve (AUC), are calculated to assess the stability and disposition of the ADC.

Conclusion

The this compound linker platform offers a promising approach to developing highly effective and safer ADCs. The use of click chemistry for site-specific conjugation leads to homogeneous products with a defined DAR, which preclinical data suggests can result in an improved therapeutic index compared to traditional, heterogeneous maleimide-based ADCs. While direct comparative data is limited, the evidence points towards enhanced stability and a better safety profile for site-specifically conjugated ADCs, without compromising in vivo efficacy. The continued exploration and optimization of such advanced linker technologies are crucial for advancing the field of targeted cancer therapy.

References

Unraveling BCN-PEG1-Val-Cit-OH Conjugates: A Mass Spectrometry-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of antibody-drug conjugate (ADC) innovation, understanding the structural integrity and cleavage mechanisms of linker-payload systems is paramount. This guide provides a comprehensive comparison of the mass spectrometry analysis of BCN-PEG1-Val-Cit-OH conjugates, offering insights into experimental protocols and expected fragmentation patterns to facilitate robust ADC characterization.

The this compound linker is a key component in the construction of ADCs, featuring a bicyclo[6.1.0]nonyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a hydrophilic polyethylene (B3416737) glycol (PEG1) spacer, and a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide linked to a self-immolative p-aminobenzyl alcohol (PABC) spacer. Mass spectrometry is an indispensable tool for confirming the successful conjugation of this linker to a payload and for studying its subsequent cleavage behavior, which is critical for the targeted release of the cytotoxic drug.

Comparative Mass Spectrometry Data

While specific, publicly available mass spectrometry data for a this compound conjugate is limited, analysis of structurally similar ADC linkers allows for the prediction of its fragmentation behavior. The following table summarizes the expected key ions for a hypothetical this compound conjugate with a model payload, monomethyl auristatin E (MMAE), based on the analysis of other Val-Cit-PABC-containing ADCs.

Ion DescriptionExpected m/z (Da)Fragmentation Pathway
[M+H]⁺ ~1388.8Protonated parent ion of the BCN-PEG1-Val-Cit-PABC-MMAE conjugate.
Fragment A ~718.5Cleavage of the amide bond between Citrulline and PABC. Represents the BCN-PEG1-Val-Cit portion.
Fragment B ~671.3Cleavage of the Val-Cit dipeptide bond. Represents the BCN-PEG1-Val portion.
Fragment C ~717.5Released MMAE payload following cleavage and self-immolation of PABC.
Fragment D ~107.1The p-aminobenzyl (PAB) fragment.

Experimental Protocols for Mass Spectrometry Analysis

The characterization of this compound conjugates typically involves liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) for detailed structural elucidation.

Sample Preparation
  • Conjugate Solution: Prepare a stock solution of the this compound conjugate (e.g., with MMAE) in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) at a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution with a mixture of water and acetonitrile (B52724) (ACN) containing 0.1% formic acid to a final concentration of 10-100 µg/mL for direct infusion or LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 10-15 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • MS System: A high-resolution mass spectrometer such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

  • Mass Range: m/z 100-2000.

  • Data Analysis: Deconvolution of the mass spectra to identify the parent ion and major fragments.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
  • Precursor Ion Selection: Isolate the protonated parent ion [M+H]⁺ of the conjugate in the first stage of the mass spectrometer.

  • Collision Energy: Apply collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) with varying collision energies (e.g., 20-40 eV) to induce fragmentation.

  • Fragment Ion Analysis: Analyze the resulting fragment ions in the second stage of the mass spectrometer to elucidate the fragmentation pathway.

Fragmentation Pathway and Visualization

The fragmentation of the this compound conjugate in the mass spectrometer provides crucial structural information. The primary cleavage sites are typically the amide bonds within the peptide linker and the ether bond of the PABC spacer.

Fragmentation_Pathway M BCN-PEG1-Val-Cit-PABC-Payload [M+H]⁺ FragA BCN-PEG1-Val-Cit (Fragment A) M->FragA Cleavage at Cit-PABC bond ReleasedPayload Payload-OH (Fragment C) M->ReleasedPayload Cleavage and Self-immolation PABC_remnant PABC remnant FragB BCN-PEG1-Val (Fragment B) FragA->FragB Cleavage at Val-Cit bond Cit Cit

Caption: Proposed fragmentation pathway of a this compound conjugate during MS/MS analysis.

Experimental Workflow Visualization

The overall process for analyzing this compound conjugates by LC-MS/MS is a systematic workflow designed to ensure accurate identification and structural confirmation.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation stock Stock Solution (1 mg/mL in DMSO) working Working Solution (10-100 µg/mL in H₂O/ACN) stock->working lc Reversed-Phase LC (C18 Column) working->lc ms High-Resolution MS (ESI+) lc->ms msms Tandem MS (MS/MS) (CID/HCD) ms->msms deconvolution Deconvolution of Spectra msms->deconvolution fragment_analysis Fragmentation Pattern Analysis deconvolution->fragment_analysis structure Structural Confirmation fragment_analysis->structure

Caption: General experimental workflow for the LC-MS/MS analysis of this compound conjugates.

Concluding Remarks

The robust characterization of ADC linkers is a critical step in the development of safe and effective cancer therapeutics. While direct experimental data for the mass spectrometry analysis of this compound conjugates remains proprietary in many instances, the principles of fragmentation and the analytical workflows are well-established through the study of analogous structures. By employing the detailed protocols and understanding the expected fragmentation patterns outlined in this guide, researchers can confidently and accurately characterize their novel ADC constructs, paving the way for the next generation of targeted cancer therapies.

The Impact of PEG Spacer Length on ADC Linker Performance: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of an effective Antibody-Drug Conjugate (ADC) is a multifaceted challenge. A critical component influencing the therapeutic index of an ADC is the linker, which connects the antibody to the cytotoxic payload. The incorporation of polyethylene (B3416737) glycol (PEG) spacers within these linkers has become a key strategy to modulate the physicochemical and pharmacokinetic properties of ADCs. This guide provides a comparative analysis of how PEG spacer length affects ADC performance, supported by experimental data, to inform the rational design of next-generation ADCs.

The length of the PEG spacer in an ADC linker plays a pivotal role in determining its solubility, stability, pharmacokinetics (PK), and ultimately, its anti-tumor efficacy and tolerability.[1][2] Hydrophobic payloads, while potent, can lead to ADC aggregation and rapid clearance from circulation. The hydrophilic nature of PEG can counteract this, enabling higher drug-to-antibody ratios (DAR) without compromising the stability of the conjugate.[3] Furthermore, the PEG chain can shield the payload from the immune system and increase the hydrodynamic radius of the ADC, leading to a longer plasma half-life.[4] However, the choice of PEG spacer length is not trivial; a balance must be struck between improved pharmacokinetics and the potential for decreased in vitro potency.[4]

Quantitative Comparison of ADC Performance with Varying PEG Spacer Lengths

The following table summarizes quantitative data from a study comparing a non-PEGylated affibody-drug conjugate (ZHER2-SMCC-MMAE) with conjugates containing 4 kDa and 10 kDa PEG linkers. This data highlights the significant impact of PEGylation on key performance parameters.

ParameterNo PEG (HM)4 kDa PEG (HP4KM)10 kDa PEG (HP10KM)Reference
In Vitro Cytotoxicity (IC50) ~4.5-fold more potent than HP4KM4.5-fold reduction vs. HM22-fold reduction vs. HM[1][2]
Circulation Half-Life Baseline2.5-fold extension vs. HM11.2-fold extension vs. HM[1][2]
Maximum Tolerated Dose (MTD) 5.0 mg/kg10.0 mg/kg20.0 mg/kg[1]
In Vivo Antitumor Efficacy EffectiveMore effective than HMMost effective[1]

HM: ZHER2-SMCC-MMAE, HP4KM: ZHER2-PEG4K-MMAE, HP10KM: ZHER2-PEG10K-MMAE

The Influence of PEG Spacer Length on ADC Properties

The length of the PEG spacer creates a trade-off between pharmacokinetic benefits and potential drawbacks in potency.

  • Short PEG Spacers (e.g., PEG2-PEG4): These linkers may lead to faster clearance and a shorter half-life. While they often retain higher in vitro potency, the reduced in vivo efficacy due to rapid clearance can be a significant limitation.[4]

  • Intermediate PEG Spacers (e.g., PEG8-PEG12): This range often represents a balanced approach. It typically results in slower clearance and a longer half-life, often showing a significant improvement in in vivo efficacy with only a moderate impact on in vitro potency.[4][5]

  • Long PEG Spacers (e.g., PEG24, 4kDa, 10kDa): These spacers lead to a significantly prolonged half-life and can result in the highest in vivo efficacy.[4] However, they may also cause a more substantial reduction in in vitro cytotoxicity, potentially due to steric hindrance.[6] Long PEG spacers are particularly beneficial for smaller targeting moieties, such as affibodies, where extending the half-life is crucial for therapeutic efficacy.[1][2]

Visualizing the Impact of PEG Spacer Length

The following diagrams illustrate the relationship between PEG spacer length and its effects on ADC properties, as well as a typical experimental workflow for comparative analysis.

Impact of PEG Spacer Length on ADC Properties cluster_0 PEG Spacer Length cluster_1 Physicochemical Properties cluster_2 Pharmacokinetics cluster_3 Biological Activity Short (PEG2-4) Short (PEG2-4) Intermediate (PEG8-12) Intermediate (PEG8-12) Long (PEG24+) Long (PEG24+) Solubility Solubility (Increases with length) Intermediate (PEG8-12)->Solubility Stability Stability (Can improve by reducing aggregation) Intermediate (PEG8-12)->Stability HalfLife Half-Life (Increases with length) Intermediate (PEG8-12)->HalfLife Clearance Clearance (Decreases with length) Intermediate (PEG8-12)->Clearance InVitroPotency In Vitro Potency (May decrease with length) Intermediate (PEG8-12)->InVitroPotency InVivoEfficacy In Vivo Efficacy (Often improves with length) Intermediate (PEG8-12)->InVivoEfficacy

Caption: Relationship between PEG spacer length and ADC properties.

Experimental Workflow for Comparative Analysis of ADCs A ADC Synthesis (with varying PEG spacer lengths) B Physicochemical Characterization (DAR, aggregation, stability) A->B C In Vitro Cytotoxicity Assays (IC50 determination on target and non-target cells) B->C D Pharmacokinetic Studies (in animal models) B->D F Data Analysis and Comparison C->F E In Vivo Efficacy Studies (tumor growth inhibition in xenograft models) D->E E->F

Caption: Workflow for comparing ADCs with different PEG linkers.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of findings. Below are representative protocols for key experiments used to compare ADCs with different PEG spacer lengths.

ADC Synthesis and Characterization

Objective: To synthesize and characterize ADCs with varying PEG linker lengths.

Protocol:

  • Antibody Preparation: If conjugation is through cysteine residues, partially reduce the antibody (e.g., Trastuzumab) with a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) in a suitable buffer (e.g., PBS, pH 7.4) to expose free thiol groups.

  • Linker-Payload Preparation: Dissolve the maleimide-activated linker-payloads with different PEG spacer lengths (e.g., PEG4, PEG8, PEG12, PEG24) in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Conjugation: Add the linker-payload solution to the reduced antibody solution at a specific molar ratio. The reaction is typically carried out at room temperature for a specified time.

  • Purification: Remove unconjugated linker-payload and other impurities by methods such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

    • Aggregation: Assess the level of aggregation using size-exclusion chromatography (SEC).

    • Purity: Analyze the purity of the ADC using SDS-PAGE.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the in vitro potency (IC50) of the ADCs on cancer cell lines.

Protocol:

  • Cell Seeding: Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs with different PEG spacer lengths and control antibodies in complete cell culture medium. Add the diluted ADCs to the respective wells.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value for each ADC.

In Vivo Pharmacokinetic Study

Objective: To evaluate the pharmacokinetic profiles of ADCs with different PEG spacer lengths in an animal model.

Protocol:

  • Animal Model: Use a relevant animal model, such as mice or rats.

  • ADC Administration: Administer a single intravenous (IV) dose of each ADC to a group of animals.

  • Blood Sampling: Collect blood samples at various time points post-injection.

  • Sample Processing: Process the blood samples to obtain plasma.

  • Quantification:

    • Total Antibody: Quantify the concentration of the total antibody (conjugated and unconjugated) in the plasma samples using an enzyme-linked immunosorbent assay (ELISA).

    • Intact ADC: Measure the concentration of the intact ADC (antibody with payload attached) using a specialized ELISA or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Plot the plasma concentration of the total antibody and intact ADC over time and use pharmacokinetic modeling software to determine parameters such as half-life, clearance, and area under the curve (AUC).[7]

In Vivo Efficacy Study

Objective: To assess the anti-tumor activity of the ADCs in a xenograft mouse model.

Protocol:

  • Tumor Implantation: Subcutaneously implant human tumor cells (antigen-positive) into immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into different treatment groups (vehicle control, and different ADC groups). Administer the ADCs, typically via IV injection, at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each ADC group compared to the vehicle control.

Conclusion

The length of the PEG spacer is a critical parameter in the design of ADC linkers, with a profound impact on their therapeutic potential. While longer PEG chains generally enhance the pharmacokinetic properties of an ADC, leading to improved in vivo efficacy, this often comes at the cost of reduced in vitro potency. The optimal PEG spacer length represents a balance between these factors and is dependent on the specific antibody, payload, and target. The experimental data and protocols provided in this guide offer a framework for the systematic evaluation and selection of PEGylated linkers to develop safer and more effective Antibody-Drug Conjugates.

References

A Comparative Guide to Validating the Drug Release Mechanism of BCN-PEG1-Val-Cit-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the BCN-PEG1-Val-Cit-OH linker system, widely used in the development of Antibody-Drug Conjugates (ADCs), against alternative technologies. We present supporting experimental data, detailed protocols for validation, and visualizations to clarify the underlying mechanisms for researchers, scientists, and drug development professionals.

Introduction to the this compound Linker

The this compound linker is a sophisticated chemical tool designed for conjugating cytotoxic payloads to antibodies. Its components serve distinct functions:

  • BCN (Bicyclononyne): A strained alkyne used for copper-free "click chemistry" (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC), enabling covalent attachment to an azide-modified antibody.[1][2]

  • PEG1: A single polyethylene (B3416737) glycol unit that acts as a short, hydrophilic spacer.

  • Val-Cit (Valine-Citrulline): A dipeptide sequence that is the core of the release mechanism. It is designed to be selectively cleaved by lysosomal proteases, particularly Cathepsin B, which are abundant within cancer cells.[][4][5]

  • -OH (Hydroxyl group): This terminal group, often part of a self-immolative spacer like PABC (p-aminobenzyl alcohol), facilitates the efficient release of the active drug following Val-Cit cleavage.

The primary advantage of the Val-Cit linker is its high stability in systemic circulation and its specific cleavage within the target cell's lysosome, which minimizes off-target toxicity and enhances the therapeutic window.[][6]

Comparative Analysis of Cleavable Linker Technologies

The Val-Cit linker is the most established protease-sensitive linker, but several alternatives exist, each with unique properties. The choice of linker is critical as it dictates the ADC's stability, efficacy, and overall therapeutic index.[5][]

Linker TypeCleavage MechanismKey AdvantagesKey Disadvantages
Val-Cit (Valine-Citrulline) Enzymatic (Cathepsins B, L, S, K)[8][9]Well-established, high intracellular cleavage rate, stable in human plasma.[][6]Susceptible to premature cleavage by carboxylesterase Ces1C in mouse plasma, complicating preclinical evaluation.[6][8] Potential for off-target cleavage by human neutrophil elastase.[6]
Val-Ala (Valine-Alanine) Enzymatic (Cathepsin B)[10]Better hydrophilicity and less aggregation at high Drug-to-Antibody Ratios (DAR) compared to Val-Cit.[][10][11]May have lower cleavage efficiency than Val-Cit.[12]
Asn-based (e.g., Ala-Ala-Asn) Enzymatic (Legumain)[12]High stability in mouse and human serum; resistant to neutrophil elastase.[12] Higher lysosomal cleavage rate than Val-Cit.[12]Can exhibit higher non-specific cytotoxicity compared to Val-Cit variants.[12]
Sulfatase-Cleavable Enzymatic (Sulfatases, overexpressed in some cancers)[11]High plasma stability (>7 days).[10] Potent cytotoxicity, comparable or superior to Val-Cit in certain models.[10][11]Mechanism is dependent on sulfatase overexpression, which may not be universal across all tumor types.
Glutathione-Sensitive (Disulfide) Reductive (High glutathione (B108866) levels in cells)Exploits the differential in glutathione concentration between the extracellular matrix and intracellular environment.Can be less stable, with potential for premature drug release in circulation. Novel designs are improving stability.[10]
pH-Sensitive (e.g., Hydrazone) Acidic Hydrolysis (Low pH of endosomes/lysosomes)Simple mechanism, not reliant on specific enzyme expression.Generally less stable in circulation compared to modern enzymatic linkers, leading to higher off-target toxicity.[11]

Experimental Protocols for Validating Drug Release

Robust experimental validation is crucial to confirm the stability and specific release mechanism of an ADC linker.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the extent of premature payload release in plasma.

Methodology:

  • Incubate the ADC (e.g., at 100 µg/mL) in human and mouse plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).

  • Immediately quench enzymatic activity by adding an organic solvent like acetonitrile (B52724) and placing samples on ice.[13]

  • Separate the ADC from plasma proteins using affinity chromatography (e.g., Protein A or G).[5]

  • Analyze the ADC for its average Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Separately, quantify the concentration of released free payload in the plasma supernatant using LC-MS/MS.

  • Data Analysis: Plot the average DAR over time to determine the stability profile. A stable linker will show minimal change in DAR.

Cathepsin B Cleavage Assay

Objective: To confirm the specific enzymatic cleavage of the Val-Cit linker by its target protease.

Methodology:

  • Prepare a reaction buffer (e.g., 10 mM MES buffer, pH 6.0, containing 0.04 mM dithiothreitol).[9][14]

  • Add the ADC to the buffer at a final concentration of approximately 1 µM.[9][14]

  • Initiate the reaction by adding recombinant human Cathepsin B (e.g., 20 nM final concentration).[9][14][15] A control reaction without the enzyme should be run in parallel.

  • Incubate the mixture at 37°C.[5]

  • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Quench the reaction by adding a protease inhibitor or an organic solvent.

  • Analyze the samples by LC-MS/MS to quantify the concentration of the released free payload.[5]

  • Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.[5]

In Vitro Cell-Based Cytotoxicity Assay

Objective: To measure the potency of the ADC on antigen-positive and antigen-negative cancer cell lines.

Methodology:

  • Plate antigen-positive (target) and antigen-negative (control) cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.

  • Incubate the cells for a period of 72 to 120 hours.

  • Measure cell viability using a suitable assay (e.g., CellTiter-Glo®, which measures ATP levels).[15]

  • Data Analysis: Plot cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 (the concentration at which 50% of cell growth is inhibited). A potent ADC will have a low IC50 value in antigen-positive cells and a significantly higher IC50 in antigen-negative cells.

Visualizations of Mechanisms and Workflows

Mechanism of Action: ADC Internalization and Payload Release

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC (BCN-PEG1-Val-Cit-Payload) Receptor Tumor Cell Receptor (Antigen) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (High Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Released Payload (e.g., MMAE) Lysosome->Payload 4. Cathepsin B cleaves Val-Cit Linker Effect Microtubule Disruption & Apoptosis Payload->Effect 5. Cytotoxic Effect

Caption: Workflow of ADC binding, internalization, and lysosomal payload release.

Experimental Workflow: Cathepsin B Cleavage Assay

start Start: Prepare Reaction step1 Incubate ADC with Cathepsin B at 37°C start->step1 step2 Collect Aliquots at Time Intervals step1->step2 step3 Quench Reaction (e.g., add solvent) step2->step3 step4 Analyze Released Payload via LC-MS/MS step3->step4 end End: Determine Cleavage Rate step4->end

Caption: Key steps in the in vitro Cathepsin B enzymatic cleavage assay.

Downstream Effect of a Released MMAE Payload

MMAE Released MMAE (Payload) Tubulin Tubulin Dimers MMAE->Tubulin Binds Microtubule Microtubule Polymer Tubulin->Microtubule Inhibits Polymerization G2M G2/M Phase Arrest Microtubule->G2M Disruption leads to Apoptosis Apoptosis (Cell Death) G2M->Apoptosis

Caption: Mechanism of cytotoxicity for an MMAE payload post-release.

References

A Comparative Guide to the Immunogenicity of BCN-PEG1-Val-Cit-OH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding and mitigating the immunogenicity of complex bioconjugates is paramount to ensuring clinical safety and efficacy. This guide provides a detailed assessment of the potential immunogenicity of conjugates utilizing the BCN-PEG1-Val-Cit-OH linker system. While direct immunogenicity data for this specific, complete linker-payload is not extensively published, a comprehensive evaluation can be constructed by analyzing its constituent parts in comparison to common alternatives.

The this compound linker is a sophisticated tool in bioconjugation, particularly for creating Antibody-Drug Conjugates (ADCs).[1][2][3] It comprises three key functional units:

  • BCN (Bicyclononyne): A strained alkyne for bioorthogonal, copper-free click chemistry conjugation.[2]

  • PEG1: A single polyethylene (B3416737) glycol unit acting as a short, hydrophilic spacer.[2]

  • Val-Cit (Valine-Citrulline): A dipeptide specifically designed to be cleaved by cathepsin B, an enzyme prevalent in the lysosomes of target cells.[1][]

The potential of any ADC to elicit an unwanted immune response—producing anti-drug antibodies (ADAs)—can impact its pharmacokinetics, safety, and effectiveness.[5] This response can be directed against the antibody, the linker, the cytotoxic drug, or new epitopes formed by their conjugation.[6] Therefore, a careful risk assessment of each component is a critical step in development.[6][7]

Component-by-Component Immunogenicity Profile

The overall immunogenicity of an ADC is influenced by the properties of its individual components. The linker, in particular, plays a crucial role by influencing stability, solubility, and how the payload is presented to the immune system.[8][9]

Conjugation Moiety: BCN vs. DBCO

The BCN group facilitates a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" that avoids the need for a cytotoxic copper catalyst.[10] Its primary alternative in this space is DBCO (Dibenzocyclooctyne). The choice between them involves a trade-off between reaction speed, stability, and physicochemical properties that can indirectly affect immunogenicity.

FeatureBCN (Bicyclo[6.1.0]nonyne)DBCO (Dibenzocyclooctyne)Immunogenicity Impact
Structure Compact, non-aromatic[11]Bulky, aromatic[11]Lower hydrophobicity and smaller size of BCN may reduce the potential for aggregation, a known driver of immunogenicity.[12]
Reactivity Generally lower than DBCO with aliphatic azides, but can be faster with aromatic azides.[10][11]Generally exhibits faster reaction kinetics with most azides due to greater ring strain.[10][11][13]Faster kinetics (DBCO) can be advantageous for efficient conjugation, but the resulting conjugate's properties are more critical for immunogenicity.
Stability More stable in the presence of thiols (e.g., glutathione).[11]Less stable in the presence of thiols.[11]Higher stability in circulation (BCN) is desirable to prevent premature release of potentially immunogenic components.[9][14]
Hydrophobicity Lower[11]Higher[11]Increased hydrophobicity (DBCO) can correlate with higher protein aggregation and immunogenicity.[12]
Hydrophilic Spacer: The Role of PEGylation

Polyethylene glycol (PEG) is widely incorporated into bioconjugates to improve their pharmaceutical properties.[15] Even a short PEG1 unit can influence solubility and shield the conjugate from the immune system.

FeatureShort, Monodisperse PEG (e.g., PEG1)Longer/Polydisperse PEGImmunogenicity Impact
Solubility Increases water solubility of hydrophobic payloads.[16][17][18]Substantially increases solubility.Improved solubility for the entire ADC reduces the tendency to aggregate, thereby lowering immunogenicity risk.[12][17]
Shielding Provides a hydrophilic "hydration shell" that can mask potential epitopes on the payload or linker.[17]Provides a more extensive shield.Shielding payload epitopes can lower the risk of immune recognition.[17]
Anti-PEG Abs Low-molecular-weight PEGs (<3000 Da) are not known to induce anti-PEG antibodies.[12]High-molecular-weight PEGs (≥5000 Da) are associated with rare instances of pre-existing or induced anti-PEG antibodies.[12]The use of a very short PEG1 unit minimizes the risk of generating anti-PEG antibodies, which is a known concern for some PEGylated therapeutics.[12]
Heterogeneity Monodisperse (uniform) PEGs lead to a homogeneous ADC product.[17]Polydisperse PEGs can result in a heterogeneous mixture of ADC molecules.Product homogeneity is desirable, as heterogeneity can introduce novel structures that may be perceived as foreign by the immune system.[17]
Cleavable Linker: Val-Cit and Alternatives

The Val-Cit dipeptide is the industry standard for cathepsin B-cleavable linkers.[19] Its performance is critical, as linker stability in plasma prevents premature payload release and associated off-target toxicity, while efficient cleavage in the lysosome ensures efficacy.[8][20]

Linker TypeExample(s)Cleavage MechanismKey Immunogenicity-Related Characteristics
Enzyme-Cleavable (Dipeptide) Val-Cit Cleaved by lysosomal proteases (e.g., Cathepsin B).[][19]High plasma stability is crucial; premature cleavage by other proteases (e.g., neutrophil elastase) can be a safety concern.[19][21] The linker-payload metabolite can act as a hapten.[6]
Enzyme-Cleavable (Dipeptide) Val-AlaCleaved by lysosomal proteases.Can be more hydrophilic than Val-Cit, potentially allowing for higher drug-to-antibody ratios (DARs) with less aggregation.[]
Enzyme-Cleavable (Glucuronide) Glucuronide-linkerCleaved by β-glucuronidase, an enzyme highly active in the tumor microenvironment.Offers an alternative enzymatic release. Glucuronide-linked ADCs have shown minimal aggregation compared to some dipeptide-linked conjugates.[22]
Non-Cleavable SMCC, MCCPayload is released only after complete lysosomal degradation of the antibody.[14][16]Generally more stable in circulation, reducing the chance of premature payload release. However, the active metabolite contains the linker and an amino acid, which could form neoantigens.

A study comparing eight different ADCs that all used a Val-Cit linker found that the incidence of anti-drug antibodies was within the range typically observed for monoclonal antibody therapeutics, suggesting the ADC structure did not inherently increase immune responses.[7][23]

Experimental Protocols for Immunogenicity Assessment

A robust evaluation of ADC immunogenicity follows a tiered approach as recommended by regulatory agencies like the FDA and EMA.[24] This process is designed to detect, confirm, and characterize ADAs and their clinical impact.

Tiered Assay Strategy
  • Screening Assay : A highly sensitive assay (e.g., bridging ELISA) is used to detect all potential ADA-positive samples. The entire ADC molecule should be used to capture antibodies against all domains (mAb, linker, payload).[6] A low false-positive rate of around 5% is accepted to maximize the detection of true positives.[24]

  • Confirmatory Assay : Samples that screen positive are tested in a confirmatory assay. This typically involves spiking the sample with an excess of the ADC drug; a significant reduction in the signal confirms the specificity of the antibodies.[7]

  • Characterization Assays : Confirmed positive samples undergo further characterization to determine:

    • Titer : Quantifies the amount of ADA present.[5][7]

    • Neutralizing Activity (NAb) : Determines if the ADAs inhibit the biological function of the ADC. Cell-based assays are the preferred format for NAb assessment as they reflect the in vivo mechanism of action.[25]

    • Domain Specificity : Identifies which part of the ADC (antibody, linker, or payload) the ADAs are targeting.[6][7]

Key Experimental Methodologies
Assay TypeMethodologyPurpose
In Silico / In Vitro (Preclinical) T-Cell Epitope Prediction (iTope™)Computer algorithms screen protein sequences to predict potential T-cell epitopes, providing an early risk assessment.[26]
T-Cell Proliferation Assays (EpiScreen™)Measures the proliferation of T-cells from a diverse donor cohort in response to the therapeutic, assessing the potential for a T-cell-dependent immune response.[26]
Cytokine Release Assays (Cytokine Screen™)Whole blood or PBMC cultures are exposed to the ADC to measure the release of cytokines, identifying risks of innate and adaptive immune activation or cytokine release syndrome.[26]
Clinical / Nonclinical Assays Bridging ELISA / ECLIAUsed for screening, confirmation, and titer measurement of ADAs. The ADC is used as both the capture and detection reagent, binding to bivalent ADAs.[7][27]
Cell-Based Neutralizing Antibody (NAb) AssaysA cell line expressing the target antigen is treated with the ADC in the presence of patient serum. The assay measures a biological endpoint (e.g., cytotoxicity, apoptosis) to see if ADAs in the serum can block the ADC's function.

Visualizing Key Pathways and Workflows

Understanding the biological pathways of immunogenicity and the experimental workflows to test for it is crucial for ADC development.

G cluster_0 Antigen Presenting Cell (APC) cluster_1 T-Helper Cell cluster_2 B-Cell ADC ADC Uptake Processing Processing & Presentation on MHC-II ADC->Processing TCell_Activation T-Cell Recognition & Activation Processing->TCell_Activation TCR Binding BCell_Activation B-Cell Activation (T-Cell Help) TCell_Activation->BCell_Activation Co-stimulation Differentiation Differentiation to Plasma Cell BCell_Activation->Differentiation ADA_Production Anti-Drug Antibody (ADA) Production Differentiation->ADA_Production

Caption: T-Cell dependent pathway for Anti-Drug Antibody (ADA) production.

G cluster_workflow Immunogenicity Testing Workflow Screen_Positive Screening Positive? Negative Report Negative Screen_Positive->Negative No Confirmation Confirmatory Assay Screen_Positive->Confirmation Yes Start Collect Patient Sample Screening Screening Assay (e.g., ELISA) Start->Screening Screening->Screen_Positive Characterization Characterization: - Titer - NAb Assay - Domain Specificity Confirmation->Characterization Confirmed Confirmed_Negative Report Negative Confirmation->Confirmed_Negative Not Confirmed Report_Positive Report Confirmed Positive & Characterize Characterization->Report_Positive

References

Benchmarking BCN-PEG1-Val-Cit-OH: A Comparative Guide to Click Chemistry Reagents in Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a linker is a critical determinant of the therapeutic success of an antibody-drug conjugate (ADC). The linker not only connects the cytotoxic payload to the antibody but also significantly influences the ADC's stability, pharmacokinetics, and efficacy. BCN-PEG1-Val-Cit-OH is a popular linker that leverages bioorthogonal click chemistry for antibody conjugation and includes a protease-cleavable dipeptide for controlled drug release. This guide provides an objective comparison of this compound with other common click chemistry reagents used in ADC development, supported by experimental data.

Executive Summary

This compound is a multifaceted linker system designed for the precise construction of ADCs. Its key features include:

  • Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that participates in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of copper-free click chemistry. This allows for a highly selective and bioorthogonal conjugation to an azide-modified antibody, forming a stable triazole linkage.

  • PEG1: A single polyethylene (B3416737) glycol unit that can enhance the hydrophilicity of the linker-payload complex, which may reduce aggregation and improve pharmacokinetics.[][2]

  • Val-Cit: A valine-citrulline dipeptide that is specifically cleaved by Cathepsin B, a lysosomal protease often overexpressed in tumor cells.[][4] This enzymatic cleavage facilitates the targeted release of the cytotoxic payload within the cancer cell.

  • Self-Immolative Spacer (PABC): Often used in conjunction with the Val-Cit linker, a p-aminobenzyl carbamate (B1207046) (PABC) spacer ensures the efficient and traceless release of the active drug following enzymatic cleavage.[5][6]

This guide will benchmark the BCN component against other commonly used click chemistry handles, such as Dibenzocyclooctyne (DBCO) and Trans-cyclooctene (TCO), in the context of ADC development.

Data Presentation

Table 1: Reaction Kinetics of Click Chemistry Reagents

The rate of the conjugation reaction is a crucial parameter, especially when working with sensitive biological molecules. The second-order rate constant (k₂) is a key metric for comparing the kinetics of different click chemistry reactions.

Click Chemistry ReactionReagentsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Characteristics
SPAAC BCN + Benzyl Azide (B81097)~0.06 - 0.1[7]Good reactivity, excellent stability, smaller and less hydrophobic than DBCO.[8]
BCN + Aryl AzidesCan be significantly higher than with alkyl azides (e.g., 3.6 - 125 M⁻¹s⁻¹ with substituted tetrazines).[9]Reaction rate is influenced by the electronic properties of the azide.
DBCO + Benzyl Azide~0.6 - 1.0[7]Generally faster kinetics than BCN due to higher ring strain.[8][10]
DBCO + Phenyl AzideSlower than with aliphatic azides.[8]
IEDDA TCO + TetrazineUp to 22,000[9]The fastest known bioorthogonal click reaction.[9]

Note: Reaction rates can vary depending on the specific derivatives of the cyclooctyne (B158145) and azide, solvent, and temperature.

Table 2: Stability of Click Chemistry Linkers

The stability of the linker is critical for the integrity of the ADC in circulation, preventing premature drug release and off-target toxicity.

Linker MoietyConditionStabilityReference
BCN Thiols (e.g., Glutathione)More stable than DBCO.[10]
DBCO Thiols (e.g., Glutathione)Less stable than BCN.[10]
TCO GeneralStable, but can be susceptible to isomerization.[11]
Table 3: In Vitro Cytotoxicity of ADCs with Different Linkers (Illustrative)

The in vitro cytotoxicity, typically measured as the half-maximal inhibitory concentration (IC50), is a key indicator of an ADC's potency. While direct head-to-head comparisons of ADCs with BCN, DBCO, and TCO linkers are limited in publicly available literature, the following table illustrates typical IC50 values for ADCs with cleavable linkers and MMAE payloads.

ADC Construct (Illustrative)Cell LineIC50 (ng/mL)Reference
Trastuzumab-vc-MMAESKBR3 (HER2+)0.056 - 0.15[12]
Trastuzumab-vc-MMAEN87 (HER2+)13 - 43[13]
Anti-CD30-vc-MMAEL540 (CD30+)~10[14]

Note: IC50 values are highly dependent on the antibody, payload, linker, drug-to-antibody ratio (DAR), and the specific cancer cell line used.

Experimental Protocols

Protocol 1: Synthesis of an Antibody-Drug Conjugate using this compound

This protocol describes a general workflow for the synthesis of an ADC using a BCN-functionalized linker and an azide-modified antibody.

1. Preparation of Azide-Functionalized Antibody:

  • Objective: To introduce azide groups onto the antibody for subsequent click chemistry conjugation.

  • Method: Site-specific introduction of azide groups can be achieved through various methods, including the use of engineered cysteine or lysine (B10760008) residues, or through enzymatic modification of glycans. A common method involves the use of an azide-containing NHS ester to modify lysine residues.

  • Procedure:

    • Dissolve the antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • Add a molar excess of an azide-functionalized NHS ester (e.g., Azido-PEG4-NHS ester).

    • Incubate the reaction at room temperature or 4°C for a specified time (e.g., 1-4 hours).

    • Remove the excess azide reagent by buffer exchange using a desalting column or tangential flow filtration.

    • Characterize the azide incorporation by mass spectrometry.

2. Conjugation of BCN-PEG1-Val-Cit-Payload to the Azide-Functionalized Antibody:

  • Objective: To conjugate the BCN-linker-payload to the azide-modified antibody via SPAAC.

  • Procedure:

    • Dissolve the BCN-PEG1-Val-Cit-payload (e.g., BCN-PEG1-Val-Cit-MMAE) in a compatible organic solvent (e.g., DMSO).

    • Add the desired molar excess of the BCN-linker-payload solution to the azide-functionalized antibody solution.

    • Incubate the reaction mixture at a controlled temperature (e.g., 25-37°C) for a specified duration (e.g., 12-24 hours). The progress of the reaction can be monitored by LC-MS.

    • Purify the resulting ADC to remove unconjugated linker-payload and other impurities using methods such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

    • Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
  • Objective: To determine the average number of drug molecules conjugated to each antibody.

  • Principle: HIC separates proteins based on their hydrophobicity. The conjugation of a hydrophobic drug-linker increases the overall hydrophobicity of the antibody, allowing for the separation of species with different DARs.[][16]

  • Procedure:

    • Column: A HIC column (e.g., Butyl-NPR) is used.

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in sodium phosphate (B84403) buffer, pH 6.8).[17]

    • Mobile Phase B: Low salt buffer (e.g., sodium phosphate buffer, pH 6.8, with isopropanol).[17]

    • Gradient: A decreasing salt gradient is used to elute the ADC species, with higher DAR species eluting at lower salt concentrations.

    • Detection: UV absorbance at 280 nm.

    • Calculation: The average DAR is calculated from the peak areas of the different drug-loaded species.[18]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the IC50 value of the ADC in a cancer cell line.

  • Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibodies for a specified period (e.g., 72-96 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

    • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.

Mandatory Visualization

experimental_workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization cluster_evaluation Performance Evaluation antibody Antibody azide_antibody Azide-Functionalized Antibody antibody->azide_antibody Azide Functionalization adc Antibody-Drug Conjugate azide_antibody->adc SPAAC (Click Chemistry) bcn_linker_payload BCN-PEG1-Val-Cit-Payload bcn_linker_payload->adc dar_analysis DAR Analysis (HIC-HPLC) adc->dar_analysis purity_analysis Purity & Aggregation (SEC-HPLC) adc->purity_analysis cytotoxicity_assay In Vitro Cytotoxicity (e.g., MTT Assay) adc->cytotoxicity_assay stability_assay Plasma Stability Assay adc->stability_assay in_vivo_efficacy In Vivo Efficacy Studies cytotoxicity_assay->in_vivo_efficacy stability_assay->in_vivo_efficacy

Caption: Workflow for the synthesis, characterization, and evaluation of an ADC.

signaling_pathway cluster_adc_action ADC Mechanism of Action cluster_apoptosis Apoptosis Induction adc ADC receptor Tumor Cell Receptor adc->receptor Binding endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking cathepsin_b Cathepsin B payload Released Payload (e.g., MMAE) lysosome->payload Cleavage by Cathepsin B tubulin Tubulin Polymerization Inhibition payload->tubulin mitotic_arrest G2/M Phase Mitotic Arrest tubulin->mitotic_arrest caspase_activation Caspase Activation (Caspase-3, -9) mitotic_arrest->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Signaling pathway of ADC-mediated apoptosis via a cleavable linker.

logical_relationship cluster_reactivity Reaction Kinetics cluster_stability Linker Stability iedda IEDDA (TCO + Tetrazine) spaac_dbco SPAAC (DBCO + Azide) iedda->spaac_dbco Faster spaac_bcn SPAAC (BCN + Azide) spaac_dbco->spaac_bcn Faster bcn_stability BCN (Higher Thiol Stability) dbco_stability DBCO (Lower Thiol Stability) bcn_stability->dbco_stability More Stable

Caption: Logical relationship of reactivity and stability for common click chemistry reagents.

Conclusion

This compound offers a robust and versatile platform for the development of ADCs. The BCN moiety provides a good balance of reactivity and stability for copper-free click chemistry, being particularly advantageous over DBCO in contexts where stability in the presence of reducing agents is a concern. While the SPAAC reaction with BCN is generally slower than that with DBCO and significantly slower than the IEDDA reaction with TCO, its stability and smaller size can be beneficial for the overall properties of the ADC. The integrated Val-Cit linker ensures efficient and targeted release of the payload within the tumor cell, a critical feature for maximizing therapeutic efficacy and minimizing off-target toxicity. The choice between BCN and other click chemistry reagents will ultimately depend on the specific requirements of the ADC, including the nature of the payload, the desired pharmacokinetic profile, and the manufacturing process.

References

A Comparative Guide to the Pharmacokinetics of Antibody-Drug Conjugates with Different Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker component of an antibody-drug conjugate (ADC) is a critical determinant of its pharmacokinetic (PK) profile, directly influencing efficacy and toxicity. The choice of linker dictates the stability of the ADC in circulation and the mechanism of payload release at the target site. This guide provides an objective comparison of the pharmacokinetic properties of ADCs featuring different linker technologies, supported by experimental data.

Pharmacokinetic Parameters of ADCs with Various Linker Types

The stability of the linker in systemic circulation is a key factor governing the PK properties of an ADC. Premature release of the cytotoxic payload can lead to off-target toxicity and reduced therapeutic index. The following table summarizes key pharmacokinetic parameters for ADCs with different types of cleavable and non-cleavable linkers, as measured for the conjugated antibody (the antibody with at least one drug molecule attached).

Linker TypeSpecific LinkerAntibody TargetPayloadAnimal Modelt1/2 (days)CL (mL/day/kg)AUC (µgday/mL)Vd (mL/kg)Reference
Non-Cleavable Thioether (MCC)Anti-CD22DM1Rat6.910.3971100[1]
Thioether (MCC)Anti-HER2DM1Mouse4.820.8240-[1]
Thioether (SMCC)Anti-HER2DM1Rat10.40.7 (mL/h/kg)14,370 (hµg/mL)-[2]
Cleavable Disulfide (SPP)Anti-CD22DM1Rat4.422.0455139[1]
Disulfide (SPP)Anti-HER2DM1Mouse2.550.0100-[1]
Protease (vc-PABC)Anti-HER2MMAEMouse-High ClearanceLow Exposure-[3]
Protease (EVCit-PABC)Anti-HER2MMAEMouse~7.0-High-[4]
Protease (CX - triglycyl)-DM1-9.90.7 (mL/h/kg)15,225 (h*µg/mL)-[2]
Sulfatase-cleavable--Mouse>7.0 (High Stability)---[2]
pH-Sensitive (Hydrazone)---~2.0 (in plasma)---[2]
pH-Sensitive (Silyl ether)-MMAE->7.0 (in plasma)---[2]

Note: Direct comparison between studies should be made with caution due to differences in experimental conditions, antibodies, payloads, and analytical methods.

Mechanisms of Linker Action and Experimental Workflow

The following diagrams illustrate the fundamental differences in payload release for cleavable and non-cleavable linkers, and a typical workflow for assessing ADC pharmacokinetics.

G Payload Release Mechanisms for ADCs cluster_0 Cleavable Linker cluster_1 Non-Cleavable Linker ADC_cleavable ADC Internalization Lysosome_cleavable Lysosomal Trafficking ADC_cleavable->Lysosome_cleavable Cleavage Linker Cleavage (e.g., Protease, pH, Glutathione) Lysosome_cleavable->Cleavage Payload_Release_cleavable Free Payload Release Cleavage->Payload_Release_cleavable Bystander_Effect Bystander Killing of Neighboring Cells Payload_Release_cleavable->Bystander_Effect ADC_non_cleavable ADC Internalization Lysosome_non_cleavable Lysosomal Trafficking ADC_non_cleavable->Lysosome_non_cleavable Degradation Antibody Degradation Lysosome_non_cleavable->Degradation Payload_Release_non_cleavable Payload-Linker-Amino Acid Metabolite Release Degradation->Payload_Release_non_cleavable

Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.

G Experimental Workflow for ADC Pharmacokinetic Studies cluster_0 In-Life Phase cluster_1 Bioanalytical Phase cluster_2 Data Analysis Phase Animal_Model Select Animal Model (e.g., Rat, Mouse) Dosing Administer ADC via Intravenous Injection Animal_Model->Dosing Sampling Collect Blood Samples at Predetermined Timepoints Dosing->Sampling Plasma_Processing Process Blood to Obtain Plasma Sampling->Plasma_Processing LBA Quantify Total Antibody and Conjugated Antibody (LBA/ELISA) Plasma_Processing->LBA LCMS Quantify Free Payload (LC-MS/MS) Plasma_Processing->LCMS PK_Modeling Non-Compartmental Analysis (NCA) of Concentration-Time Data LBA->PK_Modeling LCMS->PK_Modeling Parameter_Determination Determine PK Parameters (t1/2, CL, AUC, Vd) PK_Modeling->Parameter_Determination

Caption: A typical experimental workflow for preclinical ADC pharmacokinetic studies.

Experimental Protocols

Accurate assessment of ADC pharmacokinetics relies on robust and well-defined experimental protocols. Below are representative methodologies for key experiments.

In Vivo Pharmacokinetic Study in Rodents
  • Animal Model: Male Sprague-Dawley rats (or other appropriate rodent model) are acclimated for at least one week prior to the study.[5]

  • Dosing: The ADC is administered as a single intravenous (IV) bolus injection, typically via the tail vein. The dose concentration is prepared in a suitable vehicle such as sterile saline.

  • Blood Sampling: Blood samples (approximately 200-300 µL) are collected at predetermined time points post-dose (e.g., 5 min, 1, 6, 24, 48, 72, 168, 336, and 672 hours).[5] Samples are collected into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Processing: Plasma is separated by centrifugation at approximately 2,000g for 10 minutes at 4°C.[6] The resulting plasma is stored at -80°C until bioanalysis.

  • Data Analysis: Plasma concentration-time data for each analyte are analyzed using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin) to determine key pharmacokinetic parameters including half-life (t1/2), clearance (CL), area under the curve (AUC), and volume of distribution (Vd).[7]

Quantification of Total and Conjugated Antibody by Ligand-Binding Assay (LBA)
  • Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is commonly used.[8]

  • Total Antibody Assay:

    • Capture: Microtiter plates are coated with an anti-human IgG (Fc) antibody to capture all antibody species (conjugated, partially deconjugated, and unconjugated).[9]

    • Detection: A biotinylated anti-human IgG (Fab-specific) antibody is used for detection, followed by a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric substrate.[8]

  • Conjugated Antibody Assay:

    • Capture: Plates are coated with an anti-payload antibody to capture only ADCs with at least one drug molecule attached.[9]

    • Detection: An anti-human IgG-HRP conjugate is used for detection.[9]

  • Quantification: A standard curve is generated using a reference standard of the ADC. The concentration of total and conjugated antibody in the plasma samples is determined by interpolation from the standard curve.

Quantification of Unconjugated (Free) Payload by LC-MS/MS
  • Principle: This method provides high sensitivity and specificity for the quantification of the small molecule payload.[10]

  • Sample Preparation:

    • Plasma samples are subjected to protein precipitation by adding a solvent like acetonitrile, often containing an internal standard (a stable isotope-labeled version of the payload).[10]

    • Alternatively, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used for sample cleanup and concentration.[10]

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatography system, typically using a C18 reversed-phase column, to separate the payload from other plasma components.[10]

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the payload and the internal standard are monitored for quantification.[10]

  • Quantification: A calibration curve is prepared by spiking known amounts of the payload into blank plasma. The concentration of the free payload in the study samples is calculated based on the peak area ratio of the analyte to the internal standard.[10]

Conclusion

The choice of linker chemistry has a profound impact on the pharmacokinetic properties of an ADC. Non-cleavable linkers generally lead to more stable ADCs with longer half-lives and lower clearance, which can result in a wider therapeutic window.[11] However, they require internalization and lysosomal degradation for payload release and are less likely to induce a bystander effect.[11]

Cleavable linkers, such as disulfide, protease-sensitive, and pH-sensitive linkers, offer more diverse mechanisms for payload release.[1][2] The stability of cleavable linkers can be modulated to control the rate of payload release. For instance, sterically hindered disulfide linkers exhibit increased stability and slower clearance compared to less hindered ones.[1] Newer generations of cleavable linkers, such as certain protease-cleavable and sulfatase-cleavable linkers, have been engineered to have high plasma stability, comparable to that of non-cleavable linkers, while still allowing for efficient payload release within the target cell.[2] The selection of an optimal linker must therefore be carefully considered in the context of the target antigen, the tumor microenvironment, and the properties of the payload to achieve the desired balance of efficacy and safety.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of BCN-PEG1-Val-Cit-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like BCN-PEG1-Val-Cit-OH are paramount for ensuring laboratory safety and environmental protection. This ADC linker, while not having a publicly available specific Safety Data Sheet (SDS), is comprised of components—a bicyclononyne (BCN) group, a polyethylene (B3416737) glycol (PEG) spacer, and a valine-citrulline (Val-Cit) peptide sequence—that guide its appropriate disposal pathway. Due to its application in the synthesis of antibody-drug conjugates (ADCs), which often involve highly potent cytotoxic agents, a cautious approach treating it as hazardous chemical waste is mandatory.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The minimum required PPE and immediate handling steps are outlined below.

Personal Protective Equipment (PPE) & HandlingSpecification
Gloves Chemical-resistant nitrile gloves.
Eye Protection Safety glasses or goggles.
Lab Coat Standard laboratory coat to protect clothing.
Work Area All handling should be confined to a designated area, preferably within a chemical fume hood to avoid inhalation of any fine powders.

In the event of a spill, isolate the area and prevent the spread of the material. For solid spills, gently sweep up the material to avoid dust generation and place it in a designated hazardous waste container. For liquid spills, absorb with an inert material and place it in the hazardous waste container. All materials used for cleanup should also be disposed of as hazardous waste.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound and associated materials must follow a strict protocol to ensure safety and compliance with institutional and regulatory standards. Never dispose of this chemical or its solutions down the drain.[1][3]

Experimental Protocol: Deactivation and Disposal

Objective: To safely deactivate and prepare this compound waste for final disposal by a licensed contractor.

Materials:

  • This compound waste (solid or liquid)

  • 10% Bleach solution (final concentration of sodium hypochlorite (B82951) between 0.5-1.0%)

  • Designated, leak-proof, and clearly labeled hazardous waste containers

  • pH indicator strips

  • Appropriate PPE

Methodology:

  • Waste Segregation: All waste contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be collected separately in a designated hazardous waste container.[1]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Liquid Waste Deactivation (Recommended):

    • For liquid waste containing this compound, chemical inactivation is recommended to break down the peptide component.

    • In a chemical fume hood, treat the liquid waste with a 10% bleach solution to achieve a final sodium hypochlorite concentration of 0.5-1.0%.[2][4]

    • Allow the mixture to react for a minimum of 30-60 minutes.[4]

    • After inactivation, neutralize the pH of the solution to between 5.5 and 9.0.[4]

    • Place the neutralized solution in the designated liquid hazardous waste container.

  • Solid Waste Collection:

    • Collect all solid waste, including unused lyophilized powder and contaminated consumables, in a designated solid hazardous waste container.[2]

    • Ensure the container is sealed to prevent leakage or dust generation.[3]

  • Contaminated Sharps:

    • All chemically contaminated sharps (needles, razor blades, etc.) must be placed in a puncture-resistant sharps container labeled as "Hazardous Waste" with the chemical name.[5]

  • Disposal Coordination:

    • Coordinate with your institution's Environmental Health and Safety (EHS) department for the pickup and disposal of the hazardous waste containers.[1] Disposal will be carried out through a licensed hazardous waste contractor, likely involving incineration.[2]

Disposal Workflow Diagram

The logical flow for the proper disposal of this compound is illustrated below. This workflow ensures that all safety and regulatory steps are followed.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_treatment Waste Treatment (Liquid) cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) WorkArea Work in Designated Area (Fume Hood) Segregate Segregate Waste Streams (Solid, Liquid, Sharps) WorkArea->Segregate Label Label Containers: 'Hazardous Waste' 'this compound' Segregate->Label Deactivate Deactivate with 10% Bleach (30-60 min contact time) Label->Deactivate Neutralize Neutralize pH (5.5 - 9.0) Deactivate->Neutralize Store Store Sealed Containers in Designated Area Neutralize->Store EHS Contact Institutional EHS for Pickup Store->EHS Contractor Disposal via Licensed Hazardous Waste Contractor EHS->Contractor

Caption: Workflow for the safe disposal of this compound waste.

Summary of Waste Streams and Disposal Actions

For clarity, the different forms of this compound waste and their corresponding disposal actions are summarized in the table below.

Waste StreamDescriptionDisposal Action
Solid Waste Unused/expired lyophilized powder, contaminated weigh boats, wipes, gloves, etc.Collect in a labeled, sealed hazardous waste container for incineration.[2][3]
Aqueous Liquid Waste Unused solutions, experimental buffers, first rinse of labware.Treat with 10% bleach, neutralize pH, then collect in a labeled hazardous liquid waste container.[2][4]
Solvent-Based Liquid Waste Solutions containing organic solvents (e.g., from HPLC).Collect in a separate, compatible, labeled hazardous solvent waste container. Do not mix with aqueous or halogenated waste.[2][6]
Contaminated Sharps Needles, syringes, pipette tips, broken glassware in contact with the chemical.Place immediately into a puncture-resistant, labeled sharps container for hazardous waste.[5]
Empty Containers Original product vial.Triple rinse with a suitable solvent, collect the rinsate as hazardous waste, deface the label, and dispose of the container as regular trash or according to institutional policy.[7]

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting personnel and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines.[1][6]

References

Personal protective equipment for handling BCN-PEG1-Val-Cit-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of BCN-PEG1-Val-Cit-OH, a cleavable ADC linker used in the synthesis of antibody-drug conjugates. Given the absence of a specific Safety Data Sheet (SDS), this compound should be handled with care, assuming it is a potentially hazardous chemical. Adherence to institutional and local environmental health and safety (EHS) guidelines is mandatory.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier against accidental exposure when handling research chemicals like this compound. The following table summarizes the recommended PPE.[1]

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant nitrile gloves are standard.[1] Change immediately if contaminated or torn.
Eye Protection Safety Glasses/GogglesMandatory to protect against accidental splashes, especially when reconstituting the lyophilized powder.[1]
Body Protection Lab Coat/ApronWear a lab coat or protective gown over standard clothing to protect skin and personal attire from spills.[1]
Respiratory Protection Fume Hood/Biosafety CabinetUse when handling the lyophilized powder, which can easily become airborne and be inhaled.[1]

Operational Plan: Safe Handling and Storage

Proper handling and storage protocols are essential to minimize exposure risks and maintain the integrity of the compound.

Storage

Store this compound at -20°C in a dry, dark place. For optimal stability, handle in an inert atmosphere.

Handling Procedure
  • Review Institutional Protocols : Before handling, consult your institution's specific safety protocols for handling potent compounds or chemicals with unknown toxicity.

  • Designated Work Area : Conduct all handling of this compound in a designated and clearly labeled area, such as a chemical fume hood or a biosafety cabinet, to avoid cross-contamination.[1]

  • Reconstitution : When reconstituting the lyophilized powder, do so carefully within a fume hood to prevent inhalation of aerosolized particles.[1] Use sterile water or an appropriate buffer as recommended by the supplier. Mix gently to maintain stability.[2]

  • Avoid Contamination : Utilize fresh, sterile equipment (e.g., pipette tips, vials) for each step to ensure both safety and the integrity of your research.[1]

  • Labeling : All solutions and aliquots must be clearly labeled with the compound name, concentration, preparation date, and a "For Research Use Only" warning.[1]

Spill and Emergency Procedures
Emergency SituationProcedure
Skin Contact Immediately rinse the affected area with soap and water for at least 15 minutes.[1]
Eye Contact Use the nearest eyewash station to flush eyes continuously for 15 minutes. Seek immediate medical attention.[1]
Inhalation Move the affected individual to fresh air immediately and seek medical attention.[1]
Spill Use a chemical spill kit to contain and clean up the spill. All materials used for cleanup should be disposed of as hazardous waste.[1] Consult your institution's EHS for specific guidance.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste.[3] Never dispose of this compound in regular trash or down the drain.[1][2]

Waste TypeDisposal Procedure
Liquid Waste Collect all solutions containing the compound, including unused stock solutions and the initial rinse of any labware, in a dedicated, clearly labeled hazardous waste container.[3] The container should be sealed and stored in a designated satellite accumulation area for pickup by EHS personnel.[4]
Solid Waste All solid materials that have come into contact with the compound (e.g., gloves, pipette tips, vials, contaminated absorbent materials) must be collected in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[3] The container must be clearly labeled as "Hazardous Waste" and list the chemical contaminant.[3][4]

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_area Prepare Designated Work Area (Fume Hood) prep_ppe->prep_area prep_sds Review Institutional Protocols prep_area->prep_sds handling_weigh Weigh Lyophilized Powder prep_sds->handling_weigh Proceed to Handling handling_reconstitute Reconstitute with Sterile Buffer handling_weigh->handling_reconstitute handling_aliquot Aliquot and Label handling_reconstitute->handling_aliquot handling_store Store at -20°C handling_aliquot->handling_store disposal_collect_liquid Collect Liquid Waste handling_store->disposal_collect_liquid disposal_collect_solid Collect Solid Waste handling_store->disposal_collect_solid disposal_label Label Hazardous Waste Containers disposal_collect_liquid->disposal_label disposal_collect_solid->disposal_label disposal_store Store in Satellite Accumulation Area disposal_label->disposal_store

Caption: Workflow for the safe handling and disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。